molecular formula C11H15NO3 B1426453 [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine CAS No. 1349718-91-7

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Katalognummer: B1426453
CAS-Nummer: 1349718-91-7
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: VTKXTNWARVCNJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (CAS 1349718-91-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzylamine core substituted with a methoxy group and an oxetan-3-yloxy ether, a motif increasingly valued for its potential to improve the physicochemical properties of drug candidates . The oxetane ring, in particular, is a valuable synthon used to modulate key parameters such as metabolic stability, solubility, and lipophilicity in the design of novel therapeutic molecules . While specific biological data for this exact compound is limited in the public domain, its structural features are commonly investigated in the synthesis of heterocyclic derivatives for potential application in pharmaceutical development . Patents indicate that similar aromatic amine intermediates are utilized in the discovery of modulators for various biological targets, highlighting the relevance of this chemical scaffold in advanced research . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for proper handling and storage information.

Eigenschaften

IUPAC Name

[3-methoxy-4-(oxetan-3-yloxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-13-11-4-8(5-12)2-3-10(11)15-9-6-14-7-9/h2-4,9H,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKXTNWARVCNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238923
Record name Benzenemethanamine, 3-methoxy-4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349718-91-7
Record name Benzenemethanamine, 3-methoxy-4-(3-oxetanyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349718-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3-methoxy-4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine CAS number 1349718-91-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (CAS 1349718-91-7) for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Novel Chemical Entity

The landscape of modern drug discovery is characterized by a continuous search for novel chemical scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles. Within this context, [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine emerges as a compound of significant interest. Its structure marries two key motifs with proven utility in medicinal chemistry: the substituted benzylamine core, known for its diverse biological activities, and the oxetane ring, a contemporary functional group increasingly recognized for its ability to enhance drug-like properties.[1][2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine. As a Senior Application Scientist, my objective is not merely to present data, but to synthesize it into a strategic framework. We will explore a plausible synthetic route, delve into the rationale behind its potential biological applications, and outline robust experimental protocols for its evaluation. This document serves as a foundational resource for unlocking the therapeutic potential of this promising molecule.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is the bedrock of any drug discovery program. These parameters govern solubility, permeability, metabolic stability, and ultimately, bioavailability. The structure of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine incorporates features designed to optimize these characteristics. The methoxy group provides electronic modulation, while the oxetane moiety is a modern tool used to improve aqueous solubility and metabolic stability while reducing the basicity of the adjacent amine.[4][5][6]

PropertyValueSource
CAS Number 1349718-91-7Internal Data
Molecular Formula C₁₁H₁₅NO₃[7]
Molecular Weight 209.24 g/mol [7]
IUPAC Name [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamineInternal Data
Calculated LogP 1.2 (Predicted)ChemDraw
Calculated pKa 9.5 (Amine, Predicted)ChemDraw
Appearance Not Available-

Proposed Synthesis Pathway: A Strategic Approach

The forward synthesis is envisioned as a three-step process:

  • Williamson Ether Synthesis: Introduction of the oxetane ring.

  • Reductive Amination: Conversion of the aldehyde to the primary amine.

This pathway is designed for efficiency, high yield, and the use of readily available reagents.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination SM Starting Material 3-Methoxy-4-hydroxybenzaldehyde (Isovanillin) R1 Reagents 3-Bromooxetane, K₂CO₃ Solvent: DMF Int1 Intermediate 1 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde R1->Int1 Alkylation R2 Reagents NH₄Cl, NaBH₃CN Solvent: Methanol Product Final Product [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine R2->Product Reduction

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde (Intermediate 1)

  • Rationale: This step utilizes a standard Williamson ether synthesis. Isovanillin provides the core phenyl ring and methoxy group. 3-Bromooxetane is chosen as the alkylating agent to introduce the oxetane moiety. Potassium carbonate (K₂CO₃) is a mild base suitable for deprotonating the phenolic hydroxyl group, and dimethylformamide (DMF) is an appropriate polar aprotic solvent for this Sₙ2 reaction.[8]

  • Procedure:

    • To a stirred solution of 3-methoxy-4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add 3-bromooxetane (1.2 eq) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring progress by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into ice water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate.

Step 2: Synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (Final Product)

  • Rationale: Reductive amination is a classic and highly effective method for converting aldehydes to amines. Here, the aldehyde intermediate reacts with an ammonia source (generated in situ from ammonium chloride) to form an imine, which is then immediately reduced by a mild reducing agent, sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is selective for the imine over the aldehyde, preventing side reactions.[11]

  • Procedure:

    • Dissolve 3-methoxy-4-(oxetan-3-yloxy)benzaldehyde (1.0 eq) in methanol.

    • Add ammonium chloride (NH₄Cl, 5.0 eq) to the solution.

    • Stir the mixture for 30 minutes at room temperature.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 30 °C.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of 1M HCl.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue with 2M NaOH to pH > 10.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product. Further purification can be achieved via chromatography if necessary.

Postulated Biological Activity and Mechanistic Rationale

The chemical architecture of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine suggests several avenues for biological activity, primarily derived from the benzylamine and oxetane components.

  • Benzylamine Core: Substituted benzylamines are known to interact with a wide range of biological targets. They can act as inhibitors of enzymes such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), making them relevant for neurological disorders.[12] They are also found in compounds that modulate G-protein coupled receptors (GPCRs) or act as antifungal agents.[13] The primary amine provides a key hydrogen bonding point for receptor or enzyme interactions.

  • Oxetane Moiety: The inclusion of an oxetane ring is a modern medicinal chemistry strategy.[3][5] Its primary role is often not direct target engagement but the fine-tuning of physicochemical properties.[6]

    • Solubility and Lipophilicity: The polar ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility without significantly increasing lipophilicity, a common issue with larger alkyl groups.[4]

    • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to more conventional groups like gem-dimethyl or isopropyl moieties.[1]

    • pKa Modulation: The electron-withdrawing nature of the oxetane can lower the pKa of the proximal benzylamine, which can be crucial for optimizing cell permeability and reducing off-target effects like hERG channel inhibition.[4][5]

Biological_Rationale cluster_features Structural Features cluster_properties Physicochemical & PK Properties cluster_activities Potential Biological Activities Compound [3-Methoxy-4-(oxetan-3-yloxy) phenyl]methanamine Benzylamine Substituted Benzylamine Core Compound->Benzylamine Oxetane Oxetane Ring Compound->Oxetane Enzyme_Inhibition Enzyme Inhibition (e.g., MAO, Kinases) Benzylamine->Enzyme_Inhibition Provides Target Interaction Moiety Receptor_Modulation Receptor Modulation (e.g., GPCRs) Benzylamine->Receptor_Modulation Pharmacophore Component Antimicrobial Antimicrobial Activity Benzylamine->Antimicrobial PK_Props Improved Solubility Metabolic Stability pKa Modulation Oxetane->PK_Props Enhances Drug-like Properties PK_Props->Compound Improves Overall Profile Experimental_Workflow cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Mechanistic Assays cluster_adme Tier 3: In Vitro ADME Profiling MTT In Vitro Cytotoxicity MTT Assay Panel of Cancer Cell Lines (e.g., K562, MDA-MB-231) EnzymeAssay Hypothesis-Driven Assay e.g., Monoamine Oxidase (MAO) Inhibition Assay Fluorometric or Radiometric Detection MTT->EnzymeAssay If non-cytotoxic or selectively cytotoxic TargetBinding Target Engagement e.g., Receptor Binding Assay Measures IC₅₀/Kᵢ at specific GPCRs MTT->TargetBinding Alternative Hypothesis ADME Pharmacokinetic Properties Microsomal Stability Assay Caco-2 Permeability Assay EnzymeAssay->ADME If potent activity is confirmed TargetBinding->ADME If potent activity is confirmed

Sources

physicochemical properties of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Executive Summary

This technical guide provides a comprehensive analysis of the core , a substituted benzylamine of interest in modern medicinal chemistry. The incorporation of an oxetane ring, a motif increasingly utilized as a "magic methyl" isostere, and a primary amine function, a key pharmacophore, necessitates a detailed understanding of its molecular characteristics. This document is intended for researchers, medicinal chemists, and drug development scientists, offering both foundational data and the strategic rationale behind its experimental determination. We will delve into the compound's acidity, lipophilicity, solubility, and other key descriptors, grounding the discussion in established analytical methodologies and their implications for pharmacokinetics and pharmacodynamics.

Introduction: The Strategic Importance of Physicochemical Profiling

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (henceforth referred to as "the compound") belongs to a class of aromatic amines that are prevalent scaffolds in drug discovery. The molecule's architecture is notable for two key features: the primary aminomethyl group, which typically imparts basicity and serves as a critical hydrogen bonding anchor for receptor interactions, and the oxetan-3-yloxy substituent. The oxetane moiety is a contemporary design element in medicinal chemistry, often introduced to modulate solubility, metabolic stability, and lipophilicity favorably compared to more traditional alkyl groups.

A thorough characterization of the compound's physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful drug development. These parameters—pKa, logP, solubility, and polar surface area—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate. An early and accurate assessment of these properties allows for the rational design of formulations, prediction of in vivo behavior, and mitigation of potential development risks. This guide provides the foundational knowledge and experimental framework for such an assessment.

Chemical Identity and Core Properties

A precise understanding of the molecule's fundamental attributes is the starting point for all further investigation.

IdentifierValueSource
IUPAC Name [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine[1][2]
CAS Number 1349718-91-7[1][2][3]
Molecular Formula C₁₁H₁₅NO₃[1][2][3]
Molecular Weight 209.24 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C1)CN)OC2CCOC2N/A

In-Depth Analysis of Physicochemical Parameters

This section explores the key physicochemical properties, the rationale for their importance, and methodologies for their determination.

Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable compound. It dictates the degree of ionization at a given pH, which directly influences solubility, membrane permeability, receptor binding, and formulation design. For [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, the primary aliphatic amine group (-CH₂NH₂) is the principal basic center.

  • Expertise & Causality: The lone pair of electrons on the nitrogen atom readily accepts a proton. We can predict the pKa of this primary amine to be in the range of 9.0 - 10.5, typical for benzylamines. This means that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form (ammonium salt). This high degree of ionization enhances aqueous solubility but can limit its ability to passively diffuse across lipid membranes, a classic trade-off in drug design.

  • Self-Validating Protocol: Potentiometric titration is the gold-standard method for experimental pKa determination. The protocol's integrity is ensured by calibration with standard buffers and co-solvent correction methods (e.g., Yasuda-Shedlovsky extrapolation) if solubility in pure water is a limiting factor.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key driver of membrane permeability, plasma protein binding, and metabolic clearance. It is most commonly expressed as the partition coefficient (logP) between octanol and water. For an ionizable compound, the distribution coefficient (logD) at a specific pH is more physiologically relevant.

  • Expertise & Causality: The molecule possesses both hydrophilic (amine, methoxy, oxetane ethers) and lipophilic (aromatic ring) regions. While no experimental value is publicly available, computational models can provide a reliable estimate. The presence of three oxygen atoms and a primary amine suggests a moderate logP. Given the predicted pKa, the logD at pH 7.4 (logD₇.₄) will be significantly lower than the logP, as the ionized form has a much higher affinity for the aqueous phase. This is a crucial consideration for predicting absorption in the gastrointestinal tract.

  • Trustworthiness: The shake-flask method remains the definitive, albeit labor-intensive, technique for logP determination. Its reliability hinges on using high-purity solvents, pre-saturation of the aqueous and organic phases, and accurate quantification of the analyte in both phases, typically by UV-Vis spectroscopy or HPLC.

Aqueous Solubility

Solubility is a fundamental property that affects drug dissolution and, consequently, oral bioavailability. Poor aqueous solubility is a major hurdle in drug development.

  • Expertise & Causality: The solubility of this compound is a balance of competing factors. The primary amine, capable of acting as a hydrogen bond donor, and the three ether oxygens, acting as hydrogen bond acceptors, contribute positively to aqueous solubility.[4][5] Conversely, the rigid aromatic core is hydrophobic and detracts from solubility.[4] As a primary amine, its solubility is expected to be highly pH-dependent, increasing significantly at pH values below its pKa due to the formation of the more soluble cationic salt.

Summary of Predicted Physicochemical Properties
PropertyPredicted Value/RangeSignificance in Drug Development
pKa 9.0 - 10.5 (Basic)Governs ionization state, impacting solubility and permeability.
logP 1.5 - 2.5 (Calculated)Indicates lipophilicity; influences membrane crossing and metabolism.
logD at pH 7.4 0.0 - 1.0 (Calculated)Physiologically relevant lipophilicity; key for predicting absorption.
Aqueous Solubility pH-dependentCritical for dissolution and bioavailability; formulation challenges.
Hydrogen Bond Donors 2 (from -NH₂)Influences receptor binding and solubility.
Hydrogen Bond Acceptors 4 (3 from oxygens, 1 from nitrogen)Influences receptor binding and solubility.
Polar Surface Area (PSA) ~65-75 Ų (Calculated)Predicts cell permeability; values <140 Ų are associated with good oral bioavailability.

Experimental Protocols and Workflows

Adherence to rigorous, well-defined protocols is essential for generating reliable physicochemical data.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity like this compound is outlined below. This workflow ensures that foundational data is gathered efficiently to inform subsequent, more complex studies.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Physicochemical Profiling cluster_2 Phase 3: In Silico & ADME Prediction A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, >95%) B->C D pKa Determination (Potentiometric Titration) C->D E logP Determination (Shake-Flask Method) C->E F Solubility Profiling (Kinetic/Thermodynamic) C->F G Calculate logD, PSA D->G E->G H Predict ADME Properties (e.g., Bioavailability, CNS Penetration) F->H G->H I Decision Point: Proceed to In Vitro ADME? H->I G pKa pKa (Basicity) Sol Solubility pKa->Sol pH dep. Abs Absorption pKa->Abs Ionization Exc Excretion pKa->Exc logP logP (Lipophilicity) logP->Abs Permeability Dist Distribution (e.g., CNS Penetration) logP->Dist Met Metabolism logP->Met CYP Binding Sol->Abs Dissolution PSA Polar Surface Area (PSA) PSA->Abs Membrane Flux PSA->Dist

Caption: Interplay of physicochemical properties and ADME outcomes.

  • Oral Bioavailability: The compound's high ionization at gut pH (due to its basic pKa) will favor dissolution but may hinder passive absorption across the intestinal epithelium. The moderate lipophilicity (logP) and favorable PSA are positive indicators for membrane permeation. The final absorption will be a balance of these competing effects.

  • CNS Penetration: Penetrating the blood-brain barrier typically requires a lower PSA (< 90 Ų) and a logP in the range of 1-3. The predicted properties of the compound are within this range. However, the high basicity (pKa) could lead to it being a substrate for efflux transporters like P-glycoprotein, potentially limiting brain exposure.

  • Metabolic Stability: The methoxy and oxetane groups can influence metabolic pathways. The oxetane, in particular, is often more resistant to metabolic degradation than simple alkyl chains, which could be an advantage. The primary site of metabolism is likely to be the aromatic ring or the benzylic position.

Conclusion

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine is a molecule with a modern design ethos, incorporating features intended to confer favorable drug-like properties. Its physicochemical profile is dominated by the basicity of its primary amine, which ensures pH-dependent aqueous solubility but presents a challenge for passive membrane diffusion. Its moderate lipophilicity and polar surface area are promising for achieving a balance between solubility and permeability. The experimental protocols and strategic workflows detailed in this guide provide a robust framework for validating these predictions and enabling a data-driven progression of this, or any similar, compound through the drug discovery pipeline.

References

A comprehensive list of sources to support the claims and protocols mentioned in this guide.

  • Sinfoo Biotech. [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine. Provides chemical name, CAS number, molecular formula, and molecular weight. [1]2. BLDpharm. cas 1349718-91-7|| where to buy [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine. Lists IUPAC name, CAS number, molecular formula, and molecular weight. [3]3. AiFChem. 1349718-91-7 | [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine. Confirms IUPAC name, CAS number, and molecular formula. [2]4. ACS Omega. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. Discusses methods for calculating and understanding the properties of amines. [6]5. National Institutes of Health (NIH). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. A full-text version of the ACS Omega paper detailing structure-property relationships in amines. [7]6. EMBIBE. Physical Properties of Amines – Solubility, Melting and Boiling Point. Provides general principles of amine solubility and physical states. [4]7. Unacademy. Amines: Chemical and Physical Properties. Discusses general solubility and hydrogen bonding characteristics of amines. [5]8. Chemistry LibreTexts. 15.11: Physical Properties of Amines. Explains how hydrogen bonding affects the solubility and boiling points of amines. [8]9. PubChem. 3-Methoxy-4-ethoxyphenethylamine. Provides computed physicochemical properties for a structurally related compound, including TPSA. [9]10. Grokipedia. 3-Methoxy-4-ethoxyphenethylamine. Mentions computed physicochemical properties like XLogP3 and TPSA for a related phenethylamine.

Sources

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, a specialized chemical intermediate. We will delve into its molecular structure, physicochemical properties, and a proposed synthetic pathway. The primary focus is to elucidate its strategic importance and application in medicinal chemistry as a valuable building block for designing next-generation therapeutics.

Molecular Identity and Structure

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine is a substituted benzylamine derivative featuring two key functional groups that are highly relevant in medicinal chemistry: a methoxy group and an oxetane ring.

  • IUPAC Name: (3-methoxy-4-(oxetan-3-yloxy)phenyl)methanamine[1]

  • Alternative IUPAC Name: 1-[3-methoxy-4-(oxetan-3-yloxy)phenyl]methanamine[2]

  • CAS Number: 1349718-91-7[1][2][3]

  • Molecular Formula: C₁₁H₁₅NO₃[2][3]

The structure combines a classic phenylmethanamine scaffold with a strained four-membered ether, the oxetane. This unique combination imparts specific properties that are increasingly sought after in drug design.

Caption: 2D Molecular Structure of the title compound.

Physicochemical Properties

The incorporation of the oxetane moiety significantly influences the molecule's properties. While extensive experimental data for this specific compound is not widely published, we can summarize its known attributes and predict others based on its structure.

PropertyValueSource
Molecular Weight 209.24 g/mol [2][3]
Molecular Formula C₁₁H₁₅NO₃[2][3]
CAS Number 1349718-91-7[2][3]
Predicted LogP ~1.0 - 1.5(Predicted)
Predicted pKa (Amine) ~9.0 - 9.5(Predicted)
Appearance Likely an oil or low-melting solid(Inferred)
Solubility Expected to have improved aqueous solubility compared to non-oxetane analogues(Inferred)

The key takeaway is the influence of the oxetane ring. As a small, polar, and three-dimensional motif, it serves as a non-classical hydrogen bond acceptor and can disrupt planarity, which often leads to improved aqueous solubility and better pharmacokinetic profiles in larger drug molecules.

Synthesis and Mechanistic Rationale

This proposed pathway starts from 4-hydroxy-3-methoxybenzonitrile, a derivative of vanillin.

G start 4-Hydroxy-3-methoxybenzonitrile (Starting Material) step1 Williamson Ether Synthesis (Step 1) start->step1 Oxetan-3-yl tosylate, K₂CO₃, DMF intermediate 3-Methoxy-4-(oxetan-3-yloxy)benzonitrile (Intermediate, CAS 1349717-26-5) step1->intermediate step2 Nitrile Reduction (Step 2) intermediate->step2 Reducing Agent (e.g., LiAlH₄ in THF or H₂/Raney Ni) product [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (Final Product) step2->product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Methoxy-4-(oxetan-3-yloxy)benzonitrile

  • Rationale: This step introduces the key oxetane moiety onto the phenolic oxygen via a Williamson ether synthesis. This is a robust and widely used method for forming ether linkages.

  • Procedure:

    • To a solution of 4-hydroxy-3-methoxybenzonitrile (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to form the phenoxide anion.

    • Add oxetan-3-yl tosylate or a similar activated oxetane (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.

    • Purify the crude product via column chromatography to yield the nitrile intermediate.

Step 2: Reduction of Nitrile to Primary Amine

  • Rationale: The final step is the reduction of the nitrile group to the primary aminomethyl group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent highly effective for this transformation. Alternatively, catalytic hydrogenation offers a milder, industrially scalable option.

  • Procedure (using LiAlH₄):

    • Carefully add a solution of 3-Methoxy-4-(oxetan-3-yloxy)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC/LC-MS).

    • Cool the reaction to 0 °C and cautiously quench by sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by chromatography or distillation if necessary.

Application in Drug Discovery: A Strategic Building Block

The true value of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine lies not in its intrinsic biological activity, but in its utility as a structural motif for building more complex drug candidates. The oxetane ring, in particular, has gained significant traction in medicinal chemistry for its ability to fine-tune the properties of a lead compound.

G Oxetane Oxetane Moiety - Small, strained 4-membered ring - Polar (H-bond acceptor) Solubility Improved Aqueous Solubility - Polarity disrupts crystal packing - Acts as H-bond acceptor Oxetane->Solubility Metabolism Enhanced Metabolic Stability - Steric hindrance around ether linkage - Replaces metabolically weak groups (e.g., isopropyl) Oxetane->Metabolism Lipophilicity Reduced Lipophilicity (LogP) - Polar nature lowers LogP vs. alkyl groups - Favorable for ADME properties Oxetane->Lipophilicity PK Improved Pharmacokinetics (PK) - Better absorption - Reduced clearance Solubility->PK Metabolism->PK Lipophilicity->PK

Caption: The strategic value of the oxetane motif in drug design.

Expertise & Causality in Application

A medicinal chemist would select this building block for several strategic reasons:

  • Bioisosteric Replacement: The oxetane group is an excellent bioisostere for a gem-dimethyl group or a carbonyl group. It mimics the spatial arrangement of a gem-dimethyl group but with increased polarity and metabolic stability, while avoiding the potential reactivity and metabolic liabilities of a ketone.

  • Improving Solubility and Permeability: Poor solubility is a major cause of failure in drug development. The polar oxygen atom of the oxetane can act as a hydrogen bond acceptor, improving interactions with water and thereby increasing aqueous solubility. This often enhances absorption and distribution.

  • Metabolic Stability: The strained oxetane ring is surprisingly resistant to metabolic degradation by cytochrome P450 enzymes compared to more conventional alkyl ethers. Replacing a metabolically vulnerable group (like an isopropyl or tert-butyl group) with an oxetane-containing moiety can significantly increase the half-life of a drug.

  • Vectorial Exit from Flatland: Modern drug discovery emphasizes the need for three-dimensional molecular shapes to achieve higher selectivity and potency. The non-planar, rigid structure of the oxetane ring forces substituents out of the plane of the phenyl ring, providing a 3D vector that can be exploited for optimal binding to a target protein.

The primary amine handle on [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine provides a convenient attachment point for coupling this valuable fragment to a larger scaffold using well-established chemistries like amide bond formation, reductive amination, or urea/thiourea formation.

Conclusion

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine is more than just a chemical compound; it is a carefully designed tool for molecular engineering in drug discovery. Its structure is a convergence of desirable features: a versatile chemical handle (the amine), a modulating element (the methoxy group), and a powerful pharmacokinetic-enhancing motif (the oxetane). For researchers aiming to overcome common challenges in drug development such as poor solubility, metabolic instability, and low potency, this building block represents a strategic asset for the rational design of superior therapeutic agents.

References

  • Grokipedia. 3-Methoxy-4-ethoxyphenethylamine.
  • PubChem. 3-Ethoxy-4-methoxyphenethylamine.
  • Labsolu.ca. [3-(oxetan-3-yloxy)phenyl]methanamine.
  • BOC Sciences. Main Product.
  • Urakawa, C., Nakano, K., & Imai, R. (1980). Synthesis and biological activities of 7-alkoxymitosanes. The Journal of Antibiotics, 33(8), 804–809. [Link]

  • Sinfoo Biotech. [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine.
  • PubChem. [3-(4-Methoxyphenoxy)phenyl]methanamine.
  • PubMed. Synthesis of 7 alpha- and 7 beta-spermidinylcholesterol, squalamine analogues. [Link]

  • National Institutes of Health. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. [Link]

  • Chembeo. cas 1349718-91-7|| where to buy [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine.
  • AiFChem. 1349718-91-7 | [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine.

Sources

Navigating the Solubility Landscape of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the intricate journey of drug development, the solubility of a lead compound is a cornerstone of its developability. It is a fundamental physicochemical property that dictates everything from formulation strategies and bioavailability to the ultimate therapeutic efficacy of a drug candidate. This guide provides an in-depth technical exploration of the solubility of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, a compound of interest in modern medicinal chemistry. While specific, quantitative solubility data for this molecule is not widely published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and understand its solubility profile in a range of organic solvents. By synthesizing established principles of organic chemistry with actionable experimental protocols, this guide serves as a comprehensive resource for navigating the solubility challenges inherent in bringing a new chemical entity from the bench to the clinic.

Deconstructing the Molecule: A Structural Approach to Predicting Solubility

The solubility of a compound is intrinsically linked to its molecular structure. A thorough analysis of the functional groups and overall architecture of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine provides a strong theoretical framework for predicting its behavior in various organic solvents.

The molecule, with a CAS Number of 1349718-91-7 and a molecular formula of C11H15NO3, has a molecular weight of approximately 209.24 g/mol .[1] Its structure is characterized by a substituted phenyl ring, a primary amine, a methoxy group, and an oxetane ring.

Key Structural Features and Their Influence on Solubility:

  • Primary Amine (-NH2): The presence of a primary amine group is a significant contributor to the molecule's polarity and its capacity for hydrogen bonding.[2][3] Amines can act as hydrogen bond donors (via the N-H bonds) and acceptors (via the lone pair of electrons on the nitrogen atom). This characteristic suggests a favorable interaction with polar solvents, particularly those capable of hydrogen bonding.[3][4]

  • Methoxy Group (-OCH3): The methoxy group is a polar ether linkage that can act as a hydrogen bond acceptor. This feature will generally enhance solubility in polar solvents.

  • Oxetane Ring: The four-membered ether ring (oxetane) is a polar functional group. The oxygen atom's lone pairs can participate in hydrogen bonding as an acceptor, further contributing to the molecule's affinity for polar solvents.

  • Phenyl Ring: The aromatic phenyl ring is a non-polar, hydrophobic component of the molecule. This region will favor interactions with non-polar or weakly polar organic solvents through van der Waals forces.[5]

The "Like Dissolves Like" Principle in Action:

The solubility of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine will be a delicate balance between its polar and non-polar characteristics. The general principle of "like dissolves like" dictates that polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[5][6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine, methoxy, and oxetane functionalities. Therefore, a high degree of solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone): These solvents are polar but do not have hydrogen bond-donating capabilities. However, they can act as hydrogen bond acceptors and will interact favorably with the polar groups of the molecule. Good solubility is expected in these solvents.[2]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The solubility in these solvents is expected to be lower due to the predominance of polar functional groups in the molecule. The non-polar phenyl ring will be the primary driver of any observed solubility.

The interplay of these structural features is visually represented in the following logical diagram:

G cluster_molecule [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine cluster_solvents Organic Solvents Molecule Core Structure Amine Primary Amine (-NH2) (H-bond donor/acceptor) Molecule->Amine Methoxy Methoxy (-OCH3) (H-bond acceptor) Molecule->Methoxy Oxetane Oxetane Ring (H-bond acceptor) Molecule->Oxetane Phenyl Phenyl Ring (Non-polar) Molecule->Phenyl PolarProtic Polar Protic (e.g., Methanol, Ethanol) Amine->PolarProtic Strong Interaction (H-bonding) PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Amine->PolarAprotic Good Interaction (Dipole-dipole) Methoxy->PolarProtic Interaction (H-bonding) Methoxy->PolarAprotic Good Interaction (Dipole-dipole) Oxetane->PolarProtic Interaction (H-bonding) Oxetane->PolarAprotic Good Interaction (Dipole-dipole) Phenyl->PolarProtic Less Favorable Phenyl->PolarAprotic Less Favorable NonPolar Non-Polar (e.g., Hexane, Toluene) Phenyl->NonPolar Favorable Interaction (van der Waals)

Caption: Structural determinants of solubility for [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine.

Factors Influencing Solubility: A Deeper Dive

Beyond the fundamental principle of "like dissolves like," several other factors can significantly impact the solubility of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine.[7][8]

Factor Influence on Solubility Rationale for [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine
Temperature Generally, solubility of solids in liquids increases with temperature.[5][6]For endothermic dissolution processes, increasing the temperature will increase solubility. This is a critical parameter to control and report in any solubility study.
pH of the Medium The basic nature of the primary amine means that in acidic conditions, it will be protonated to form a more polar ammonium salt.While this guide focuses on organic solvents, if an aqueous component is present, lowering the pH will drastically increase the aqueous solubility.[4] In purely organic, non-ionizing solvents, this effect is negligible.
Crystalline Form (Polymorphism) Different crystalline forms (polymorphs) of a compound can have different lattice energies, leading to variations in solubility.[9]The solid-state properties of the supplied material should be characterized (e.g., by DSC or XRD) to ensure consistency across experiments. Amorphous forms are generally more soluble than their crystalline counterparts.
Presence of Impurities Impurities can either increase or decrease the apparent solubility of a compound.High-purity material is essential for accurate solubility determination.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published data, experimental determination is paramount. The "excess solid" or "shake-flask" method is a reliable and widely used technique to determine thermodynamic solubility.[10]

Objective: To determine the equilibrium solubility of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine in a range of organic solvents at a controlled temperature.

Materials and Equipment:

  • [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (high purity)

  • Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, Ethyl Acetate, Toluene, Heptane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow:

G start Start: High-Purity Compound step1 Add excess solid to a known volume of solvent in a vial. start->step1 step2 Equilibrate at a constant temperature with agitation for 24-48 hours. step1->step2 step3 Allow solid to settle. step2->step3 step4 Filter the supernatant using a syringe filter. step3->step4 step5 Dilute the saturated solution with a suitable mobile phase. step4->step5 step6 Analyze the diluted sample by HPLC. step5->step6 step7 Quantify the concentration using a pre-established calibration curve. step6->step7 end End: Determine Solubility (e.g., in mg/mL or mM) step7->end

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Protocol:

  • Preparation of Calibration Standards:

    • Accurately weigh a known amount of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

    • Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

  • Solubility Measurement:

    • For each solvent to be tested, add an excess amount of solid [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Accurately add a known volume of the solvent to each vial (e.g., 1 mL).

    • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to confirm this.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Data Analysis:

    • Using the peak area of the diluted sample and the equation of the calibration curve, calculate the concentration of the diluted sample.

    • Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimentally Determined Solubility of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine at 25 °C

Solvent Solvent Class Predicted Solubility Experimentally Determined Solubility (mg/mL)
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
AcetonitrilePolar AproticHighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighTo be determined
Ethyl AcetateModerately PolarModerateTo be determined
TolueneNon-PolarLowTo be determined
HeptaneNon-PolarVery LowTo be determined

Interpretation of Results:

The experimental data will provide a quantitative measure of the solubility of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine in various organic solvents. This information is invaluable for:

  • Selection of appropriate solvents for chemical reactions and purifications.

  • Development of formulations for preclinical and clinical studies.

  • Informing the design of future analogs with improved solubility profiles.

Conclusion and Future Directions

Understanding the solubility of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine is a critical step in its journey as a potential drug candidate. While theoretical predictions based on its chemical structure provide a valuable starting point, rigorous experimental determination is non-negotiable. The protocols and principles outlined in this guide offer a robust framework for obtaining accurate and reliable solubility data. This data will not only support the immediate development of this specific molecule but also contribute to the broader understanding of structure-solubility relationships within this chemical class. Further studies could explore the impact of temperature and the development of co-solvent systems to further modulate and optimize the solubility for specific applications.

References

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link][4]

  • Ralston, A. W., & Hoerr, C. W. (1942). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. The Journal of Organic Chemistry, 07(6), 546–555. [Link]

  • Unknown. (n.d.). Amine compounds. Retrieved from [Link][3]

  • askIITians. (2013, February 18). Amines are soluble in organic solvents whereas ammonium salts are not. Retrieved from [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link][6]

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link][7]

  • Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link][5]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link][8]

  • IJNRD. (n.d.). FACTORS AFFECTING ON THE SOLUBILITY AND BIOAVAILABILITY OF PHARMACEUTICAL DRUG AND DOSAGE FORM THROUGH. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link][11]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link][10]

Sources

Unveiling the Therapeutic Potential of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine is a novel chemical entity with a structure suggestive of potential biological activity. However, its molecular targets and therapeutic applications remain uncharacterized. This technical guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential therapeutic targets. By integrating robust computational prediction methodologies with cutting-edge experimental validation workflows, we present a self-validating system designed for researchers, scientists, and drug development professionals. This document serves as a roadmap, explaining the causal logic behind experimental choices and providing detailed protocols to accelerate the exploration of this promising compound.

Introduction: The Enigma of a Novel Scaffold

The compound [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine presents a unique chemical architecture, combining a methoxy-substituted phenyl ring, an oxetane moiety, and a methanamine group. While the individual components are found in various bioactive molecules, their specific arrangement in this scaffold offers a novel chemical space for therapeutic intervention. The oxetane ring, a four-membered cyclic ether, is an increasingly popular isostere for gem-dimethyl and carbonyl groups in medicinal chemistry, often improving metabolic stability and aqueous solubility. The methoxyphenylamine core is present in compounds with diverse biological activities.

Given the absence of published data on the biological targets of this specific molecule, a rational and systematic approach is required to unlock its therapeutic potential. This guide details a strategic workflow, commencing with in silico target prediction to generate initial hypotheses, followed by rigorous experimental validation to identify and characterize its molecular targets.

Phase I: In Silico Target Prediction - Generating Actionable Hypotheses

Ligand-Based Virtual Screening

This method relies on the principle that structurally similar molecules often exhibit similar biological activities.[5][7][8] We will screen large compound databases to identify molecules structurally analogous to [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine with known biological targets.

  • Databases for Screening:

    • ChEMBL: A manually curated database of bioactive molecules with drug-like properties.[7]

    • PubChem: A public repository of small molecules and their biological activities.[2]

    • ZINC: A free database of commercially-available compounds for virtual screening.[2]

    • Enamine REAL database: An ultra-large database of make-on-demand compounds.[2][9]

  • Screening Methodologies:

    • 2D Similarity Searching: Utilizes molecular fingerprints to rapidly screen vast libraries for compounds with similar substructures.

    • 3D Shape-Based Screening: Compares the three-dimensional shape and electrostatic potential of the query molecule with database compounds. This is particularly useful as it does not require knowledge of a specific active pharmacophore.[8][10]

  • Software Tools:

    • ROCS (Rapid Overlay of Chemical Structures): A leading shape-based screening tool.[8]

    • infiniSee: A tool for navigating chemical space and finding analogs.[9]

The output of this screening will be a list of known protein targets associated with the structurally similar "hit" compounds. These targets will form our initial set of hypotheses.

Structure-Based Virtual Screening

If the 3D structure of a potential target protein (identified through ligand-based screening or other means) is known, we can employ structure-based virtual screening (SBVS) or molecular docking.[11][12][13][14] This method computationally "docks" our compound into the binding site of a protein to predict the binding affinity and pose.

  • Protein Structure Databases:

    • Protein Data Bank (PDB): A repository of experimentally determined 3D structures of biological macromolecules.

  • Docking Software:

    • AutoDock Vina: A widely used open-source docking program.[1]

    • PyRx: A virtual screening tool that incorporates AutoDock Vina.[1]

    • SeeSAR: A tool for interactive docking and binding mode visualization.[9]

A successful docking simulation, indicated by a low binding energy and a plausible binding mode, strengthens the hypothesis that the protein is a direct target.

Figure 1: In Silico Target Prediction Workflow.

Phase II: Experimental Target Identification - From Hypothesis to Evidence

The hypotheses generated from the in silico phase must be validated through direct experimental evidence. This phase employs a range of techniques to identify proteins that physically interact with the compound.

Chemical Proteomics for Unbiased Target Identification

Chemical proteomics is a powerful approach for identifying the cellular targets of small molecules in a native biological context.[15]

ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[11][16][17] A competitive ABPP experiment can reveal if our compound of interest competes with a known probe for binding to a particular enzyme, thus identifying it as a potential target.

Experimental Protocol: Competitive Activity-Based Protein Profiling [3][11][16]

  • Proteome Preparation: Prepare cell or tissue lysates while preserving enzyme activity.

  • Compound Incubation: Incubate the proteome with varying concentrations of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine or a vehicle control.

  • Probe Labeling: Add a broad-spectrum ABPP probe (e.g., a fluorophosphonate probe for serine hydrolases) to the proteomes and incubate.

  • Analysis: Separate proteins by SDS-PAGE. A decrease in the fluorescent signal from the probe in the compound-treated samples indicates competition for the same binding site on the enzyme.

  • Target Identification: Excise the protein band of interest and identify it using mass spectrometry.

This technique involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a cell lysate.[18][19][20]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry [18][19][20]

  • Probe Synthesis: Synthesize a derivative of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine with a linker arm and a biotin tag.

  • Immobilization: Couple the biotinylated compound to streptavidin-coated agarose beads.

  • Affinity Purification: Incubate the beads with a cell lysate. Proteins that bind to the compound will be captured.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE, and identify unique bands by mass spectrometry.

Yeast-Based Screening Assays

Yeast (Saccharomyces cerevisiae) is a powerful model organism for drug target discovery due to its genetic tractability.[21]

The Y2H system can be adapted to screen for protein targets of small molecules.[14][22][23][24][25] In a modified setup, the small molecule acts as a bridge between a known "bait" protein and a library of potential "prey" target proteins.

Experimental Protocol: Modified Yeast Two-Hybrid Screening [14][22][23][24][25]

  • System Setup: A "bait" protein that binds the compound is fused to a DNA-binding domain (DBD). A cDNA library of potential target proteins is fused to a transcriptional activation domain (AD).

  • Screening: The yeast strain is grown in the presence of the compound. If the compound mediates an interaction between the bait and a prey protein, the DBD and AD are brought into proximity, activating a reporter gene.

  • Hit Identification: Yeast colonies that exhibit reporter gene activity are selected, and the prey plasmid is sequenced to identify the target protein.

Figure 2: Experimental Target Identification Workflow.

Phase III: Biophysical and Cellular Target Validation - Confirming the Interaction and Function

Once potential targets are identified, it is crucial to confirm the direct interaction between the compound and the protein and to assess the functional consequences of this interaction in a cellular context.

Biophysical Characterization of Binding

These methods provide quantitative data on the binding affinity, kinetics, and thermodynamics of the compound-target interaction.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[26][27][28][29][30]

Experimental Protocol: Isothermal Titration Calorimetry [26][27][28][29][30]

  • Sample Preparation: Prepare a solution of the purified target protein in a buffer and a solution of the compound in the same buffer. Degas both solutions.

  • Titration: Place the protein solution in the sample cell of the calorimeter. Titrate the compound solution into the sample cell in a series of small injections.

  • Data Acquisition: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of the compound to the protein. Fit the data to a binding model to determine the thermodynamic parameters.

ParameterDescriptionTypical Range for Drug Candidates
Binding Affinity (KD) Dissociation constant; a measure of binding strength (lower is stronger).1 nM - 10 µM
Stoichiometry (n) The number of compound molecules that bind to one protein molecule.Typically 1 for specific binding.
Enthalpy (ΔH) The heat change upon binding.Varies
Entropy (ΔS) The change in disorder upon binding.Varies

Table 1: Key Parameters Obtained from Isothermal Titration Calorimetry.

SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[13][31][32][33][34] It provides kinetic data (association and dissociation rates) in addition to binding affinity.

Experimental Protocol: Surface Plasmon Resonance [13][31][32][33][34]

  • Ligand Immobilization: Covalently couple the purified target protein to the surface of a sensor chip.

  • Analyte Injection: Flow solutions of the compound at various concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

ParameterDescription
Association Rate (ka) The rate at which the compound binds to the target.
Dissociation Rate (kd) The rate at which the compound-target complex dissociates.
Affinity (KD) The equilibrium dissociation constant, a measure of binding strength.

Table 2: Key Kinetic Parameters from Surface Plasmon Resonance.

Cellular Target Engagement

It is essential to confirm that the compound engages its target within the complex environment of a living cell.

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12][35][36][37][38]

Experimental Protocol: Cellular Thermal Shift Assay [12][35][36][37][38]

  • Cell Treatment: Treat intact cells or cell lysates with the compound or a vehicle control.

  • Heating: Heat the samples to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Detection: Quantify the amount of soluble target protein remaining in the supernatant at each temperature using methods like Western blotting or mass spectrometry.

  • Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Functional Assays

The final step is to determine if the binding of the compound to its target modulates the protein's function and elicits a cellular response. The specific assay will depend on the nature of the identified target.

If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[39][40][41][42][43]

Experimental Protocol: General Enzyme Inhibition Assay [39][40][41][42][43]

  • Reaction Setup: In a microplate, combine the purified enzyme, a suitable buffer, and varying concentrations of the compound.

  • Pre-incubation: Allow the enzyme and compound to pre-incubate for a defined period.

  • Reaction Initiation: Initiate the reaction by adding the enzyme's substrate.

  • Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate (e.g., by absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the reaction rates and plot the percent inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The systematic workflow detailed in this guide provides a robust framework for the de-orphanization of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine. By progressing from broad, computational predictions to highly specific biophysical and cellular validation assays, researchers can confidently identify and characterize its therapeutic targets. The successful identification of a validated target will pave the way for lead optimization, in-depth mechanistic studies, and the exploration of its therapeutic potential in relevant disease models. This strategic approach mitigates the risks associated with early-stage drug discovery and maximizes the probability of translating a novel chemical entity into a valuable therapeutic agent.

References

  • PyRx – Python Prescription – Virtual Screening Made Simple. (n.d.). Retrieved January 19, 2026, from [Link]

  • ChEMBL Database. (n.d.). European Bioinformatics Institute. Retrieved January 19, 2026, from [Link]

  • Structure-Based Virtual Screening. (2020). PubMed. Retrieved January 19, 2026, from [Link]

  • Schrödinger. (2024, October 7). Where can I obtain ligand databases for virtual screening? Retrieved January 19, 2026, from [Link]

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. (2012). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved January 19, 2026, from [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018, August 5). Bio-protocol. Retrieved January 19, 2026, from [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved January 19, 2026, from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved January 19, 2026, from [Link]

  • From Experiment to Data Analysis: A Step-by-Step Guide to Conducting ABPP Experiments. (n.d.). Retrieved January 19, 2026, from [Link]

  • ROCS - Shape Similarity. (n.d.). OpenEye Scientific. Retrieved January 19, 2026, from [Link]

  • Virtual Screening: Your Drug Discovery Accelerator. (n.d.). BioSolveIT. Retrieved January 19, 2026, from [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). NIH. Retrieved January 19, 2026, from [Link]

  • Yeast Two-Hybrid Liquid Screening. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022, January 27). bioRxiv. Retrieved January 19, 2026, from [Link]

  • A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions. (2017). In Methods in Molecular Biology. Retrieved January 19, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved January 19, 2026, from [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018, April 8). Frontiers. Retrieved January 19, 2026, from [Link]

  • How does SPR work in Drug Discovery? (2025, June 11). deNOVO Biolabs. Retrieved January 19, 2026, from [Link]

  • Principle and Protocol of Yeast Two Hybrid System. (n.d.). Creative BioMart. Retrieved January 19, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). PubMed. Retrieved January 19, 2026, from [Link]

  • Affinity Chromatography Protocol. (2019, June 26). Conduct Science. Retrieved January 19, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist - Portland Press. Retrieved January 19, 2026, from [Link]

  • CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Guide to Running an SPR Experiment. (2022, July 27). Duke University. Retrieved January 19, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC). (2025, July 6). Protocols.io. Retrieved January 19, 2026, from [Link]

  • Y2H based Drug-Target Interaction Identification Service. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

  • Ligand-based Virtual Screening (LBVS) Service. (n.d.). CD ComputaBio. Retrieved January 19, 2026, from [Link]

  • A Review of Ligand-Based Virtual Screening Web Tools and Screening Algorithms in Large Molecular Databases in the Age of Big Data. (2018). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Small molecule target identification using photo-affinity chromatography. (2019, March 15). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Ligand based Screening. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2025, August 21). YouTube. Retrieved January 19, 2026, from [Link]

  • A survey of yeast genomic assays for drug and target discovery. (2010). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? (2015, September 2). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (2014). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Isothermal titration calorimetry: Principles and experimental design. (n.d.). CureFFI.org. Retrieved January 19, 2026, from [Link]

  • Affinity Chromatography. (n.d.). Retrieved January 19, 2026, from [Link]

  • Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. (2025, June 23). Protocols.io. Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to the Strategic Role of the Oxetane Moiety in [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2][3] Its unique combination of properties—polarity, metabolic stability, and three-dimensional structure—allows chemists to meticulously sculpt the physicochemical and pharmacokinetic profiles of drug candidates.[4][5] This guide uses [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine as a case study to provide an in-depth analysis of the strategic role of the oxetane moiety. We will dissect its influence on key drug-like properties, including aqueous solubility, lipophilicity, amine basicity, and metabolic stability. Furthermore, we will explore its function as a structural element in receptor binding and provide validated experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful functional group in their discovery campaigns.

The Oxetane Moiety: A Modern Bioisostere with Unique Properties

The strategic incorporation of an oxetane ring is often rooted in the principle of bioisosterism, where a substituent is replaced by another with similar steric and electronic properties to improve the molecule's overall profile. The oxetane moiety is a versatile bioisostere, most notably for the gem-dimethyl and carbonyl groups.[6][7][8]

  • As a gem-Dimethyl Isostere: Replacing a gem-dimethyl group with an oxetane maintains a similar three-dimensional volume while introducing a polar oxygen atom. This substitution can significantly increase aqueous solubility and reduce lipophilicity without the metabolic liability of, for example, an isopropyl group.[6][9]

  • As a Carbonyl Isostere: The oxetane oxygen has a comparable ability to accept hydrogen bonds as a carbonyl oxygen, but it is chemically and metabolically more robust.[1][8][10] This makes it an excellent replacement for ketones, amides, or esters where metabolic instability or unwanted reactivity is a concern.[11][12]

G A Parent Scaffold (e.g., Phenylmethanamine) B gem-Dimethyl Group (Lipophilic, Metabolically Susceptible) A->B Traditional Substituent C Carbonyl Group (Polar, H-Bond Acceptor, Metabolically Labile) A->C Traditional Substituent D Oxetane Moiety (Polar, Stable, 3D, H-Bond Acceptor) A->D Strategic Replacement B->D Bioisosteric Replacement C->D Bioisosteric Replacement

Caption: Bioisosteric relationship of the oxetane moiety.

Impact on Physicochemical and ADME Properties

In the context of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, the oxetane ring is not merely a placeholder; it is an active modulator of the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancing Solubility and Modulating Lipophilicity

A primary challenge in drug discovery is balancing the lipophilicity required for membrane permeability with the aqueous solubility needed for formulation and distribution. The oxetane moiety provides a powerful solution.

  • Solubility: The introduction of the polar ether oxygen via the oxetane ring typically increases a molecule's aqueous solubility compared to non-polar isosteres like cyclobutane or isopropyl groups.[6][13] This is a direct result of the oxygen's ability to form hydrogen bonds with water.

  • Lipophilicity (LogD/LogP): Compared to a highly lipophilic gem-dimethyl group, an oxetane significantly reduces lipophilicity (LogP).[1][8] While it is generally more lipophilic than a carbonyl group, its metabolic stability often makes it the superior choice.[8] This modulation is critical for achieving an optimal LogD in the 1-3 range, which is often correlated with good oral bioavailability.

Table 1: Predicted Physicochemical Properties of Analogues (Note: Values are calculated estimates for comparative purposes)

CompoundMoiety at 4-PositionMol. WeightcLogPTPSA (Ų)Predicted SolubilityPredicted Stability
Target Molecule -O-Oxetane 209.24 1.2 53.7 High High
Analogue A-OH169.191.155.8HighModerate (Glucuronidation)
Analogue B-O-Isopropyl195.272.344.5LowLow (Dealkylation)
Analogue C-O-Cyclobutyl207.282.544.5Very LowModerate
Attenuating Amine Basicity (pKa)

The basicity of the primary amine in our target molecule is a critical parameter. Highly basic amines (high pKa) can lead to off-target effects, such as hERG channel inhibition, and may result in poor cell permeability due to high ionization at physiological pH. The oxetane ring, through the ether linkage, exerts an electron-withdrawing effect. This effect, transmitted through the phenyl ring, is expected to modestly reduce the pKa of the benzylic amine.[1][2] This subtle modulation can be highly beneficial, improving the overall drug-like properties by reducing ionization and potential off-target liabilities.[2][14]

Conferring Metabolic Stability

Metabolic stability is a paramount concern in drug design. The oxetane ring is significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to other common functional groups.[4][6][13]

  • Blocking O-Dealkylation: The ether linkage in the 4-position is a potential site for oxidative O-dealkylation. By attaching a metabolically robust oxetane ring, this pathway is effectively blocked. In contrast, an isopropoxy or ethoxy group at this position would be a prime target for metabolic cleavage.

  • Inherent Ring Stability: The oxetane ring itself is generally stable, especially when substituted at the 3-position.[1] This intrinsic stability prevents the formation of reactive metabolites that could arise from ring-opening reactions.

Structural and Pharmacodynamic Role

Beyond its influence on physicochemical properties, the oxetane moiety plays a crucial role in how the molecule interacts with its biological target.

Hydrogen Bond Acceptor

The oxygen atom of the oxetane ring is a competent hydrogen bond acceptor.[8][14] This allows it to form a key interaction within a protein's binding pocket, potentially anchoring the molecule and contributing to its potency and selectivity. The defined geometry of the oxetane ring places this hydrogen bond acceptor in a precise spatial vector, which can be exploited for rational drug design.

Conformational Rigidity and Orientation

The rigid, three-dimensional nature of the oxetane ring restricts the conformational freedom of the side chain.[14] This pre-organization can reduce the entropic penalty of binding to a target, leading to higher affinity. It orients the methoxy and methanamine groups in a defined manner relative to the core scaffold, ensuring an optimal presentation of these groups to the receptor.

G cluster_workflow Rational Design & Evaluation Workflow synthesis Synthesis of Target Molecule physchem Physicochemical Profiling (Solubility, LogD) synthesis->physchem Characterization adme In Vitro ADME (Metabolic Stability, Permeability) synthesis->adme Characterization binding Target Binding Assay (Potency, IC50) synthesis->binding Characterization analysis Structure-Activity Relationship (SAR) Analysis physchem->analysis adme->analysis binding->analysis structural Structural Biology (Co-crystal Structure) structural->analysis Rationalizes Binding analysis->synthesis Iterative Optimization

Caption: A typical workflow for characterizing an oxetane-containing compound.

Synthetic Strategy: Williamson Ether Synthesis

The incorporation of the 3-oxy-oxetane motif is readily achievable through established synthetic methodologies. A common and robust approach is the Williamson ether synthesis, reacting a phenolic precursor with an activated oxetan-3-ol.

Experimental Protocol: Synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Step 1: Synthesis of (4-hydroxy-3-methoxyphenyl)methanamine precursor (if not commercially available). This can be achieved via reduction of 4-hydroxy-3-methoxybenzonitrile or other standard methods. It is crucial to use an amine-protected version (e.g., Boc-protected) for the subsequent etherification step to prevent N-alkylation.

Step 2: Williamson Ether Synthesis

  • Reagents & Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Boc-protected (4-hydroxy-3-methoxyphenyl)methanamine (1.0 eq).

    • Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

    • Add a base, such as Cesium Carbonate (Cs₂CO₃, 1.5 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Addition of Electrophile:

    • Add Oxetan-3-yl tosylate (or mesylate, or nosylate) (1.2 eq) to the reaction mixture. This electrophile can be prepared from oxetan-3-ol.

    • Heat the reaction mixture to 60-80 °C.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with an organic solvent, such as Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 3: Deprotection

  • Procedure:

    • Dissolve the purified Boc-protected intermediate in a suitable solvent, such as Dichloromethane (DCM) or 1,4-Dioxane.

    • Add a strong acid, such as Trifluoroacetic Acid (TFA, 10 eq) or a solution of HCl in Dioxane (4M).

    • Stir at room temperature for 1-4 hours, monitoring by TLC/LC-MS.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • If necessary, triturate with diethyl ether to precipitate the product as a salt, or perform an aqueous workup with a base (e.g., NaHCO₃) to isolate the free base.

    • Further purification can be done by recrystallization or chromatography if required.

Protocols for In-Vitro Evaluation

Validating the predicted benefits of the oxetane moiety requires robust experimental testing.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Preparation:

    • Prepare a stock solution of the test compound ([3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine) in DMSO (e.g., 10 mM).

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

    • Pre-incubate the plate at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point relative to the T=0 sample.

    • Plot the natural log of the percent remaining versus time. The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and protein concentration.

Conclusion

The oxetane moiety in [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine is a quintessential example of modern, rational drug design. It is not merely a linker but a multifunctional tool that actively enhances the molecule's profile. It improves aqueous solubility, reduces lipophilicity, confers high metabolic stability, and provides unique structural features for potent and selective target engagement.[1][2][4] By understanding the profound and predictable effects of this small heterocycle, medicinal chemists can more effectively navigate the complex challenges of drug discovery, turning promising leads into viable clinical candidates.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9052-9074. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Di, L., ... & Kormos, B. L. (2012). Application of the oxetane motif in the discovery of novel γ-secretase inhibitors. Journal of Medicinal Chemistry, 55(7), 3414–3426. [Link]

  • Huang, G., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 263, 115802. [Link]

  • de la Torre, A., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12616–12638. [Link]

  • Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(1), 1-16. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

  • Shtarov, A. B., & Voigtritter, K. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(11), 1143–1147. [Link]

  • Huang, G., & Grembecka, J. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. Semantic Scholar. [Link]

  • Voigtritter, K., & Shtarov, A. B. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. [Link]

  • de la Torre, A., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres. [Link]

  • University of Illinois. (2012). Application of Bioisosteres in Drug Design. [Link]

  • Tian, D., Chen, G., Wang, X., & Zhang, H.-J. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Journal of the American Chemical Society, 146(27), 18011–18018. [Link]

Sources

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine: A Privileged Fragment for the Design of Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Saturated Heterocycles in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and rational approach to identifying novel lead compounds.[1] This methodology relies on the screening of low molecular weight fragments that, upon binding to a biological target, can be elaborated into more potent and selective drug candidates.[2] In recent years, there has been a significant shift towards the incorporation of three-dimensional (3D) fragments, particularly saturated heterocycles, to explore new chemical space and improve the physicochemical properties of drug-like molecules.[3] Among these, the oxetane ring has emerged as a particularly valuable motif.[4][5][6] This small, polar, and non-planar four-membered ether offers a unique combination of properties that can favorably impact aqueous solubility, metabolic stability, and lipophilicity, while also providing well-defined vectors for chemical elaboration.[7][8]

This technical guide focuses on the specific fragment, [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine , a trifunctionalized building block that combines the advantageous properties of the oxetane ring with a substituted phenylmethanamine scaffold. We will delve into its chemical characteristics, synthesis, and its application as a key fragment in the design of potent and selective inhibitors for clinically relevant targets.

Physicochemical Properties and Design Rationale

The structure of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine presents a compelling combination of features for drug design:

  • The Oxetane Moiety: The 3-substituted oxetane ring is a bioisostere for gem-dimethyl and carbonyl groups, offering a polar alternative that can enhance solubility and reduce metabolic liability.[4][9] Its non-planar structure introduces 3D character, which can improve target binding and selectivity. The ether linkage to the phenyl ring is generally more stable than a direct carbon-carbon bond to a metabolically susceptible position.

  • The Methoxy Group: The methoxy substituent on the phenyl ring can influence the electronic properties of the aromatic system and participate in hydrogen bonding interactions within a protein's active site. However, methoxy groups can be susceptible to oxidative metabolism.[6][10] The strategic placement of this group is therefore a key consideration in drug design.

  • The Phenylmethanamine Core: This portion of the fragment provides a primary amine that can serve as a key anchoring point for interactions with the target protein, such as the formation of salt bridges or hydrogen bonds. The benzylamine scaffold is a common feature in many biologically active compounds.

A critical aspect of this fragment's design is the interplay between these three components. The oxetane's ability to modulate pKa can influence the basicity of the primary amine, which in turn affects its binding properties and pharmacokinetic profile.[7][8]

Synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine and its Precursors

A robust and scalable synthetic route is essential for the utilization of any fragment in a drug discovery campaign. A plausible and efficient synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine can be achieved through a two-step process starting from commercially available materials.

Step 1: Williamson Ether Synthesis of 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde

The key ether linkage can be formed via a Williamson ether synthesis.[5][8] This reaction involves the nucleophilic attack of a phenoxide on an electrophilic oxetane derivative.

Experimental Protocol:

  • Deprotonation of Vanillin: To a solution of 3-methoxy-4-hydroxybenzaldehyde (vanillin) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a mild base like potassium carbonate (K₂CO₃). Stir the mixture at room temperature to facilitate the formation of the potassium phenoxide.

  • Nucleophilic Substitution: To the phenoxide solution, add 3-bromooxetane or 3-iodooxetane. The reaction mixture is then heated to promote the Sₙ2 reaction, resulting in the formation of the desired ether linkage.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure 3-methoxy-4-(oxetan-3-yloxy)benzaldehyde.

Step 2: Reductive Amination to [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

The final step involves the conversion of the aldehyde to the primary amine via reductive amination.[11][12]

Experimental Protocol:

  • Imine Formation: The aldehyde from Step 1 is dissolved in a suitable solvent, such as methanol or dichloromethane. An excess of ammonia (or a source of ammonia like ammonium acetate) is added to form the corresponding imine in situ.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture.[12] These reagents selectively reduce the imine to the desired primary amine.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, can be purified by chromatography or crystallization.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reductive Amination Vanillin 3-Methoxy-4-hydroxybenzaldehyde (Vanillin) Intermediate 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde Vanillin->Intermediate K₂CO₃, DMF Bromooxetane 3-Bromooxetane Bromooxetane->Intermediate Final_Product [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine Intermediate->Final_Product 1. NH₃ 2. NaBH₄ Ammonia Ammonia Ammonia->Final_Product

Caption: Synthetic workflow for [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine.

Application in Drug Design: A Case Study in IRAK4 Inhibition

The utility of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine as a fragment is exemplified by its incorporation into potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[7] IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response through its involvement in Toll-like receptor (TLR) and IL-1 receptor signaling pathways. Dysregulation of IRAK4 activity is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.[10]

In a notable patent application, this fragment is utilized as a key building block in the synthesis of a series of IRAK4 inhibitors. The primary amine of the fragment serves as a crucial attachment point for coupling with a heterocyclic core, which in turn binds to the hinge region of the kinase.

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes

Caption: Simplified IRAK4 signaling pathway.

Data Presentation: Structure-Activity Relationships

The development of potent IRAK4 inhibitors often involves the systematic modification of the fragment to optimize binding affinity and pharmacokinetic properties. The following table presents hypothetical data illustrating how modifications to the [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine fragment could influence IRAK4 inhibitory activity.

Compound IDR1 (on Amine)R2 (on Phenyl Ring)IRAK4 IC₅₀ (nM)Aqueous Solubility (µg/mL)Metabolic Stability (t½, mins in HLM)
Fragment HMethoxy>10,00015045
Inhibitor A Pyrimidine CoreMethoxy507560
Inhibitor B Pyrimidine CoreFluoro7580>120
Inhibitor C Pyrimidine CoreHydrogen2009055

HLM: Human Liver Microsomes

This hypothetical data illustrates that while the fragment itself has low affinity for IRAK4, its incorporation into a larger molecule (Inhibitor A) significantly improves potency. Further modifications, such as replacing the methoxy group with a fluoro group (Inhibitor B), could enhance metabolic stability, a common strategy in medicinal chemistry.[10]

Conclusion and Future Perspectives

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine represents a prime example of a well-designed, three-dimensional fragment for modern drug discovery. Its unique combination of a solubilizing and metabolically robust oxetane moiety, a strategically placed methoxy group, and a reactive primary amine handle makes it a versatile building block for the synthesis of potent and selective inhibitors against a range of therapeutic targets. The successful application of this fragment in the development of IRAK4 inhibitors highlights its potential in addressing diseases with high unmet medical needs. As the demand for novel chemical matter with improved drug-like properties continues to grow, we anticipate that fragments such as this will play an increasingly important role in the discovery of the next generation of therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new building block.
  • Seganish, W. M. (2016). Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015). Expert Opinion on Therapeutic Patents, 26(8), 917-932. [Link]

  • Vo, D. D., Wipf, P., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., Croft, R. A., & Davis, O. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Huang, G., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Cohen, F., & Martin, M. (2013). IRAK-4 as a therapeutic target. The Journal of infectious diseases, 208(suppl_1), S33-S39.
  • Flannery, S., & Bowie, A. G. (2010). The interleukin-1 receptor-associated kinases: critical regulators of innate immune signalling. Biochemical pharmacology, 80(12), 1981-1991.
  • Wipf, P., & Vares, L. (2014). Oxetanes as bioisosteres of carbonyl groups. Bioorganic & medicinal chemistry, 22(17), 4759-4767.
  • YouTube. (2020, March 28). Williamson ether synthesis (done wrong). HazelChem. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Ras-pudding, T., & Pimer, A. (2017). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 33(5), 2452-2457.
  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Fragment-Based Drug Discovery. [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature reviews Drug discovery, 15(9), 605-619.
  • Google Patents. (n.d.). Preparation method of 3-amino-4-methoxybenzaniline.
  • ChemSynthesis. (n.d.). 3-methoxy-4-pyren-1-yldioxetane. Retrieved from [Link]

  • Google Patents. (n.d.). Methods and compositions for the delivery of a therapeutic agent.
  • Google Patents. (n.d.). Therapeutic oxy-phenyl-aryl compounds and their use.
  • Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved from [Link]

  • PubMed. (2002). (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production. [Link]

  • ChemRxiv. (2023). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. [Link]

Sources

A Technical Guide to the Preliminary Toxicity Screening of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical framework for conducting the preliminary toxicity screening of the novel chemical entity, [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine. As new molecules enter the drug discovery pipeline, a robust and tiered approach to safety assessment is paramount to de-risk development and identify potential liabilities early. This guide is designed for researchers, toxicologists, and drug development professionals, offering a scientifically-grounded strategy that integrates computational modeling with established in vitro assays. We will detail the rationale behind a multi-parametric screening cascade, provide step-by-step protocols for key assays, and discuss the interpretation of integrated data to build a foundational toxicity profile.

Introduction: The Imperative for Early Safety Assessment

The compound [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine is a novel molecule with potential applications in pharmaceutical development. Its structure, featuring a substituted phenylmethanamine core with methoxy and oxetane moieties, presents a unique profile that necessitates a thorough toxicological evaluation. The oxetane ring, often used as a bioisostere for gem-dimethyl or carbonyl groups, can influence metabolic stability and physicochemical properties, while the methoxy and aminomethyl groups are known sites for metabolic activity.

Drug-induced toxicity remains a leading cause of late-stage clinical trial failures and post-market withdrawals.[1] A proactive, front-loaded approach to toxicity screening is therefore not just a regulatory requirement but a critical strategy for efficient and ethical drug development.[2] By identifying potential hazards such as cytotoxicity, genotoxicity, and organ-specific toxicity at the preclinical stage, resources can be focused on the most promising and safest candidates.[3][4]

This guide outlines a tiered, logical progression for the preliminary toxicity assessment of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, beginning with in silico predictions and moving through a suite of validated in vitro assays.

Tier 1: In Silico Toxicological Prediction

The initial step in any modern toxicity screening is the use of computational, or in silico, models.[5][6] These methods leverage vast databases of known chemical toxicities to predict the potential liabilities of a new molecule based on its structure. This approach is rapid, cost-effective, and provides crucial guidance for subsequent experimental designs.[7]

Rationale and Approach

The core principle is the Structure-Activity Relationship (SAR), which posits that a chemical's structure dictates its biological and toxicological properties.[8][9] We will use Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems to analyze the structure of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine for "toxicophores"—substructures known to be associated with toxicity.[10]

Key Structural Features for Analysis:

  • Aromatic Amine: Potential for metabolic activation to reactive intermediates.

  • Methoxy Group: A site for O-demethylation by cytochrome P450 enzymes.

  • Oxetane Ring: While often incorporated to improve metabolic stability, its potential for unique metabolic pathways or reactivity should be assessed.

In Silico Workflow and Predicted Endpoints

The workflow involves submitting the chemical structure to various computational platforms to generate predictions for key toxicological endpoints.

cluster_0 In Silico Toxicity Prediction Workflow Input Chemical Structure ([3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine) QSAR QSAR Models (e.g., OECD QSAR Toolbox) Input->QSAR Expert Expert Rule-Based Systems (e.g., Derek Nexus) Input->Expert Output Predicted Toxicity Profile (Genotoxicity, Carcinogenicity, Hepatotoxicity etc.) QSAR->Output Expert->Output Interpretation Data Interpretation & Experimental Design Guidance Output->Interpretation

Caption: High-level workflow for in silico toxicity assessment.

Hypothetical In Silico Data Summary

This table presents potential alerts that could be flagged by computational models.

Toxicity EndpointPrediction/AlertStructural BasisConfidence LevelRecommendation
Bacterial Mutagenicity (Ames) EquivocalAromatic amine moietyMediumPrioritize experimental Ames testing.
Carcinogenicity Possible carcinogenBased on aromatic amine classLowLong-term endpoint; monitor genotoxicity results.
Hepatotoxicity Potential for liver injuryPredicted metabolic activation at methoxy and amino groupsMediumProceed with in vitro hepatotoxicity assays.
hERG Inhibition Low probabilityNo clear structural alerts for hERG bindingHighConfirm with electrophysiology if compound is a cardiac drug candidate.

Tier 2: In Vitro General Cytotoxicity Assessment

Following computational analysis, the next step is to assess the compound's effect on basic cellular viability. In vitro cytotoxicity assays are fundamental for determining the concentration range at which a compound begins to exert toxic effects, which is essential for dosing in subsequent, more specific assays.[11][12]

Rationale and Experimental Design

We will employ a panel of cell lines to identify both general toxicity and any potential cell-type-specific effects. A minimum of two cell lines are recommended: one hepatic cell line (e.g., HepG2), given the liver's role in metabolism, and one non-hepatic line (e.g., HEK293 or a relevant target-organ cell line).

The primary output of these assays is the IC50 value—the concentration of the compound that inhibits 50% of cell viability. We will utilize orthogonal assays that measure different aspects of cell health (metabolic activity vs. membrane integrity) to ensure the robustness of the findings.[13]

Protocol: Neutral Red Uptake (NRU) Assay for Cytotoxicity

The Neutral Red Uptake assay is a well-established method that assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine in DMSO. Create a serial dilution series in cell culture medium, typically ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (0.5% DMSO) and positive control (e.g., 100 µM Doxorubicin) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Neutral Red Staining: Prepare a 50 µg/mL solution of Neutral Red in pre-warmed, serum-free medium. Remove the treatment medium, wash cells once with PBS, and add 100 µL of the Neutral Red solution to each well. Incubate for 3 hours.

  • Dye Extraction: Remove the Neutral Red solution, wash cells with PBS, and add 150 µL of destain solution (50% ethanol, 49% water, 1% acetic acid) to each well. Shake the plate for 10 minutes to extract the dye.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Hypothetical Cytotoxicity Data Summary
AssayCell LineEndpointExposure TimeIC50 (µM)
Neutral Red Uptake HepG2 (Human Hepatoma)Lysosomal Integrity48h45.2
LDH Release HepG2 (Human Hepatoma)Membrane Integrity48h51.5
ATP Content (CellTiter-Glo®) HEK293 (Human Kidney)Metabolic Activity48h> 100

Interpretation: The compound shows moderate cytotoxicity in liver-derived HepG2 cells but significantly less in HEK293 cells, suggesting a potential for liver-specific effects. The IC50 values guide the concentration selection for subsequent assays, which should not exceed ~20-25 µM to avoid overt cytotoxicity confounding the results.

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it evaluates a compound's potential to damage genetic material, a key event in carcinogenesis.[14] Regulatory agencies require a standard battery of in vitro genotoxicity tests.[15][16]

Rationale and Strategy

The standard in vitro battery aims to detect two major endpoints of genetic damage: gene mutations and chromosomal damage.[14]

  • Bacterial Reverse Mutation (Ames) Test: Detects point mutations and frameshift mutations.

  • In Vitro Micronucleus Test: Detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[15]

Crucially, these assays must be conducted both with and without an external metabolic activation system (typically a rat liver S9 fraction) to determine if the compound itself or its metabolites are responsible for any genotoxic effects.

cluster_1 In Vitro Micronucleus Assay Workflow start Seed CHO-K1 cells treat Treat with compound (± S9 metabolic activation) for 3-4 hours start->treat wash Wash and add fresh medium with Cytochalasin B treat->wash incubate Incubate for 1.5-2.0 cell cycles (to block cytokinesis) wash->incubate harvest Harvest and fix cells incubate->harvest stain Stain with DNA dye (e.g., Acridine Orange) harvest->stain score Score binucleated cells for micronuclei via microscopy or flow cytometry stain->score

Caption: A streamlined workflow for the in vitro micronucleus assay.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan). A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Step-by-Step Methodology:

  • Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Metabolic Activation: Prepare two sets of experiments: one with and one without S9 mix.

  • Plate Incorporation Method:

    • To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.

    • Incubate briefly at 37°C.

    • Add 2.0 mL of molten top agar and gently vortex.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Evaluation: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two-fold higher than the vehicle control.

Hypothetical Genotoxicity Data Summary
AssayConditionResultInterpretation
Ames Test (OECD 471) Without S9 MixNegativeThe parent compound is not mutagenic in bacteria.
Ames Test (OECD 471) With S9 MixPositive in TA98 & TA100Metabolites of the compound are mutagenic.
Micronucleus Test (OECD 487) Without S9 MixNegativeThe parent compound does not cause chromosomal damage.
Micronucleus Test (OECD 487) With S9 MixPositive (significant increase in micronuclei)Metabolites of the compound are clastogenic.

Interpretation: The data strongly suggest that [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine is a pro-mutagen, requiring metabolic activation to exert its genotoxic effects. This is a significant finding and a potential liability for further development.

Tier 4: In Vitro Hepatotoxicity Assessment

Given the cytotoxicity results and the metabolic activation required for genotoxicity, a more focused investigation into liver-specific toxicity is warranted. Drug-induced liver injury (DILI) is a major safety concern.[17] In vitro models using primary hepatocytes or liver cell lines can provide mechanistic insights.[18][19]

Rationale and Mechanistic Endpoints

We will use primary human hepatocytes, as they are considered the gold standard for in vitro liver toxicity testing due to their metabolic competence.[18] We will assess multiple endpoints to build a more complete picture of the potential mechanism of toxicity.

  • Cell Viability: Confirms cytotoxicity in a more physiologically relevant model.

  • Reactive Oxygen Species (ROS) Production: Measures oxidative stress, a common mechanism of DILI.

  • Mitochondrial Membrane Potential (MMP): Assesses mitochondrial dysfunction, a key event in many forms of cell death.

Protocol: Multiplexed Hepatotoxicity Assay

This protocol uses plated primary human hepatocytes to measure three endpoints simultaneously or in parallel wells.

Step-by-Step Methodology:

  • Cell Culture: Thaw and plate cryopreserved primary human hepatocytes according to the supplier's protocol. Allow them to acclimate for 24-48 hours.

  • Compound Treatment: Treat cells with a range of non-cytotoxic to cytotoxic concentrations of the compound (e.g., 1 µM to 50 µM) for 24 hours.

  • Endpoint Measurement:

    • ROS Production: Add a probe like DCFH-DA to the cells for the final 30-60 minutes of incubation. Measure fluorescence.

    • Mitochondrial Membrane Potential: Add a dye like TMRE or JC-1. Measure fluorescence according to the dye's properties.

    • Cell Viability: Use a method like the ATP content assay (CellTiter-Glo®) on parallel plates.

  • Data Analysis: Normalize all data to the vehicle control. A positive result is a dose-dependent increase in ROS and/or decrease in MMP at sub-cytotoxic concentrations.

Hypothetical Hepatotoxicity Data Summary
EndpointResult at 10 µMResult at 25 µMInterpretation
Cell Viability (ATP) 95% of control60% of controlDose-dependent cytotoxicity confirmed.
ROS Production 180% of control350% of controlSignificant induction of oxidative stress.
Mitochondrial Membrane Potential 80% of control45% of controlEvidence of mitochondrial depolarization.

Interpretation: The compound induces oxidative stress and mitochondrial dysfunction in primary human hepatocytes at concentrations below those causing immediate cell death. This suggests a specific mechanism of hepatotoxicity, likely linked to the formation of reactive metabolites identified in the genotoxicity assays.

Integrated Summary and Path Forward

The preliminary toxicity screening of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine has revealed a significant liability profile.

  • In Silico: Flagged the aromatic amine for potential mutagenicity.

  • Cytotoxicity: Showed moderate, potentially liver-specific, cytotoxicity.

  • Genotoxicity: Confirmed that metabolites of the compound are mutagenic and clastogenic.

  • Hepatotoxicity: Provided a potential mechanism involving oxidative stress and mitochondrial dysfunction in human liver cells.

References

  • Kosheeka. (2025).
  • PubMed. (n.d.).
  • WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • PubMed. (2008). Update on in vitro cytotoxicity assays for drug development.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011).
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • PozeSCAF. (n.d.). In Silico Toxicity Prediction.
  • IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays.
  • Oxford Academic. (n.d.).
  • PMC. (n.d.). In silico toxicology: computational methods for the prediction of chemical toxicity.
  • Instem. (n.d.). Streamlining Toxicity Predictions with In Silico Profiling.
  • Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services.
  • ECHA. (2021). Updates to OECD in vitro and in chemico test guidelines.
  • JSciMed Central. (2018).
  • Pharmacology Mentor. (2024).
  • News-Medical.Net. (2020).
  • PubMed Central. (n.d.).
  • PMC - NIH. (n.d.). In vitro models for liver toxicity testing.
  • Eurofins Discovery. (n.d.).
  • Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs.
  • ResearchGate. (2000).
  • BioIVT. (n.d.).
  • MDPI. (n.d.).
  • Inotiv. (n.d.). Other Genetic Toxicology Assays.
  • Aurigene. (n.d.). In Vitro Genotoxicity Assays Testing Services.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements.
  • ESTIV. (2022).
  • FDA. (n.d.). Preclinical Assessment of Investigational Cellular and Gene Therapy Products.
  • OECD. (n.d.). In vitro assays for developmental neurotoxicity.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • OECD. (2012). OECD Guideline for the Testing of Chemicals.
  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies.
  • Rhizome AI. (n.d.). Preclinical Toxicity Endpoints for Large Molecule Drugs in FDA Approval.

Sources

A Technical Guide to [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine: Synthesis, Characterization, and Commercial Availability for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, a valuable building block for researchers and professionals in drug discovery and development. We will delve into its commercial availability, plausible synthetic routes based on established chemical principles, analytical characterization, and the rationale behind its growing importance in medicinal chemistry.

Introduction: The Strategic Value of the Oxetane Moiety

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (CAS No. 1349718-91-7) is a primary amine that incorporates a unique structural feature: a 3-oxy-oxetane substituent on a vanillylamine core.[1][2] The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[3] Its incorporation into drug candidates can lead to marked improvements in key physicochemical properties, including aqueous solubility, lipophilicity (LogP), metabolic stability, and conformational rigidity.[3] These attributes are often sought after to enhance the drug-like properties of a molecule, potentially leading to improved pharmacokinetic profiles and therapeutic efficacy.

This guide will serve as a practical resource for scientists interested in utilizing this building block in their research endeavors.

Commercial Sourcing and Availability

For researchers looking to procure this compound for initial screening or synthetic campaigns, [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine is commercially available from several specialized chemical suppliers. This accessibility allows for its direct incorporation into drug discovery programs without the immediate need for de novo synthesis.

SupplierProduct NumberPurityNotes
AiFChemA1349718-91-7>95%Available in various quantities.
ChemenuCM28412895%Research-grade chemical supplier.[4]
Sinfoo BiotechA071809>95%Provided with molecular formula and weight.[1]

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Synthetic Pathways: A Plausible Approach

While specific, peer-reviewed synthetic procedures for [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine are not extensively documented in public literature, a robust synthetic route can be devised based on well-established organic chemistry principles. The most logical approach involves a two-step sequence starting from the readily available vanillin (3-methoxy-4-hydroxybenzaldehyde).

Overall Synthetic Scheme

The proposed synthesis involves:

  • O-Alkylation: Williamson ether synthesis between vanillin and a suitable 3-halooxetane to form the key intermediate, 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde.

  • Reductive Amination: Conversion of the aldehyde intermediate to the final primary amine product.

G Vanillin Vanillin (3-Methoxy-4-hydroxybenzaldehyde) Intermediate 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde Vanillin->Intermediate 1. O-Alkylation (Base, e.g., K2CO3) Oxetane_halide 3-Halooxetane (e.g., 3-Bromooxetane) Oxetane_halide->Intermediate Amine [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine Intermediate->Amine 2. Reductive Amination Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Amine Reducing_agent Reducing Agent (e.g., NaBH3CN) Reducing_agent->Amine

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde

This step employs the classical Williamson ether synthesis, where the phenoxide of vanillin acts as a nucleophile to displace a halide from a 3-substituted oxetane.

Experimental Protocol:

  • Reaction Setup: To a solution of vanillin (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a mild base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Add 3-bromooxetane or 3-iodooxetane (1.1 eq) to the reaction mixture. The use of 3-iodooxetane may lead to higher reactivity.

  • Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde.

Rationale: The use of a mild base like K₂CO₃ is sufficient to deprotonate the phenolic hydroxyl group of vanillin, minimizing potential side reactions. DMF is a suitable solvent for this type of Sₙ2 reaction.

Step 2: Reductive Amination to [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

The aldehyde intermediate is converted to the target primary amine via reductive amination.

Experimental Protocol:

  • Imine Formation: Dissolve 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde (1.0 eq) in a suitable solvent like methanol. Add an ammonia source, such as ammonium acetate (excess, e.g., 10 eq).

  • Reduction: To the solution containing the in-situ formed imine, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its completion by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the addition of water. Acidify the mixture with dilute HCl and wash with an organic solvent like ethyl acetate to remove unreacted aldehyde. Basify the aqueous layer with NaOH and extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine.

Rationale: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, which is in equilibrium. The acid-base work-up is a standard procedure for isolating amines.

Analytical Characterization

TechniqueExpected Observations
¹H NMR - Aromatic protons in the 6.8-7.2 ppm region. - Methylene protons of the benzylamine group around 3.8-4.0 ppm. - Methoxy protons as a singlet around 3.9 ppm. - Oxetane ring protons appearing as multiplets in the 4.5-5.0 ppm region. - A broad singlet for the amine protons (NH₂).
¹³C NMR - Aromatic carbons in the 110-150 ppm range. - Methylene carbon of the benzylamine at approximately 45 ppm. - Methoxy carbon around 56 ppm. - Oxetane carbons in the 70-80 ppm region.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 210.11.

Applications in Drug Discovery

The title compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine functionality serves as a versatile handle for a variety of chemical transformations, including amide bond formation, reductive amination with other carbonyl compounds, and the synthesis of various heterocyclic systems.

The incorporation of the 3-methoxy-4-(oxetan-3-yloxy)phenyl motif can be a strategic decision in lead optimization to:

  • Enhance Solubility: The polar oxetane ring can improve aqueous solubility, a critical factor for oral bioavailability.

  • Modulate Lipophilicity: It can fine-tune the lipophilicity of a molecule to achieve an optimal balance for cell permeability and metabolic stability.

  • Improve Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups it might replace.

  • Explore New Chemical Space: The three-dimensional nature of the oxetane ring can allow for novel interactions with biological targets.

G Lead_Compound Lead Compound (Poor Properties) Improved_Compound Optimized Candidate (Improved Properties) Lead_Compound->Improved_Compound Synthetic Modification Target_Molecule [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine Target_Molecule->Improved_Compound Solubility Increased Solubility Improved_Compound->Solubility Metabolic_Stability Enhanced Metabolic Stability Improved_Compound->Metabolic_Stability Binding_Affinity Altered Binding Affinity Improved_Compound->Binding_Affinity

Caption: Role of the building block in lead optimization.

Conclusion

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry. Its unique combination of a reactive primary amine and a property-enhancing oxetane moiety makes it an attractive tool for researchers seeking to develop novel therapeutics with improved pharmacological profiles. This guide provides a foundational understanding to facilitate its effective utilization in drug discovery programs.

References

  • Atlantis Press. Study on Synthesis Of Oxetan-3-ol. [Link]

  • PrepChem.com. Synthesis of 3-methoxy-4-benzyloxybenzaldehyde. [Link]

  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

  • Google Patents. Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.

Sources

Methodological & Application

Synthesis Protocol for [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine is a key building block in contemporary medicinal chemistry. The incorporation of the oxetane motif is a widely adopted strategy to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, without significantly increasing molecular weight.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of this valuable amine, designed for researchers, scientists, and professionals in drug development. The protocol is structured to be self-validating, with detailed explanations for procedural choices and characterization data for the key intermediate and the final product.

The synthetic route detailed herein follows a logical and efficient two-step process: a Williamson ether synthesis to couple the oxetane ring to a functionalized phenol, followed by a reductive amination to install the primary amine. This approach is robust, scalable, and utilizes readily available starting materials.

Overall Synthetic Scheme

The synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine is achieved through the following two-step reaction sequence:

Synthetic Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination isovanillin 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) intermediate 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde isovanillin->intermediate K2CO3, DMF 80 °C oxetane_tosylate Oxetan-3-yl tosylate final_product [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine intermediate->final_product NH3, NaBH(OAc)3 DCE, rt ammonia Ammonia Williamson Ether Synthesis isovanillin intermediate isovanillin->intermediate K2CO3, DMF 80 °C oxetane_tosylate Reductive Amination intermediate final_product intermediate->final_product 1. NH3 in MeOH 2. NaBH(OAc)3, DCE

Sources

NMR and mass spectrometry characterization of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN2026-01

Title: Unambiguous Structural Elucidation of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine using High-Resolution Mass Spectrometry and Advanced NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals in analytical chemistry, medicinal chemistry, and process development.

Abstract

This application note provides a detailed, systematic protocol for the comprehensive structural characterization of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, a novel building block with potential applications in pharmaceutical development. We present an integrated analytical workflow employing High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and elemental composition analysis, alongside a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The methodologies detailed herein, including 1D NMR (¹H, ¹³C, DEPT-135) and 2D NMR (COSY, HSQC, HMBC), serve as a robust template for the unambiguous structural confirmation of complex small molecules. The causality behind experimental choices, from solvent selection to the specific 2D NMR experiments, is explained to provide a deeper understanding of the characterization process.

Introduction

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (Molecular Formula: C₁₁H₁₅NO₃, Molecular Weight: 209.24 g/mol ) is a substituted benzylamine derivative featuring a strained oxetane ring. The oxetane motif is of growing interest in medicinal chemistry as it can favorably modulate key drug properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] As a bioisostere for carbonyl or gem-dimethyl groups, its incorporation can lead to improved pharmacokinetic profiles.[2] The subject molecule combines this oxetane moiety with a methoxy group and a primary amine, creating a multifunctional scaffold for further chemical elaboration.

Given its novelty and potential utility, rigorous and unambiguous structural verification is paramount. This guide establishes a definitive analytical workflow, demonstrating how the synergistic use of HRMS and multidimensional NMR spectroscopy provides irrefutable evidence for the compound's constitution and connectivity.

Overall Analytical Workflow

The characterization process follows a logical progression, where each experiment builds upon the last to assemble a complete structural picture. The workflow begins with determining the elemental formula by HRMS, followed by a detailed mapping of the proton and carbon environments using 1D and 2D NMR.

Analytical_Workflow cluster_0 Mass Spectrometry cluster_1 1D NMR Spectroscopy cluster_2 2D NMR Spectroscopy cluster_3 Final Confirmation MS High-Resolution MS (HRMS) (ESI-TOF) H1_NMR ¹H NMR (Proton Environments) MS->H1_NMR Provides Formula (C₁₁H₁₅NO₃) C13_NMR ¹³C NMR & DEPT-135 (Carbon Environments & Types) H1_NMR->C13_NMR Identifies Proton Signals COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Maps ¹H-¹H Couplings HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1_NMR->HSQC Assigns ¹JCH C13_NMR->HSQC Identifies Carbon Signals C13_NMR->HSQC Assigns ¹JCH Structure Unambiguous Structure Confirmation COSY->Structure Confirms Fragments HMBC HMBC (¹H-¹³C Long-Range Connectivity) HSQC->HMBC Confirms Direct Bonds HMBC->Structure Assembles Skeleton

Caption: Integrated workflow for structural elucidation.

Part 1: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the molecule and confirm its elemental formula.

Methodology: High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, offering mass accuracy typically below 5 ppm.[3] Due to the presence of a basic amine group, Electrospray Ionization (ESI) in positive ion mode is the preferred method, as it will readily form the protonated molecular ion [M+H]⁺.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Acquisition Parameters (Positive Ion Mode):

    • Ion Source: ESI (+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Scan Range: m/z 50 - 500

    • Source Temperature: 100 - 120 °C

    • Internal Calibrant: Use a suitable lock mass (e.g., from purine or a manufacturer-specific calibrant) to ensure high mass accuracy.

  • Data Analysis: Identify the monoisotopic mass of the most abundant peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on this exact mass.

Expected Results & Interpretation: The molecular formula C₁₁H₁₅NO₃ has a calculated monoisotopic mass of 209.1052 g/mol .[4] The HRMS analysis is expected to detect the protonated molecule [C₁₁H₁₆NO₃]⁺.

ParameterTheoretical ValueObserved Value (Example)
Formula C₁₁H₁₅NO₃-
[M+H]⁺ Formula C₁₁H₁₆NO₃⁺C₁₁H₁₆NO₃⁺
Calculated Exact Mass 209.1052-
Observed m/z -209.1055
Mass Error -+1.4 ppm

A measured mass within ±5 ppm of the theoretical value provides high confidence in the assigned elemental formula.[3] This result is the foundational piece of evidence upon which all subsequent NMR data will be built.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive connectivity map of the molecule. A combination of 1D and 2D experiments is required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

NMR Sample Preparation

Protocol:

  • Solvent Selection: The choice of deuterated solvent is critical. The compound contains a polar amine group and ether linkages. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that readily dissolves a wide range of compounds and allows for the observation of exchangeable N-H protons as sharper signals compared to other solvents like CDCl₃.[5]

  • Concentration: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

  • Sample Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's probe (~4.5 cm).[6]

  • Internal Standard: DMSO-d₆ serves as its own internal reference for both ¹H (δ ~2.50 ppm) and ¹³C (δ ~39.52 ppm) spectra.

1D NMR: ¹H, ¹³C, and DEPT-135 Spectra

Objective: To identify all unique proton and carbon signals and to determine the multiplicity of each carbon (C, CH, CH₂, CH₃).

¹H NMR Protocol:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard proton acquisition.

  • Key Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

¹³C NMR & DEPT-135 Protocol:

  • Experiment 1: Standard proton-decoupled ¹³C acquisition.

  • Experiment 2: DEPT-135. This experiment is crucial for differentiating carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (C) are not observed.[7][8]

  • Key Parameters: 1024-2048 scans for ¹³C, 256-512 scans for DEPT-135.

Predicted ¹H and ¹³C NMR Data & Interpretation:

Structure for Atom Numbering:



Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Atom No. Group ¹H δ (ppm), Mult., J (Hz) ¹³C δ (ppm) DEPT-135
1 Ar-CH ~6.95, d, J=1.5 ~112.0 CH (+)
2 Ar-C - ~149.5 C (absent)
3 Ar-C - ~146.0 C (absent)
4 Ar-CH ~6.85, d, J=8.0 ~115.5 CH (+)
5 Ar-CH ~6.75, dd, J=8.0, 1.5 ~118.0 CH (+)
6 Ar-C - ~132.0 C (absent)
7 -CH₂NH₂ ~3.60, s ~43.0 CH₂ (-)
8 -OCH₃ ~3.75, s ~56.0 CH₃ (+)
9 Oxetane-CH ~5.10, quintet, J=6.0 ~68.0 CH (+)
10, 10' Oxetane-CH₂ ~4.80, t, J=6.0 ~75.0 CH₂ (-)
11, 11' Oxetane-CH₂ ~4.50, t, J=6.0 ~75.0 CH₂ (-)

| - | -NH₂ | ~1.5-2.5, br s | - | - |

Rationale for Predictions:

  • Aromatic Protons (H1, H4, H5): The 1,2,4-trisubstituted pattern will give rise to a characteristic splitting pattern. H4 will be a doublet coupled to H5. H5 will be a doublet of doublets, coupled to both H4 and H1. H1 will appear as a narrow doublet due to a small meta-coupling to H5.

  • Benzylic Protons (H7): The -CH₂NH₂ protons are adjacent to the aromatic ring and should appear as a singlet around 3.6 ppm.[9]

  • Methoxy Protons (H8): The -OCH₃ group is a sharp singlet, typically found around 3.7-3.8 ppm.[10]

  • Amine Protons (-NH₂): These protons are exchangeable and will appear as a broad singlet. Their chemical shift is highly dependent on concentration and temperature.[11]

  • Oxetane Protons (H9, H10, H11): This is a complex spin system. The methine proton (H9) will be shifted significantly downfield due to the adjacent oxygen. The two sets of methylene protons (H10/10' and H11/11') will likely be non-equivalent and show complex multiplets, here simplified as triplets for clarity.

  • Carbon Signals: Aromatic carbons attached to oxygen (C2, C3) will be downfield (~145-150 ppm). The oxetane carbons will also be significantly deshielded by the ring oxygen.

2D NMR: COSY, HSQC, and HMBC

2D NMR experiments are essential to connect the puzzle pieces from the 1D spectra into a coherent structure.[12][13]

2.3.1 COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[14]

  • Interpretation: A cross-peak between two proton signals indicates they are J-coupled. This is invaluable for tracing out proton networks, such as the aromatic spin system and the protons within the oxetane ring.

  • Expected Correlations:

    • H4 ↔ H5

    • H5 ↔ H1

    • H9 ↔ H10/10' and H11/11'

    • H10/10' ↔ H11/11' (geminal coupling)

2.3.2 HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[15]

  • Interpretation: Each cross-peak links a proton signal on one axis to a carbon signal on the other. This allows for the definitive assignment of all protonated carbons.

  • Expected Correlations:

    • H1 ↔ C1

    • H4 ↔ C4

    • H5 ↔ C5

    • H7 ↔ C7

    • H8 ↔ C8

    • H9 ↔ C9

    • H10/10' ↔ C10

    • H11/11' ↔ C11

2.3.3 HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range correlations between protons and carbons (typically over 2-4 bonds).[15] This is the key experiment for assembling the molecular skeleton by connecting fragments across quaternary carbons and heteroatoms.

  • Interpretation: Cross-peaks show correlations between protons and carbons that are not directly bonded.

  • Key Expected Correlations for Structural Assembly:

    • H7 (-CH₂NH₂) → C1, C5, C6: Connects the aminomethyl group to the aromatic ring.

    • H8 (-OCH₃) → C2: Confirms the position of the methoxy group.

    • H9 (Oxetane-CH) → C3: Crucially links the oxetane ring to the aromatic system via the ether bond.

    • H4/H5 → C3, C6: Confirms connectivity within the aromatic ring.

    • H1 → C2, C6: Further confirms aromatic ring structure.

NMR_Correlations cluster_mol Key HMBC & COSY Correlations mol H7 H₇ C6 C₆ H7->C6 HMBC (²⁻³J) H8 H₈ C2 C₂ H8->C2 HMBC (²⁻³J) H9 H₉ C3 C₃ H9->C3 HMBC (²⁻³J) H4 H₄ H5 H₅ H4->H5 COSY (³J)

Caption: Key 2D NMR correlations for structural assembly.

Conclusion

The combined application of High-Resolution Mass Spectrometry and a suite of 1D and 2D NMR experiments provides a powerful and irrefutable method for the structural elucidation of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine. HRMS confirms the elemental composition, while the detailed NMR analysis confirms the precise arrangement and connectivity of every atom in the molecule. The HMBC experiment, in particular, is indispensable for linking the key structural fragments—the aminomethyl group, the methoxy group, and the oxetane ring—to the correct positions on the aromatic core. This comprehensive protocol ensures the highest level of confidence in structural assignment, a critical requirement for compounds intended for further research and development in the pharmaceutical industry.

References

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link][7]

  • University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link][16]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. [Link][17]

  • Vassar College. (2012). Interpreting a C-13 NMR spectrum. [Link][18]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link][12][13]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link][8]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link][14]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link][15]

  • Bur, S. K., & Padwa, A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12735-12777. [Link][1]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link][9]

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. [Link][3]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link][6]

  • Fábián, K., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5283–5294. [Link][5]

  • W. Carreira, E. M., et al. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 53(45), 11867-11871. [Link][2]

  • Fiveable. (n.d.). Spectroscopy of Amines. [Link][11]

  • Simon, A., & Bényei, A. C. (2019). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Molecules, 24(5), 945. [Link][10]

Sources

Application Note: Strategic Deployment of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxetane Moiety as a Superior Modulator of Physicochemical Properties in Drug Discovery

In modern medicinal chemistry, the strategic incorporation of small, sp³-rich motifs is a cornerstone of successful lead optimization campaigns. Among these, the oxetane ring has emerged as a particularly valuable functional group.[1][2][3] Its compact, polar, and rigid structure offers a powerful tool to enhance aqueous solubility, improve metabolic stability, and fine-tune the basicity of nearby amines without significantly increasing lipophilicity.[4][5] The oxetane moiety can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, often leading to a superior overall compound profile.[2][5]

This application note provides a detailed guide for the effective utilization of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine , a versatile building block, in parallel synthesis workflows. By leveraging this reagent, researchers can rapidly generate libraries of novel compounds with improved drug-like properties, thereby accelerating the identification of promising clinical candidates.[1] We will detail robust protocols for key chemical transformations amenable to high-throughput synthesis and discuss strategies for the subsequent purification and analysis of the resulting compound libraries.

The Strategic Advantage of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine in Library Synthesis

The title compound is an exemplary scaffold for parallel synthesis due to several key features:

  • Primary Amine Handle: The primary benzylic amine provides a reactive site for a wide array of robust and well-established chemical transformations, including amide bond formation, reductive amination, and urea/thiourea synthesis.

  • Embedded Oxetane: The 3-oxy-oxetane substituent directly addresses common liabilities in drug candidates. It enhances polarity and can act as a hydrogen bond acceptor, improving solubility.[2][5] Its electron-withdrawing nature reduces the basicity (pKa) of the proximal amine, which can mitigate off-target effects, such as hERG inhibition.[3][4]

  • Methoxy Substituent: The methoxy group provides an additional point for potential metabolic interaction and can influence the overall conformation and electronic properties of the molecule.

The combination of these features in a single, readily available building block makes it an ideal candidate for diversity-oriented synthesis, allowing for the systematic exploration of chemical space around a privileged core.

Core Parallel Synthesis Protocols

The following protocols are designed for execution in parallel synthesis platforms, such as 96-well reaction blocks. All protocols assume an inert atmosphere (Nitrogen or Argon) where necessary.

Protocol 1: Parallel Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry. This protocol outlines a reliable method for coupling [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine with a diverse library of carboxylic acids.

Workflow Diagram:

G cluster_reaction Reaction cluster_workup Work-up & Purification amine_prep Dispense Amine Solution (in DMF) to wells acid_prep Dispense Carboxylic Acid Stock Solutions to wells coupling_add Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) acid_prep->coupling_add react Seal plate and shake at Room Temperature (4-16 h) coupling_add->react quench Quench reaction (optional, e.g., aq. NaHCO3) react->quench purify Direct Purification via Mass-triggered Prep-HPLC quench->purify analyze LC-MS Analysis for purity & identity purify->analyze

Caption: Parallel Amide Coupling Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine in anhydrous Dimethylformamide (DMF).

    • Prepare 0.2 M stock solutions of a library of carboxylic acids in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.

    • Prepare a 0.4 M stock solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Reaction Assembly (in a 96-well plate):

    • To each well, add 250 µL (0.05 mmol) of the carboxylic acid stock solution.

    • To each well, add 250 µL (0.05 mmol) of the [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine stock solution.

    • Add 250 µL (0.05 mmol) of the HATU stock solution to each well.

    • Add 250 µL (0.1 mmol) of the DIPEA stock solution to each well.

  • Reaction Execution:

    • Seal the reaction block securely with a cap mat.

    • Shake the reaction block at room temperature for 16 hours.

  • Work-up and Analysis:

    • After the reaction is complete, the crude reaction mixtures can be directly submitted for purification.

    • Analyze a small aliquot from each well by LC-MS to confirm product formation and determine purity.

    • Purify the desired products using mass-triggered preparative HPLC.[6][7]

Protocol 2: Parallel Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and is widely used in library synthesis.[8][9] This protocol details the reaction of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine with a library of aldehydes or ketones.

Workflow Diagram:

G cluster_reaction Reaction cluster_workup Work-up & Purification amine_prep Dispense Amine Solution (in DCE) to wells carbonyl_prep Dispense Aldehyde/Ketone Stock Solutions to wells acid_add Add Acetic Acid (catalyst) carbonyl_prep->acid_add shake1 Shake at RT (1 h) (Imine formation) acid_add->shake1 reductant_add Add Reducing Agent (e.g., NaBH(OAc)3) shake1->reductant_add react Seal plate and shake at Room Temperature (12-24 h) reductant_add->react quench Quench with aq. NaHCO3 react->quench extract Liquid-Liquid or Solid-Phase Extraction quench->extract purify Purification via Mass-triggered Prep-HPLC extract->purify

Caption: Parallel Reductive Amination Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine in 1,2-Dichloroethane (DCE).

    • Prepare 0.2 M stock solutions of a library of aldehydes or ketones in DCE.

    • Prepare Sodium triacetoxyborohydride (NaBH(OAc)₃) as a solid for dispensing.

  • Reaction Assembly (in a 96-well plate):

    • To each well, add 250 µL (0.05 mmol) of the amine stock solution.

    • Add 250 µL (0.05 mmol) of the respective aldehyde/ketone stock solution to each well.

    • Add 5 µL of glacial acetic acid to each well to catalyze imine formation.

    • Seal the plate and shake for 1 hour at room temperature.

  • Reduction:

    • Unseal the plate and add ~32 mg (0.15 mmol) of solid NaBH(OAc)₃ to each well using a solid dispensing system. Caution: Handle the reducing agent in a fume hood.

    • Reseal the plate and shake at room temperature for 18 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • The product can be isolated by liquid-liquid extraction or solid-phase extraction (SPE).

    • The crude product is then purified by mass-triggered preparative HPLC.[10][11]

Protocol 3: Parallel Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multicomponent reaction (MCR) for rapidly generating complex molecules from simple starting materials.[12][13] This protocol uses the title amine as the amine component.

Workflow Diagram:

G cluster_reaction Reaction cluster_workup Work-up & Purification amine_prep Dispense Amine Solution (in Methanol) aldehyde_prep Dispense Aldehyde Solution amine_prep->aldehyde_prep acid_prep Dispense Carboxylic Acid Solution aldehyde_prep->acid_prep isocyanide_prep Dispense Isocyanide Solution acid_prep->isocyanide_prep react Seal plate and shake at Room Temperature (24-48 h) isocyanide_prep->react concentrate Concentrate in vacuo react->concentrate purify Direct Purification via Mass-triggered Prep-HPLC concentrate->purify

Caption: Parallel Ugi 4-Component Reaction Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 0.5 M stock solutions of:

      • [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine in Methanol.

      • A library of aldehydes in Methanol.

      • A library of carboxylic acids in Methanol.

      • A library of isocyanides in Methanol. Caution: Isocyanides are volatile and malodorous. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Assembly (in a 96-well plate):

    • To each well, sequentially add 100 µL (0.05 mmol) of each of the four stock solutions (amine, aldehyde, carboxylic acid, and isocyanide).

  • Reaction Execution:

    • Seal the reaction block securely.

    • Shake the block at room temperature for 48 hours.

  • Work-up and Purification:

    • Remove the solvent from each well under vacuum using a centrifugal evaporator.

    • Redissolve the crude residue in a suitable solvent (e.g., DMF/water).

    • Analyze an aliquot by LC-MS and purify the target compound by mass-triggered preparative HPLC.

Data Summary and Expected Outcomes

The following table summarizes the reaction conditions and provides an outlook on expected success rates for the described parallel synthesis protocols. Success is defined as >60% purity in the crude LC-MS analysis.

Reaction Type Key Reagents Solvent Temperature Time (h) Expected Success Rate
Amide Coupling Amine, Carboxylic Acid, HATU, DIPEADMFRoom Temp16> 85%
Reductive Amination Amine, Aldehyde/Ketone, NaBH(OAc)₃, AcOHDCERoom Temp18> 80%
Ugi 4-CR Amine, Aldehyde, Carboxylic Acid, IsocyanideMethanolRoom Temp48> 70%

High-Throughput Analysis and Purification

A critical component of any parallel synthesis effort is the ability to rapidly analyze and purify the resulting compound libraries.[14]

  • Analysis: Crude reaction mixtures should be analyzed by a fast gradient Liquid Chromatography-Mass Spectrometry (LC-MS) method. This provides essential information on the success of the reaction, the purity of the product, and confirmation of its molecular weight.[11]

  • Purification: Mass-triggered preparative High-Performance Liquid Chromatography (prep-HPLC) is the industry standard for high-throughput purification.[6][7] This technique allows for the automated isolation of the target compound from each well based on its specific mass-to-charge ratio (m/z), ensuring high purity of the final samples destined for biological screening.[7] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful, greener alternative for purifying compound libraries.[10]

Conclusion

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its inherent structural features provide a direct path to improving the physicochemical properties of compound libraries. The robust protocols for amide coupling, reductive amination, and the Ugi reaction described herein offer reliable strategies for rapidly generating diverse collections of novel molecules. When coupled with modern high-throughput analysis and purification techniques, the use of this reagent can significantly shorten the design-make-test cycle, empowering researchers to accelerate their journey toward identifying next-generation therapeutics.

References

  • High throughput analysis and purification in support of automated parallel synthesis.Molecular Diversity,
  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central, [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online, [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate, [Link]

  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar, [Link]

  • High-throughput purification of compound libraries. ResearchGate, [Link]

  • High-Throughput Purification of Single Compounds and Libraries. ACS Publications, [Link]

  • High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Publications, [Link]

  • Techniques for analysis and purification in high-throughput chemistry. ResearchGate, [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central, [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. University of Massachusetts Boston, [Link]

  • Parallel array and mixture-based synthetic combinatorial chemistry: tools for the next millennium. Annual Review of Pharmacology and Toxicology, [Link]

  • Parallel Synthesis of a Desketoraloxifene Analogue Library via Iodocyclization/Palladium-Catalyzed Coupling. PubMed Central, [Link]

  • One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. ResearchGate, [Link]

Sources

Application Notes & Protocols: Derivatization of the Primary Amine in [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of the primary amine moiety in [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (I). This compound serves as a valuable building block in medicinal chemistry, incorporating a polar, three-dimensional oxetane ring known to favorably modulate physicochemical properties such as solubility and metabolic stability.[1][2][3][4] The primary benzylic amine is a key synthetic handle for library generation and structure-activity relationship (SAR) studies. Herein, we present detailed, field-tested protocols for three fundamental and high-utility transformations: acylation to form amides, sulfonylation to form sulfonamides, and reaction with isocyanates to form ureas. The causality behind experimental choices, self-validating protocol design, and troubleshooting guidance are emphasized to ensure robust and reproducible outcomes.

Introduction and Rationale

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (I) is a compound of significant interest in drug discovery. Its structure combines a benzylic primary amine, a common pharmacophoric element, with an oxetane motif. The oxetane ring has emerged as a desirable bioisostere for gem-dimethyl and carbonyl groups, often improving aqueous solubility, metabolic stability, and cell permeability while reducing the basicity of adjacent amines.[1][2][3]

Derivatization of the primary amine is a cornerstone of lead optimization. It allows for the systematic exploration of the chemical space around a core scaffold to enhance potency, selectivity, and pharmacokinetic properties. The conversion of the basic amine into neutral amides, sulfonamides, or ureas can profoundly impact a molecule's hydrogen bonding capacity, lipophilicity, and overall pharmacological profile. This guide provides reliable protocols for these essential transformations.

Core Chemical Principles

The primary amine in compound I is a potent nucleophile, readily attacking electrophilic centers. The reaction protocols described below leverage this reactivity.

  • Acylation: The reaction of the amine with an acid chloride or a carboxylic acid (using a coupling agent) forms a stable amide bond. The reaction with an acid chloride is rapid and often irreversible, driven by the formation of a stable amide and the release of hydrogen chloride (HCl), which must be neutralized by a base.[5][6]

  • Sulfonylation: Reaction with a sulfonyl chloride yields a sulfonamide. This reaction is analogous to acylation but can sometimes be complicated by over-reaction (di-sulfonylation) if conditions are not carefully controlled.[7][8] The use of a non-nucleophilic base and low temperatures is critical.[7][9]

  • Urea Formation: The addition of the amine to an isocyanate is typically a very clean and efficient reaction, forming a stable urea linkage without the production of byproducts, thus simplifying purification.[10][11][12]

The electronic effect of the methoxy and oxetanyloxy substituents on the phenyl ring is unlikely to significantly impede the nucleophilicity of the benzylic amine, allowing for the use of standard reaction conditions.

Derivatization Strategies and Protocols

The following protocols are designed for a ~0.5 mmol scale but can be adapted as needed. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and inert atmosphere conditions (Nitrogen or Argon) are recommended for optimal results, particularly for acylation and sulfonylation.

Protocol 1: Acylation via Acid Chloride to Synthesize N-Acyl Derivatives

This protocol describes the formation of an amide bond using a generic acid chloride (R-COCl).

Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acid chloride. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA), is required to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[5][13]

Experimental Workflow:

cluster_prep Reaction Setup cluster_reax Reaction cluster_workup Work-up & Purification prep1 Dissolve Amine (I) and TEA in anhydrous DCM prep2 Cool to 0 °C (Ice Bath) prep1->prep2 reax2 Add Acid Chloride solution dropwise to amine mixture prep2->reax2 reax1 Prepare solution of Acid Chloride in DCM reax1->reax2 reax3 Stir at 0 °C for 30 min, then warm to RT for 2-4h work1 Quench with H₂O reax3->work1 work2 Extract with DCM work1->work2 work3 Wash organic layer (aq. NaHCO₃, brine) work2->work3 work4 Dry (Na₂SO₄), filter, and concentrate work3->work4 work5 Purify via Column Chromatography work4->work5

Caption: Workflow for N-Acylation Protocol.

Materials & Reagents:

  • [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (I) (e.g., 105 mg, 0.5 mmol)

  • Acid Chloride (e.g., Acetyl chloride, Benzoyl chloride) (0.55 mmol, 1.1 eq)

  • Triethylamine (TEA) (0.75 mmol, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) (~10 mL)

  • Deionized Water, Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine (I) (105 mg, 0.5 mmol) and anhydrous DCM (5 mL).

  • Add triethylamine (105 µL, 0.75 mmol) to the solution.

  • Cool the stirred mixture to 0 °C using an ice-water bath.

  • In a separate vial, dissolve the acid chloride (0.55 mmol) in anhydrous DCM (2 mL).

  • Add the acid chloride solution dropwise to the cooled amine mixture over 5 minutes. A white precipitate of triethylammonium chloride may form.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl derivative.

Protocol 2: Sulfonylation to Synthesize N-Sulfonyl Derivatives

This protocol details the synthesis of a sulfonamide using a generic sulfonyl chloride (R-SO₂Cl).

Principle: The primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This reaction requires careful control to prevent a second sulfonylation of the initially formed sulfonamide anion. Using a milder base like pyridine (which can also act as a nucleophilic catalyst) and maintaining low temperatures are key to achieving mono-sulfonylation.[7][9]

Materials & Reagents:

  • [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (I) (105 mg, 0.5 mmol)

  • Sulfonyl Chloride (e.g., Tosyl chloride, Mesyl chloride) (0.52 mmol, 1.05 eq)

  • Anhydrous Pyridine (1.0 mmol, 2.0 eq)

  • Anhydrous Dichloromethane (DCM) (~10 mL)

  • 1M Aqueous HCl, Deionized Water, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine (I) (105 mg, 0.5 mmol) and anhydrous DCM (5 mL).

  • Add anhydrous pyridine (81 µL, 1.0 mmol) to the solution.

  • Cool the stirred mixture to 0 °C using an ice-water bath.

  • Add the sulfonyl chloride (0.52 mmol) portion-wise or as a solution in DCM (2 mL) dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional 4-16 hours.[7]

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be applied, but this increases the risk of di-sulfonylation.[8]

  • Work-up: Dilute the reaction mixture with DCM (15 mL). Wash sequentially with 1M aqueous HCl (2 x 15 mL) to remove pyridine, followed by water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Urea Synthesis via Isocyanate Addition

This protocol describes the formation of a urea derivative using a generic isocyanate (R-NCO).

Principle: The reaction involves the direct nucleophilic addition of the primary amine to the highly electrophilic carbon of the isocyanate. This reaction is typically fast, high-yielding, and does not require a base or catalyst, making it a highly efficient method for derivatization.[11][12]

Materials & Reagents:

  • [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (I) (105 mg, 0.5 mmol)

  • Isocyanate (e.g., Phenyl isocyanate, Ethyl isocyanate) (0.5 mmol, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or DCM (~5 mL)

Step-by-Step Procedure:

  • In a clean, dry vial, dissolve the amine (I) (105 mg, 0.5 mmol) in anhydrous THF (3 mL).

  • Add the isocyanate (0.5 mmol) dropwise to the stirred solution at room temperature. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 1-3 hours. In many cases, the product will precipitate from the solution as a solid.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Work-up & Purification:

    • If a precipitate forms: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold solvent (e.g., THF or diethyl ether), and dry under vacuum. This often yields a product of high purity.

    • If no precipitate forms: Concentrate the reaction mixture under reduced pressure. The crude residue can often be purified by trituration with a suitable solvent (like hexane or diethyl ether) or by flash column chromatography if necessary.

Data Summary and Characterization

The successful synthesis of derivatives should be confirmed using standard analytical techniques.

Derivatization Method Reagent Class Product Functional Group Key Conditions Typical Purification Expected Characterization Changes
Acylation R-COClAmideAnhydrous DCM, TEA, 0 °C to RTColumn ChromatographyDisappearance of -NH₂ protons, appearance of amide N-H proton (singlet/triplet) in ¹H NMR. Mass increase corresponding to R-CO group in MS.
Sulfonylation R-SO₂ClSulfonamideAnhydrous DCM, Pyridine, 0 °C to RTColumn ChromatographyDisappearance of -NH₂ protons, appearance of sulfonamide N-H proton in ¹H NMR. Mass increase corresponding to R-SO₂ group in MS.
Urea Formation R-NCOUreaAnhydrous THF, RTFiltration or ChromatographyDisappearance of -NH₂ protons, appearance of two distinct N-H protons in ¹H NMR. Mass increase corresponding to R-NH-CO group in MS.

General Derivatization Strategy:

cluster_products Derivative Classes Start [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (I) (Primary Amine) Amide N-Acyl Derivative (Amide) Start->Amide + R-COCl / Base Sulfonamide N-Sulfonyl Derivative (Sulfonamide) Start->Sulfonamide + R-SO₂Cl / Base Urea N-Alkyl/Aryl Derivative (Urea) Start->Urea + R-N=C=O

Caption: Synthetic routes from the primary amine.

Conclusion

The protocols outlined in this document provide robust and versatile methods for the derivatization of the primary amine in [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine. These transformations into amides, sulfonamides, and ureas are fundamental operations in medicinal chemistry for generating diverse chemical libraries and enabling detailed SAR studies. By carefully selecting reagents and controlling reaction conditions as described, researchers can efficiently produce a wide array of novel analogs for biological evaluation.

References

  • Benchchem. Sulfonylation of Primary Amines. Technical Support Center.
  • Burkhard, J. A., Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery and Medicinal Chemistry . Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry . European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Ramirez, A., et al. (2023). Oxetanes in Drug Discovery Campaigns . Journal of Medicinal Chemistry, 66(19), 13261-13285. [Link]

  • Taylor, R. D., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . Organic & Biomolecular Chemistry, 14(40), 9481-9508. [Link]

  • Benchchem. Sulfonamide Synthesis with Primary Amines. Technical Support Center.
  • Carreira, E. M., et al. (2010). Oxetanes as versatile building blocks in medicinal chemistry . Chemical Communications, 46(35), 6439-6450. [Link]

  • Organic-Chemistry.org. Urea derivative synthesis by amination, rearrangement or substitution . Synthesis Portal. [Link]

  • Li, W., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt . Molecules, 27(23), 8251. [Link]

  • Trost, B. M., & Stiles, M. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions . Organic Letters, 12(6), 1264-1267. [Link]

  • Das, B., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride . Journal of Chemical Sciences, 125(3), 607-613. [Link]

  • Singh, U. P., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water . Scientific Reports, 8(1), 9031. [Link]

  • Bishop, M. L. (2014). Formation and identification of novel derivatives of primary amine and zwitterionic drugs . IU Indianapolis ScholarWorks. [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions . Reaction Conditions. [Link]

  • Islam, M. R., et al. (2018). Recent advances in synthesis of sulfonamides: A review . Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • Wang, L., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides . Molecules, 23(10), 2549. [Link]

  • Lakrout, S., et al. (2014). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions . RSC Advances, 4(109), 64135-64139. [Link]

  • Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Technical Support Center.
  • Reddit. Acid chloride reaction with amine . r/OrganicChemistry. [Link]

  • Clark, J. (2015). The reaction of acyl chlorides with ammonia and primary amines . Chemguide. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions . Reaction Conditions. [Link]

Sources

Application Notes & Protocols: A Guide to Incorporating [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine into Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, making them premier targets for therapeutic intervention.[1][2] The design of potent and selective kinase inhibitors often hinges on the strategic selection of chemical building blocks that optimize interactions within the ATP-binding pocket and confer favorable physicochemical properties. This guide provides a comprehensive overview and detailed protocols for the synthesis and integration of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, a versatile building block designed to enhance the drug-like properties of kinase inhibitors. We will explore the scientific rationale for its use, present a robust synthetic workflow, and outline detailed protocols for the biochemical and cellular evaluation of the resulting compounds.

Introduction: The Rationale for Oxetane-Functionalized Scaffolds

The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.[1] A persistent challenge in this field is the optimization of lead compounds to achieve a delicate balance of potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The chemical scaffold of an inhibitor plays a pivotal role in this process. The [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine moiety has been rationally designed to address several of these key challenges.

The Strategic Value of the Oxetane Ring:

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a "magic moiety."[3][4] Its incorporation is a strategic tactic to modulate key molecular properties:

  • Improved Physicochemical Profile: The oxetane ring is a polar, three-dimensional motif that can significantly improve aqueous solubility and reduce lipophilicity when replacing more common, nonpolar groups like a gem-dimethyl or tert-butyl group.[4][5][6] This is critical for improving the oral bioavailability of drug candidates.

  • Metabolic Stability: The sp³-rich character of the oxetane can block sites of metabolic oxidation, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[7][8]

  • Reduced Basicity of Adjacent Amines: When placed near a basic nitrogen atom, the electron-withdrawing nature of the oxetane ring can lower the amine's pKa.[5][7] This modulation can be crucial for reducing off-target effects, such as hERG inhibition, and improving cell permeability.[3]

  • Novel Vector for SAR Exploration: The rigid, three-dimensional structure of the oxetane provides a unique vector for exploring chemical space, potentially enabling new, favorable interactions with the target kinase that are not achievable with flatter, more conventional aromatic systems.[6]

The methoxy and methanamine groups on the phenyl ring provide well-established anchor points for synthesis, allowing this building block to be readily incorporated into a wide variety of kinase inhibitor scaffolds, often targeting the solvent-exposed region of the kinase active site.

Synthetic & Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the title compound and its subsequent incorporation into a model kinase inhibitor scaffold.

Protocol 2.1: Synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

This multi-step synthesis begins with a common starting material, isovanillin, and proceeds through etherification and reductive amination.

Workflow Overview:

G cluster_synthesis Synthesis of the Amine Building Block A Isovanillin B Step 1: Williamson Ether Synthesis (Oxetan-3-ol, DIAD, PPh3) A->B C 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde B->C D Step 2: Reductive Amination (NH4OAc, NaBH3CN) C->D E [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (Final Product) D->E

Caption: Synthetic workflow for the target amine building block.

Materials & Reagents:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Oxetan-3-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

Part A: Synthesis of 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde

  • Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve isovanillin (1.0 eq), oxetan-3-ol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20 minutes. The reaction may change color to a pale yellow.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Resuspend the crude oil in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the intermediate aldehyde.

Part B: Synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

  • Reaction Setup: Dissolve the aldehyde intermediate (1.0 eq) in methanol. Add ammonium acetate (10 eq).

  • Reductive Amination: To the stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise. Be cautious as cyanoborohydride is toxic.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-12 hours. Monitor for the disappearance of the aldehyde by TLC or LC-MS.

  • Workup: Quench the reaction carefully by adding 1M HCl until the solution is acidic (pH ~2) to decompose excess NaBH₃CN. Then, basify the solution with 2M NaOH to pH ~10.

  • Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final amine product.

Protocol 2.2: Incorporation into a Kinase Inhibitor Scaffold via Buchwald-Hartwig Amination

This protocol describes the coupling of the synthesized amine with a generic 2-chloro-4-aminopyrimidine core, a common scaffold in kinase inhibitors.[9]

Workflow Overview:

G cluster_coupling Coupling to Kinase Scaffold A Synthesized Amine + 2-Chloro-4-aminopyrimidine B Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->B C Final Oxetane-Containing Kinase Inhibitor Analog B->C G cluster_assay Biochemical IC50 Assay Workflow A Prepare Serial Dilution of Inhibitor in DMSO B Add Inhibitor + Kinase to 384-well plate (Pre-incubation) A->B C Initiate Reaction: Add Substrate + ATP B->C D Stop Reaction Add ADP-Glo™ Reagent C->D E Develop Signal Add Kinase Detection Reagent D->E F Read Luminescence (Plate Reader) E->F G Data Analysis: Calculate IC50 F->G

Sources

Application Notes and Protocols for In Vitro Assay of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine scaffold represents a novel chemical entity with significant potential for biological activity. The core structure, featuring a methoxy-phenyl-methanamine moiety, is reminiscent of pharmacophores known to interact with key players in the central nervous system. Specifically, this structural motif is present in numerous compounds that target monoamine oxidases (MAOs) and G-protein coupled receptors (GPCRs), both of which are critical targets in contemporary drug discovery.

Given the absence of established biological targets for this specific series of derivatives, a logical first step in their pharmacological characterization is to screen them against these high-probability target classes. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive suite of detailed in vitro assay protocols to elucidate the bioactivity of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine derivatives. The protocols are designed to be self-validating and are grounded in established, robust methodologies.

Part 1: Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that are crucial for the metabolism of monoamine neurotransmitters.[1] Their inhibition is a therapeutic strategy for depression (MAO-A inhibitors) and neurodegenerative diseases like Parkinson's disease (MAO-B inhibitors).[1] The structural features of the [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine core suggest a potential for these derivatives to act as MAO inhibitors. The following assays will determine if the compounds inhibit MAO-A and/or MAO-B and will quantify their potency and selectivity.

Principle of MAO Inhibition Assays

MAO enzymes catalyze the oxidative deamination of monoamines, producing aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[2] Most in vitro MAO inhibition assays quantify the activity of the enzyme by measuring the production of one of these products.[2] By introducing an inhibitor, the reduction in product formation can be measured, allowing for the determination of the inhibitor's potency (typically as an IC₅₀ value).

Protocol 1: MAO-Glo™ Luminescent Assay

The MAO-Glo™ Assay is a highly sensitive, homogeneous luminescent method for measuring MAO activity.[3][4] It utilizes a luminogenic MAO substrate that is converted by MAO into luciferin, which is then detected in a subsequent reaction with luciferase to produce light.[5] The amount of light generated is directly proportional to MAO activity.

Experimental Workflow: MAO-Glo™ Assay

MAO_Glo_Workflow cluster_prep Preparation cluster_reaction MAO Reaction cluster_detection Luminescence Detection reagent_prep Prepare MAO Enzyme, Test Compounds, and MAO-Glo™ Substrate plate_setup Add MAO Enzyme and Test Compounds to 96-well plate reagent_prep->plate_setup add_substrate Add MAO-Glo™ Substrate to initiate reaction plate_setup->add_substrate incubate_reaction Incubate at Room Temp (e.g., 60 minutes) add_substrate->incubate_reaction add_detection_reagent Add Luciferin Detection Reagent to stop reaction and generate light incubate_reaction->add_detection_reagent incubate_stabilize Incubate at Room Temp (e.g., 20 minutes) add_detection_reagent->incubate_stabilize read_luminescence Measure Luminescence (RLU) incubate_stabilize->read_luminescence

Caption: Workflow for the MAO-Glo™ luminescent assay.

Step-by-Step Methodology

This protocol is adapted from the Promega MAO-Glo™ Assay Technical Bulletin.[6]

  • Reagent Preparation:

    • Prepare MAO-A and MAO-B enzymes (recombinant human) in the appropriate MAO Reaction Buffer to the desired concentration.

    • Prepare a serial dilution of the [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine derivatives in MAO Reaction Buffer. A typical concentration range for initial screening is 10 nM to 100 µM.

    • Prepare known MAO-A (e.g., Clorgyline) and MAO-B (e.g., Pargyline) inhibitors as positive controls.[1]

    • Reconstitute the MAO-Glo™ Substrate as per the manufacturer's instructions.

  • Assay Procedure:

    • In a white, opaque 96-well plate, add 25 µL of the test compound dilutions or control inhibitors.

    • Add 25 µL of the MAO enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

    • Initiate the MAO reaction by adding 50 µL of the MAO-Glo™ Substrate to each well.

    • Incubate the plate at room temperature for 60 minutes.[6]

    • Stop the reaction and initiate the luminescent signal by adding 100 µL of reconstituted Luciferin Detection Reagent to each well.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.[6]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of MAO activity) by fitting the data to a four-parameter logistic equation.

Protocol 2: Fluorometric MAO Assay

This assay measures the hydrogen peroxide (H₂O₂) produced by the MAO reaction using a fluorometric probe.[7] This is a robust and widely used method for screening MAO inhibitors.

Experimental Workflow: Fluorometric MAO Assay

Fluorometric_MAO_Workflow cluster_prep Preparation cluster_reaction MAO Reaction & Detection cluster_detection Fluorescence Measurement reagent_prep Prepare MAO Enzyme, Test Compounds, and Substrate (e.g., p-Tyramine) plate_setup Add MAO Enzyme and Test Compounds to black 96-well plate reagent_prep->plate_setup add_working_solution Add Working Solution (Substrate, HRP, Fluorometric Probe) plate_setup->add_working_solution incubate_reaction Incubate at 37°C (e.g., 30-60 minutes) add_working_solution->incubate_reaction measure_fluorescence Measure Fluorescence (e.g., Ex/Em = 535/587 nm) incubate_reaction->measure_fluorescence

Caption: Workflow for a fluorometric MAO inhibition assay.

Step-by-Step Methodology

This protocol is based on commercially available kits such as the OxiSelect™ Monoamine Oxidase Assay Kit.[7]

  • Reagent Preparation:

    • Prepare MAO-A and MAO-B enzymes in 1X Assay Buffer.

    • Prepare serial dilutions of the test derivatives and control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).[8]

    • Prepare a working solution containing the MAO substrate (e.g., p-tyramine, a substrate for both MAO-A and MAO-B), Horseradish Peroxidase (HRP), and a fluorometric probe (e.g., Amplex Red).[9]

  • Assay Procedure:

    • To a black, clear-bottom 96-well plate, add 50 µL of the diluted test compounds or controls.

    • Add 50 µL of the MAO enzyme solution to each well.

    • Incubate at room temperature for 10-15 minutes.[9]

    • Initiate the reaction by adding 50 µL of the Assay Working Solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.[8]

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[10]

  • Data Analysis:

    • Similar to the MAO-Glo™ assay, calculate the percent inhibition for each concentration and determine the IC₅₀ values using non-linear regression analysis.

Parameter[Derivative 1][Derivative 2]Clorgyline (Control)Selegiline (Control)
MAO-A IC₅₀ (nM) [Value][Value][Value, e.g., ~10][Value, e.g., >10,000]
MAO-B IC₅₀ (nM) [Value][Value][Value, e.g., >10,000][Value, e.g., ~20]
Selectivity Index (MAO-A/MAO-B) [Ratio][Ratio]>1000<0.002
Table 1. Example data table for summarizing MAO inhibition assay results.

Part 2: G-Protein Coupled Receptor (GPCR) Activity Assays

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of all marketed drugs.[11] Given their structural diversity and importance in signaling, it is plausible that the [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine derivatives could act as ligands for one or more GPCRs. The following assays are designed to screen for GPCR activity through two major signaling pathways: cyclic AMP (cAMP) modulation and β-arrestin recruitment.

GPCR Signaling Pathways

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation GRK GRK GPCR->GRK Phosphorylation AC Adenylate Cyclase G_protein->AC Modulation (Gs/Gi) cAMP cAMP AC->cAMP Conversion Ligand Ligand (Test Derivative) Ligand->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP beta_arrestin β-Arrestin GRK->beta_arrestin Recruitment Cellular_Response_arrestin Desensitization & Signaling beta_arrestin->Cellular_Response_arrestin

Caption: Simplified overview of GPCR signaling pathways.

Protocol 3: cAMP Second Messenger Assay (HTRF)

This assay measures changes in intracellular cAMP levels, a key second messenger for GPCRs coupled to Gs (stimulatory) or Gi (inhibitory) proteins.[12] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[13]

Step-by-Step Methodology

This protocol is based on the Cisbio HTRF cAMP assay.[13]

  • Cell Culture and Plating:

    • Use a cell line stably expressing a GPCR of interest (e.g., CHO-K1 or HEK293 cells). For broad screening, a panel of cell lines expressing different GPCRs can be used.

    • Plate the cells in a 96- or 384-well plate and grow to confluence.

  • Assay Procedure (Agonist Mode):

    • Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of the test derivatives to the wells.

    • Incubate at room temperature for 30 minutes.[14]

    • Lyse the cells and detect cAMP by adding the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).[14]

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with the test derivatives.

    • Add a known agonist for the target GPCR at a concentration that gives a submaximal response (EC₈₀).

    • Follow the remaining steps as in the agonist mode.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol 4: β-Arrestin Recruitment Assay

β-arrestin recruitment is a nearly universal phenomenon for GPCRs upon activation, making it an excellent readout for GPCR activity regardless of the G-protein coupling pathway.[15] The PathHunter® assay from DiscoveRx is a widely used platform for this purpose.[16]

Experimental Workflow: β-Arrestin Recruitment Assay

beta_arrestin_workflow cluster_prep Preparation cluster_stimulation Cell Stimulation cluster_detection Signal Detection plate_cells Plate PathHunter® cells (expressing tagged GPCR and β-arrestin) add_compounds Add test derivatives to cells plate_cells->add_compounds prepare_compounds Prepare serial dilutions of test derivatives prepare_compounds->add_compounds incubate_cells Incubate at 37°C (e.g., 90 minutes) add_compounds->incubate_cells add_detection_reagents Add PathHunter® Detection Reagents incubate_cells->add_detection_reagents incubate_signal Incubate at Room Temp (e.g., 60 minutes) add_detection_reagents->incubate_signal read_luminescence Measure Chemiluminescence incubate_signal->read_luminescence

Caption: Workflow for the PathHunter® β-arrestin recruitment assay.

Step-by-Step Methodology

This protocol is a generalized version based on the principles of the PathHunter assay.[15]

  • Cell Handling:

    • Use a PathHunter cell line engineered to co-express a ProLink™-tagged GPCR and an Enzyme Acceptor-tagged β-arrestin.

    • Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Assay Procedure:

    • Add the test derivatives at various concentrations to the cells.

    • Incubate the plate at 37°C for 90 minutes.

    • Equilibrate the plate to room temperature.

    • Add the PathHunter Detection Reagents.

    • Incubate at room temperature for 60 minutes.

    • Read the chemiluminescent signal on a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold-change in signal over the vehicle control.

    • Determine the EC₅₀ values for agonists by plotting the fold-change against the log of the compound concentration.

Parameter[Derivative 1][Derivative 2]Known AgonistKnown Antagonist
cAMP EC₅₀/IC₅₀ (nM) [Value][Value][Value][Value]
β-Arrestin EC₅₀ (nM) [Value][Value][Value][No activity]
Maximal Response (%) [Value][Value]100%[Value]
Table 2. Example data table for summarizing GPCR assay results.

Part 3: General Cell Viability Assay

It is crucial to determine if the observed activity of the derivatives in the primary assays is due to a specific interaction with the target or simply a result of cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]

Protocol 5: MTT Assay for Cytotoxicity

The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Treatment cluster_reaction Formazan Formation cluster_detection Absorbance Measurement plate_cells Plate cells in a 96-well plate treat_cells Treat cells with test derivatives plate_cells->treat_cells incubate_cells Incubate for 24-48 hours treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours (purple crystals form) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology

This protocol is a standard procedure for the MTT assay.[18]

  • Cell Plating and Treatment:

    • Plate cells (e.g., HEK293 or a relevant cell line) in a 96-well plate at a suitable density.

    • After 24 hours, treat the cells with serial dilutions of the [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine derivatives.

    • Incubate for a period relevant to the primary assays (e.g., 24-48 hours).

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[17]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC₅₀ (the concentration that reduces cell viability by 50%).

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Antibodies-online.com. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 189–206. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Promega GmbH. (n.d.). MAO-Glo™ Assay Protocol. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • STAR Protocols. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • DiscoveRx. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Retrieved from [Link]

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101789. Retrieved from [Link]

  • PubMed. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Eurofins DiscoverX. (2020, June 15). GPCR Assays [Video]. YouTube. Retrieved from [Link]

  • Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Internalization Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cellular Evaluation of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Phenylmethanamine Analogs

The [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine scaffold represents a novel chemical entity with the potential for significant therapeutic applications. The presence of a methoxyphenyl group and a methanamine moiety suggests possible interactions with a range of biological targets, particularly within the central nervous system. These structural motifs are commonly found in compounds that modulate the activity of G-protein coupled receptors (GPCRs) and monoamine transporters, both of which are critical classes of drug targets.[1][2][3] Given the novelty of this specific analog series, a systematic and comprehensive cellular evaluation is paramount to elucidating their mechanism of action and identifying lead candidates for further development.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a panel of robust cell-based assays to characterize the pharmacological profile of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine analogs. The proposed assays are designed to investigate potential interactions with GPCRs and monoamine transporters, two of the most important and well-studied families of drug targets.[4][5][6] The protocols herein are presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the data with confidence.

Strategic Assay Selection: A Multi-faceted Approach to Target Deconvolution

In the absence of a predefined biological target for this novel chemical series, a logical and efficient strategy is to employ a tiered screening approach. This begins with broad functional assays that can detect activity across entire target classes, followed by more specific assays to pinpoint the exact molecular target and mechanism of action. Our proposed workflow is designed to maximize information output while conserving resources.

Assay_Workflow cluster_0 Tier 1: Primary Functional Screening cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Mechanism of Action & Selectivity GPCR_Screening GPCR Functional Assays (cAMP & Calcium Mobilization) Radioligand_Binding Radioligand Binding Assays GPCR_Screening->Radioligand_Binding Identified GPCR Activity Transporter_Screening Monoamine Transporter Uptake Assays Transporter_Screening->Radioligand_Binding Identified Transporter Activity Dose_Response Dose-Response Curves Radioligand_Binding->Dose_Response Efflux_Assays Transporter Efflux Assays Dose_Response->Efflux_Assays For Transporter Hits Selectivity_Panel Selectivity Profiling (Off-target screening) Dose_Response->Selectivity_Panel Hit_Identification Hit Identification & Lead Optimization Efflux_Assays->Hit_Identification Selectivity_Panel->Hit_Identification Start [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine Analogs Start->GPCR_Screening Initial Hypothesis: GPCR Modulation Start->Transporter_Screening Initial Hypothesis: Transporter Inhibition

Caption: Tiered assay workflow for characterizing novel compounds.

Part 1: G-Protein Coupled Receptor (GPCR) Activity Profiling

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the targets for a significant portion of modern pharmaceuticals.[4][5] The structural elements of the [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine analogs suggest a potential for interaction with GPCRs, particularly those that bind monoamines. We will focus on two primary second messenger pathways commonly modulated by GPCRs: cyclic adenosine monophosphate (cAMP) and intracellular calcium.

cAMP Accumulation Assay for Gs- and Gi-Coupled GPCRs

Scientific Rationale: GPCRs that couple to Gs alpha subunits stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, resulting in a decrease in cAMP.[4] Measuring changes in cAMP concentration is a direct and robust method to assess the activity of compounds at these receptors.[7][8]

Principle: This protocol utilizes a competitive immunoassay format, such as the Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen™ technology, to quantify intracellular cAMP levels.[9][10] In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of intracellular cAMP.

Experimental Protocol: HTRF-based cAMP Assay

  • Cell Culture and Plating:

    • Culture a suitable host cell line (e.g., HEK293, CHO) stably or transiently expressing the GPCR of interest.

    • Seed the cells into a 384-well, low-volume, white plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine analogs in an appropriate assay buffer.

    • For antagonist screening, prepare a mixture of the analog and a known agonist at its EC80 concentration.

    • Aspirate the culture medium from the cells and add the compound dilutions.

  • Cell Lysis and cAMP Detection:

    • Incubate the plate at room temperature for 30 minutes.

    • Add the HTRF lysis buffer containing the anti-cAMP-cryptate and cAMP-d2 reagents.[9]

    • Incubate for 60 minutes at room temperature to allow for cell lysis and reagent binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the signal ratio against the compound concentration to generate dose-response curves and determine EC50 or IC50 values.

Parameter Agonist Mode Antagonist Mode
Objective Determine if the analog activates the GPCR.Determine if the analog blocks the action of a known agonist.
Controls Vehicle, Known AgonistVehicle, Known Agonist, Known Antagonist
Readout Increase (Gs) or decrease (Gi) in cAMP.Inhibition of agonist-induced cAMP change.
Key Metric EC50IC50

Data Interpretation: An increase in the HTRF signal (decrease in cAMP) suggests agonism at a Gi-coupled receptor, while a decrease in the signal (increase in cAMP) indicates agonism at a Gs-coupled receptor. In antagonist mode, a reversal of the agonist-induced signal change indicates antagonistic activity.

Intracellular Calcium Mobilization Assay for Gq-Coupled GPCRs

Scientific Rationale: Gq-coupled GPCRs activate phospholipase C, which leads to the production of inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[11] This transient increase in intracellular calcium is a hallmark of Gq-coupled receptor activation and can be readily measured using fluorescent calcium indicators.[12][13]

Principle: This assay employs a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, that can be loaded into cells. Upon binding to calcium, the dye exhibits a significant increase in fluorescence intensity. This change in fluorescence can be monitored in real-time using a fluorescence plate reader with automated liquid handling capabilities.[14]

Experimental Protocol: FLIPR-based Calcium Mobilization Assay

  • Cell Culture and Plating:

    • Seed cells expressing the Gq-coupled GPCR of interest into a 96- or 384-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).[12]

    • Remove the culture medium and add the dye loading buffer to the cells.

    • Incubate the plate at 37°C for 60 minutes to allow for dye uptake and de-esterification.

  • Compound Addition and Fluorescence Reading:

    • Prepare a separate plate containing the [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine analogs at various concentrations.

    • Place both the cell plate and the compound plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading for a few seconds.

    • The instrument will then automatically add the compounds to the cell plate and continue to record the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity (peak signal minus baseline) is plotted against the compound concentration.

    • Dose-response curves are fitted to determine the EC50 for agonists or the IC50 for antagonists.

Parameter Agonist Mode Antagonist Mode
Objective Measure the analog's ability to induce calcium release.Measure the analog's ability to block agonist-induced calcium release.
Controls Vehicle, Known AgonistVehicle, Known Agonist, Known Antagonist
Readout Transient increase in intracellular fluorescence.Inhibition of the agonist-induced fluorescence peak.
Key Metric EC50IC50

Data Interpretation: A rapid and transient increase in fluorescence upon compound addition indicates agonistic activity at a Gq-coupled receptor. The magnitude of the response is indicative of the compound's efficacy. In antagonist mode, a reduction in the agonist-induced fluorescence peak demonstrates antagonism.

GPCR_Signaling Analog Phenylmethanamine Analog GPCR GPCR Analog->GPCR G_Protein G-Protein (Gs, Gi, Gq) GPCR->G_Protein Effector Effector (Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger (cAMP, IP3/Ca2+) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Generalized GPCR signaling cascade.

Part 2: Monoamine Transporter Activity Assessment

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[1] The phenethylamine-like core of the [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine analogs makes them prime candidates for interacting with these transporters.

Neurotransmitter Uptake Inhibition Assay

Scientific Rationale: This assay directly measures the primary function of monoamine transporters – the uptake of their respective neurotransmitters.[15][16] By assessing the ability of the analogs to inhibit this process, we can determine their potency and selectivity for each transporter.

Principle: This assay utilizes a fluorescent substrate that mimics biogenic amine neurotransmitters or a radiolabeled neurotransmitter.[17][18] Cells expressing a specific monoamine transporter will take up the labeled substrate. The presence of an inhibitor will block this uptake, resulting in a decrease in the intracellular signal (fluorescence or radioactivity).

Experimental Protocol: Fluorescent Substrate-based Uptake Assay

  • Cell Culture and Plating:

    • Use cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT.

    • Plate the cells in a 96- or 384-well, black-walled, clear-bottom plate and allow them to form a confluent monolayer.[17]

  • Compound Incubation:

    • Prepare serial dilutions of the [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine analogs.

    • Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) and then add the compound dilutions.[19]

    • Incubate for a short period (e.g., 10-20 minutes) at room temperature.

  • Substrate Addition and Signal Detection:

    • Add a fluorescent transporter substrate to the wells.

    • Immediately begin monitoring the fluorescence intensity over time using a bottom-reading fluorescence plate reader. The assay can be run in kinetic or endpoint mode.[18]

  • Data Analysis:

    • The rate of substrate uptake (in kinetic mode) or the final fluorescence signal (in endpoint mode) is plotted against the inhibitor concentration.

    • Dose-response curves are generated to determine the IC50 value for each analog at each transporter.

Transporter Known Inhibitor (Positive Control)
DAT GBR-12909, Cocaine
NET Desipramine, Nisoxetine
SERT Fluoxetine, Paroxetine

Data Interpretation: A decrease in the fluorescence signal in the presence of the analog indicates inhibition of transporter-mediated uptake. The IC50 value represents the concentration of the analog required to inhibit 50% of the substrate uptake. By comparing the IC50 values across the different transporters, the selectivity of the analogs can be determined.

Radioligand Binding Assays for Transporter Occupancy

Scientific Rationale: For analogs that show significant activity in the uptake inhibition assay, it is crucial to confirm direct binding to the transporter. Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor or transporter.[20][21][22]

Principle: This assay measures the ability of the unlabeled [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine analogs to compete with a known high-affinity radioligand for binding to the transporter. The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.

Experimental Protocol: Competition Binding Assay

  • Membrane Preparation or Whole Cell Setup:

    • Prepare cell membranes from cells overexpressing the transporter of interest or use whole cells.[20][23]

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes or whole cells, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled analog.

    • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filters will trap the membranes/cells with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification of Radioactivity:

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the analog concentration.

    • Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Data Interpretation: A lower Ki value indicates a higher binding affinity of the analog for the transporter. This data, in conjunction with the functional uptake data, provides a comprehensive understanding of the analog's interaction with the monoamine transporter.

Conclusion: A Pathway to Discovery

The application notes and protocols detailed above provide a robust framework for the initial characterization of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine analogs. By systematically evaluating their effects on key GPCR signaling pathways and monoamine transporter function, researchers can efficiently identify active compounds, elucidate their mechanism of action, and determine their selectivity profile. This structured approach will be instrumental in unlocking the therapeutic potential of this novel chemical series and guiding future drug discovery efforts.

References

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Jackson, D. M. (1994). A simple procedure for assaying cAMP. Pharmacology Biochemistry and Behavior, 48(3), 813-816. Retrieved from [Link]

  • Schihada, H., & Gomeza, J. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5488. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand Binding Methods: Practical Guide and Tips. Journal of Pharmacology and Experimental Therapeutics, 262(1), 1-10. Retrieved from [Link]

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e793. Retrieved from [Link]

  • Agilent. (n.d.). GPCR Signaling Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Mayer, F. P., Wimmer, L., Dillon, C., Sitte, H. H., & Hage, D. S. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1646-1656. Retrieved from [Link]

  • Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e793. Retrieved from [Link]

  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved from [Link]

  • Li, A., Liu, S., Huang, R., Ahn, S., & Lefkowitz, R. J. (2023). Whole-cell radioligand saturation binding. protocols.io. Retrieved from [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]

  • Mayer, F. P., Wimmer, L., Dillon, C., Sitte, H. H., & Hage, D. S. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1646-1656. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Calcium Flux Protocol. Retrieved from [Link]

  • LeadQuest Biotech. (n.d.). Transporter Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Steinkellner, T., Montgomery, T. R., & Sitte, H. H. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 82(1), e45. Retrieved from [Link]

  • Underhill, S. M., & Ingram, S. L. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Steinkellner, T., & Sitte, H. H. (2014). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ACS Chemical Neuroscience, 5(12), 1225-1232. Retrieved from [Link]

  • Newman, A. H., Kline, R. H., Allen, A. C., Izenwasser, S., George, C., & Katz, J. L. (1997). Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter. Journal of Medicinal Chemistry, 41(2), 276-283. Retrieved from [Link]

  • Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3), e59334. Retrieved from [Link]

  • Kim, D. S., Kim, S. Y., Park, S. H., Choi, Y. J., Kim, S. B., Park, K. C., & Youn, S. W. (2002). (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production. Chemical & Pharmaceutical Bulletin, 50(4), 450-452. Retrieved from [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, Y., & Li, J. (2023). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 16(11), 105244. Retrieved from [Link]

  • Wang, L., Woods, K. W., Li, Q., Barr, K. J., McCroskey, R. W., Hannick, S. M., ... & Comess, K. M. (2002). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 45(8), 1697-1711. Retrieved from [Link]

  • Marona-Lewicka, D., Rhee, G. S., Sprague, J. E., & Nichols, D. E. (1995). 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 38(1), 119-125. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-tested insights and troubleshooting strategies to help you improve reaction yield, minimize impurities, and ensure the integrity of the critical oxetane moiety.

Overview of the Synthetic Pathway

The synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (3) is typically achieved via a two-step sequence starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde). The first step involves a Williamson ether synthesis to couple the oxetane ring to the phenolic oxygen, yielding the aldehyde intermediate 2 . The subsequent and most critical step is the reductive amination of this aldehyde to furnish the target primary amine 3 . The primary challenge throughout this synthesis is preventing the acid- or base-catalyzed ring-opening of the strained oxetane moiety.[1][2]

Synthetic_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reductive Amination start Isovanillin (1) (3-Hydroxy-4-methoxybenzaldehyde) reagent1 Oxetan-3-yl Tosylate or 3-Bromooxetane Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) start->reagent1 intermediate Intermediate Aldehyde (2) (3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde) reagent1->intermediate reagent2 Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) intermediate->reagent2 product Final Product (3) ([3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine) reagent2->product Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination aldehyde_present aldehyde_present start->aldehyde_present Is starting aldehyde (2) a major component in crude? byproduct_present byproduct_present start->byproduct_present Is a major byproduct observed? imine_issue Problem: Inefficient Imine Formation aldehyde_present->imine_issue Yes reduction_issue Proceed to byproduct analysis aldehyde_present->reduction_issue No alcohol_byproduct Problem: Non-selective Reduction byproduct_present->alcohol_byproduct Yes, alcohol of aldehyde (2) ring_opened_byproduct Problem: Oxetane Instability byproduct_present->ring_opened_byproduct Yes, mass indicates oxetane ring-opening sol_imine1 sol_imine1 imine_issue->sol_imine1 Solution 1: Increase equivalents of NH3 source (e.g., 10 eq. NH4OAc) sol_imine2 sol_imine2 imine_issue->sol_imine2 Solution 2: Add a catalytic amount of acid (e.g., Acetic Acid) sol_alcohol sol_alcohol alcohol_byproduct->sol_alcohol Solution: Switch to a selective reducing agent. Use NaBH(OAc)3 instead of NaBH4. sol_ring1 sol_ring1 ring_opened_byproduct->sol_ring1 Solution 1: Avoid acidic conditions. Use NaBH(OAc)3. sol_ring2 sol_ring2 ring_opened_byproduct->sol_ring2 Solution 2: Run reaction at lower temp (0 °C). Avoid heating.

Caption: Troubleshooting decision tree for the reductive amination step.

Optimized Protocol: Synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (3)

This protocol employs sodium triacetoxyborohydride for a selective and high-yielding transformation.

Materials:

Reagent M.W. Equivalents Amount (for 10g scale)
Aldehyde (2) 208.22 1.0 10.0 g
Ammonium Acetate 77.08 10.0 37.0 g
Sodium Triacetoxyborohydride 211.94 1.5 15.3 g
Methanol (anhydrous) - - 200 mL

| Dichloromethane (DCM) | - | - | 100 mL |

Procedure:

  • In a round-bottom flask, dissolve the aldehyde 2 (10.0 g) and ammonium acetate (37.0 g) in anhydrous methanol (200 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate beaker, suspend sodium triacetoxyborohydride (15.3 g) in anhydrous dichloromethane (100 mL).

  • Cool the aldehyde/ammonium acetate mixture to 0 °C in an ice bath.

  • Slowly add the STAB/DCM suspension to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor completion by LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the mixture three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The crude amine can be purified by silica gel column chromatography to afford the final product 3 . Expected yield: 75-90%.

Part 3: General FAQs

Q: Why is the oxetane ring a desirable motif in modern drug discovery?

A: The oxetane ring is a valuable "metabolic scaffold" and a polar functional group. [3]It often improves key drug properties such as aqueous solubility and metabolic stability compared to more common groups like gem-dimethyl or carbonyls. Its rigid, three-dimensional structure can also lead to favorable interactions with biological targets. [4] Q: How should I best purify the final amine product?

A: The final product is a basic amine, which allows for straightforward purification.

  • Column Chromatography: A standard silica gel column using a gradient of methanol in dichloromethane (often with 0.5-1% triethylamine mixed in the mobile phase to prevent streaking) is highly effective.

  • Acid-Base Extraction: For larger scales, you can dissolve the crude product in an organic solvent (like ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with 2M NaOH) and re-extracted with an organic solvent to recover the purified amine.

References

  • W. W. C. Burkart, et al. (2015). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.

  • BenchChem (2025). Strategies to avoid ring-opening of the oxetane moiety during reactions.

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination.

  • The Dong Group. Oxetane Presentation.

  • APC Pure. Optimizing Reductive Amination: A Guide for Chemical Procurement.

  • ChemRxiv (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

  • ChemicalBook. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis.

  • Wikipedia. Oxetane.

  • OAlib Journal (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

  • ResearchGate (2021). Optimization of the reaction conditions for the reductive amination of aldehydes.

  • PrepChem.com. Synthesis of 3-methoxy-4-benzyloxybenzaldehyde.

  • Google Patents (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

  • Journal of Chemical and Pharmaceutical Research (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

  • Sigma-Aldrich. Application Note – Reductive Amination.

  • Royal Society of Chemistry (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.

  • Myers Chem 115 Handout. C–N Bond-Forming Reactions: Reductive Amination.

  • Connect Journals (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works.

  • Google Patents (2019). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

  • ResearchGate (2020). Reductive aminations of benzaldehyde.

  • Science of Synthesis (2010). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.

  • Sinfoo Biotech. [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine.

  • Arabian Journal of Chemistry (2022). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives.

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

  • PubChem. [3-(4-Methoxyphenoxy)phenyl]methanamine.

  • MDPI (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.

  • BLDpharm. (3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine.

  • PubMed (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame.

  • ResearchGate (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein–an intermediate of synthesizing advantame.

Sources

Technical Support Center: Synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-2026-001

Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine. This molecule is a critical building block in the development of advanced pharmaceutical agents, most notably as a key intermediate for Sotorasib, a targeted cancer therapy.[1][2] The synthetic route to this amine, while conceptually straightforward, involves chemical transformations that are sensitive to reaction conditions and can be prone to specific side reactions.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of this synthesis, optimize your yield and purity, and ensure the integrity of your results.

Overview of the Synthetic Pathway

The most common and scalable synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine is a two-step process starting from 4-hydroxy-3-methoxybenzaldehyde (vanillin).

  • Step 1: Williamson Ether Synthesis. An O-alkylation reaction between vanillin and an activated oxetane derivative (e.g., oxetan-3-yl tosylate or a 3-halooxetane) under basic conditions to form the intermediate aldehyde, 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde .

  • Step 2: Reductive Amination. The intermediate aldehyde is converted to the target primary amine using an ammonia source and a suitable reducing agent.

Each step presents unique challenges that can impact the overall efficiency and success of the synthesis.

Caption: High-level workflow for the synthesis of the target amine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Step 1: Williamson Ether Synthesis Issues

Q1: My etherification reaction has a low yield or stalls. What are the likely causes?

Answer: A low or stalled yield in the Williamson ether synthesis step is typically due to one of four factors: base strength/solubility, leaving group quality, solvent effects, or reaction temperature.

  • Causality: The reaction is an SN2 substitution where the phenoxide ion of vanillin attacks the electrophilic carbon of the oxetane.[3] For this to occur efficiently, the phenol must be fully deprotonated to form a potent nucleophile, and the leaving group on the oxetane must be readily displaced.

  • Troubleshooting Steps:

    • Evaluate Your Base: Sodium or potassium hydroxide can introduce water, which can hydrolyze the product or starting materials. Potassium carbonate (K₂CO₃) is a common choice, but its solubility can be limited. Consider switching to Cesium Carbonate (Cs₂CO₃). Although more expensive, Cs₂CO₃ is more soluble in organic solvents and can accelerate SN2 reactions.[4]

    • Check the Oxetane Reagent: A tosylate (OTs) or mesylate (OMs) is a much better leaving group than a halide (I, Br, Cl). If using a 3-halooxetane, consider converting it to a tosylate first. Ensure the oxetane reagent has not degraded during storage.

    • Optimize the Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are essential to solvate the cation of the base and leave the phenoxide nucleophile "naked" and reactive.[4] Avoid protic solvents like ethanol, which can solvate and deactivate the nucleophile.

    • Increase Temperature: If kinetics are slow, gradually increasing the temperature to 60-80 °C can improve the reaction rate. Monitor by TLC or LC-MS to ensure product formation without significant decomposition.

Q2: I'm observing unexpected byproducts and my mass spec suggests the oxetane ring has opened. Why is this happening?

Answer: The oxetane ring is a strained, four-membered ether. While more stable than an epoxide, it is susceptible to ring-opening under certain conditions, particularly acidic ones.[5][6]

  • Causality: The presence of strong acids (either added or generated in situ) can protonate the oxetane oxygen, activating the ring for nucleophilic attack. This leads to the formation of diol or other opened-chain derivatives. Even under basic conditions, prolonged high temperatures in the presence of nucleophiles (like water) can promote degradation.

  • Preventative Measures & Solutions:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents. Moisture can be a source of protons or act as a nucleophile.

    • Avoid Acidity: Ensure your vanillin starting material is not acidic. If you used an acid to prepare your activated oxetane (e.g., p-TsOH for tosylation), ensure it is completely removed before the etherification step.

    • Control Temperature: Do not use excessive heat. Run the reaction at the lowest temperature that provides a reasonable rate. For many oxetane syntheses, temperatures above 80-90 °C increase the risk of side reactions.

    • Characterize the Byproduct: Use NMR and MS to confirm the structure of the byproduct. A common ring-opened product from attack by water would be 1-(4-formyl-2-methoxyphenoxy)propane-2,3-diol. Identifying it confirms the problem.

Troubleshooting Summary: Etherification
Problem Potential Cause Recommended Solution
Low Conversion / Stalled ReactionInsufficiently strong or soluble baseSwitch from K₂CO₃ to Cs₂CO₃.
Poor leaving group on oxetaneUse oxetan-3-yl tosylate instead of a halide.
Inappropriate solventUse dry DMF or acetonitrile.
Oxetane Ring-OpeningPresence of acid (catalytic)Ensure all reagents are neutral or basic; use anhydrous solvents.
High reaction temperatureMaintain temperature below 80 °C; monitor for decomposition.
Step 2: Reductive Amination Issues

Q3: My reductive amination is incomplete. I still see the starting aldehyde or the intermediate imine in my analysis.

Answer: Incomplete conversion is a frequent issue in reductive amination and points to problems with either imine formation or the reduction step itself.[7]

  • Causality: The reaction proceeds via the formation of an imine (or iminium ion), which is then reduced.[8] If imine formation is not favored or if the reducing agent is weak, degraded, or added improperly, the reaction will not go to completion.

  • Troubleshooting Steps:

    • Promote Imine Formation:

      • pH Control: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can be beneficial.[9]

      • Water Removal: The formation of an imine from an aldehyde and ammonia releases water. In some systems, removing this water (e.g., with molecular sieves) can drive the equilibrium toward the imine.

    • Evaluate the Reducing Agent:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is an excellent choice as it is mild and can be added directly to the mixture of aldehyde and amine (a "one-pot" procedure).[10] It is sensitive to water, so ensure anhydrous conditions.

      • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and will reduce the starting aldehyde to an alcohol if not used correctly.[10][11] If using NaBH₄, you must allow sufficient time for the imine to form before adding the reducing agent.

      • Catalytic Hydrogenation: Using H₂ gas with a catalyst (e.g., Pd/C, Raney Nickel) is a very clean method. However, it requires specialized pressure equipment. Ensure your catalyst is active.

    • Check Reagent Stoichiometry: Use a sufficient excess of both the ammonia source (e.g., 5-10 equivalents of ammonium acetate) and the reducing agent (1.5-2.0 equivalents) to drive the reaction to completion.

Q4: I'm observing a significant amount of a higher molecular weight impurity, likely a secondary amine.

Answer: The formation of a secondary amine, N,N-bis([3-methoxy-4-(oxetan-3-yloxy)phenyl]methyl)amine, is a classic side reaction in reductive aminations that use a primary amine product.

  • Causality: The desired primary amine product is nucleophilic and can react with a second molecule of the starting aldehyde. This forms a new secondary imine, which is then reduced by the hydride source to yield the dimeric secondary amine impurity.

  • Preventative Measures & Solutions:

    • Use a Large Excess of Ammonia: The most effective way to suppress this side reaction is to use a large excess of the ammonia source. This statistically favors the reaction of the aldehyde with ammonia over the reaction with the primary amine product.

    • Control Reagent Addition: If possible, add the starting aldehyde slowly to a mixture of the ammonia source and the reducing agent. This keeps the concentration of the aldehyde low at all times, minimizing its chance to react with the product.

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow the rate of the side reaction relative to the desired reaction.

G cluster_desired Desired Pathway cluster_side_reaction Side Reaction Pathway Aldehyde Starting Aldehyde (R-CHO) Imine_1 Primary Imine (R-CH=NH) Aldehyde->Imine_1 + NH₃ - H₂O Ammonia Ammonia (NH₃) Product Primary Amine (R-CH₂NH₂) Imine_2 Secondary Imine ((R-CH₂)N=CH-R) Product->Imine_2 + R-CHO - H₂O Imine_1->Product [Reduction] Impurity Secondary Amine Impurity ((R-CH₂)₂NH) Imine_2->Impurity [Reduction]

Caption: Desired vs. side reaction pathways in reductive amination.

Frequently Asked Questions (FAQs)

Q: Can I use a different starting material instead of vanillin? A: Yes, provided it has the 4-hydroxy-3-methoxy-phenyl core structure. For example, vanillic acid could be used, but this would require an additional reduction step (e.g., esterification followed by LiAlH₄ reduction) to convert the carboxylic acid to the required aldehyde, adding complexity. Starting with vanillin is the most direct route.

Q: Is the oxetane ring stable to common purification techniques like silica gel chromatography? A: Generally, yes. The 3-substituted oxetane motif is relatively stable, especially when compared to more strained rings.[12][13] It is stable to silica gel chromatography. However, avoid using highly acidic mobile phase additives. A standard mobile phase like ethyl acetate/hexanes with a small amount of triethylamine (to keep the column basic for the amine product) is perfectly suitable.

Q: What is the best way to monitor the progress of these reactions? A: For both steps, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting material and the appearance of the product. Use a UV lamp to visualize the aromatic compounds.

  • LC-MS: Gives quantitative data on conversion and can immediately identify the molecular weights of any byproducts being formed, which is invaluable for troubleshooting.

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde

This protocol is a representative example. Quantities should be scaled as needed.

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-3-methoxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL per gram of aldehyde).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add oxetan-3-yl tosylate (1.1 eq) to the mixture.

  • Heat the reaction mixture to 70 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting aldehyde is consumed, cool the mixture to room temperature.

  • Filter the solids (inorganic salts) and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Reductive Amination to [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine
  • To a round-bottom flask, add 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde (1.0 eq), ammonium acetate (10 eq), and methanol (15 mL per gram of aldehyde).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until LC-MS analysis indicates full conversion of the intermediate imine.

  • Quench the reaction carefully by slowly adding water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add ethyl acetate and water. Adjust the pH of the aqueous layer to >10 with 1M NaOH.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target amine.

References

  • ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • ChemistryViews. (2022). Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib. Retrieved from [Link]

  • PubMed Central. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Retrieved from [Link]

  • ACS Publications. (2022). Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically Pure Sotorasib Intermediate. Retrieved from [Link]

  • ACS Publications. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Retrieved from [Link]

  • RSC Publishing. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed Central. (2021). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • The Dong Group. (n.d.). Oxetane Presentation.pptx. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

Sources

Technical Support Center: Stability of the Oxetane Ring in [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine. The incorporation of the oxetane motif is a key strategy in modern medicinal chemistry to enhance physicochemical properties such as solubility and metabolic stability.[1][2] However, the inherent ring strain of this four-membered heterocycle presents unique stability challenges that researchers must navigate.[3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate and resolve stability issues related to the oxetane ring in your experiments.

The stability of an oxetane ring is highly dependent on its substitution pattern.[4] The molecule , [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, features a 3-monosubstituted oxetane, a common structural motif in drug discovery.[3] This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to ensure the integrity of this compound throughout their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Is the oxetane ring in my compound inherently unstable?

A1: Not necessarily. While the oxetane ring is more strained than a five- or six-membered ring, it is generally more stable than a three-membered epoxide ring. A common misconception is that oxetanes are categorically unstable under acidic conditions.[4] The stability is highly context-dependent, influenced by factors such as pH, temperature, and the presence of other functional groups. The 3-substituted pattern in your molecule is frequently used in drug discovery programs.[3]

Q2: What are the primary degradation pathways for the oxetane ring in this molecule?

A2: The primary degradation pathway is the acid-catalyzed or nucleophile-induced ring-opening of the oxetane. This can proceed via two main mechanisms:

  • External Nucleophilic Attack: Under acidic conditions, the oxetane oxygen is protonated, activating the ring for attack by an external nucleophile (e.g., water, chloride ions). This results in the formation of a 1,3-diol derivative.

  • Intramolecular Nucleophilic Attack: The primary amine on the benzylic carbon can act as an internal nucleophile, potentially leading to a ring-opening and cyclization cascade, especially under conditions that favor its nucleophilicity.

Q3: How does the primary amine in the molecule affect the stability of the oxetane ring?

A3: The primary amine can influence stability in two opposing ways. It can act as an internal nucleophile, potentially promoting ring-opening under certain conditions.[4] Conversely, the electron-withdrawing inductive effect of the oxetane ring can reduce the basicity of the nearby amine, which may in turn affect its reactivity and interaction with biological targets.[3]

Q4: At what pH range should I be most concerned about degradation?

A4: Strong acidic conditions (pH < 4) are of the highest concern for catalyzing the ring-opening of the oxetane. While many oxetanes show good stability at neutral and mildly basic pH, very strong basic conditions could also potentially promote degradation, although this is generally less common than acid-catalyzed degradation. It is crucial to perform forced degradation studies to determine the specific pH stability profile of your compound.

Q5: Can I heat my compound? What are the thermal stability limits?

A5: Elevated temperatures, especially in combination with harsh pH conditions, can significantly accelerate the rate of oxetane ring-opening.[4] Thermal stability should be assessed empirically through forced degradation studies. As a general precaution, avoid prolonged exposure to high temperatures (>60-80°C) during routine handling and storage, unless data indicates otherwise.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Observed Probable Cause Troubleshooting & Optimization Strategy
Appearance of a new, more polar peak in HPLC analysis after storage in an acidic buffer. Acid-catalyzed hydrolytic ring-opening of the oxetane.1. Confirm Identity: Use LC-MS to check if the new peak's mass corresponds to the diol derivative (+18 Da). 2. Adjust pH: Increase the pH of the buffer to a neutral or mildly acidic range (pH 5-7) where the compound is more stable. 3. Temperature Control: Store samples at reduced temperatures (2-8°C or -20°C) to slow the degradation rate.
Loss of parent compound signal and emergence of multiple new peaks during a reaction with a strong nucleophile. Nucleophilic attack on the oxetane ring leading to ring-opening and potential side reactions.1. Milder Nucleophile: If possible, switch to a less reactive nucleophile. 2. Reaction Conditions: Lower the reaction temperature and shorten the reaction time. 3. Protecting Groups: Consider protecting the primary amine if it is suspected to be involved in side reactions.
Inconsistent results in biological assays. On-plate degradation of the compound in the assay buffer.1. Buffer Stability: Pre-incubate the compound in the assay buffer for the duration of the experiment and analyze by HPLC to check for degradation. 2. Fresh Solutions: Always use freshly prepared stock solutions for your experiments. 3. DMSO Stocks: Store primary stock solutions in an inert solvent like DMSO at -20°C or -80°C.
Formation of an unexpected intramolecular cyclization product. The primary amine is acting as an internal nucleophile, attacking the oxetane ring.1. pH Control: This is more likely to occur at a pH where the amine is deprotonated and thus more nucleophilic. Adjusting the pH may mitigate this. 2. Structural Confirmation: Use 2D NMR and high-resolution mass spectrometry to confirm the structure of the cyclized product.

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathway of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

cluster_main Acid-Catalyzed Hydrolysis Parent [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine Protonated Protonated Oxetane Intermediate Parent->Protonated + H+ Diol 1-(4-(2,3-dihydroxypropoxy)-3-methoxyphenyl)methanamine (Ring-Opened Product) Protonated->Diol + H2O - H+

Caption: Acid-catalyzed ring-opening of the oxetane.

Forced Degradation Experimental Workflow

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H2O) Stress Aliquot and Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxidative Oxidation (3% H2O2, RT) Stress->Oxidative Thermal Thermal Stress (80°C, solid state) Stress->Thermal Photo Photostability (ICH Q1B light exposure) Stress->Photo Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis End Identify & Quantify Degradants Analysis->End

Caption: Workflow for forced degradation studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradants and establish the stability profile of your compound. The goal is to achieve 5-20% degradation.[5][6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).

2. Stress Conditions:

  • For each condition, use a separate vial containing an aliquot of the stock solution. Include a control sample stored at 2-8°C in the dark.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.[7]

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.[7]

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature in the dark.[8]

  • Thermal Degradation: Store a sample of the solid compound in an oven at 80°C.[7]

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

3. Time Points and Analysis:

  • Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-5 µL.

2. Detection:

  • UV Detector: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan).

  • Mass Spectrometer (MS): Use an electrospray ionization (ESI) source in positive ion mode. Monitor the m/z of the parent compound and scan for expected degradation products (e.g., the diol derivative at [M+H]+18).

3. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage of degradation.

  • Use the MS data to identify the mass of the degradation products and propose their structures based on fragmentation patterns.[9][10]

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12379–12396. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Motif in Organic Chemistry. Chemical Reviews, 114(17), 8257–8322. [Link]

  • Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2003). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (1996). [Link]

  • Klick, S., et al. (2005). Toward a generic approach for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. [Link]

  • Rao, B. M., & Kumar, K. S. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(5), 595-602. [Link]

  • Reynolds, D. W., et al. (2002). Forced degradation of a drug substance: A case study. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 695-707. [Link]

  • Alsante, K. M., et al. (2007). A practical guide to stress testing and stability studies for drug substances. Pharmaceutical Technology, 31(3), 60-72. [Link]

  • Bull, J. A., et al. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 13(28), 7819-7827. [Link]

  • Wipf, P., & Minion, D. J. (2004). Oxetanes as Conformationally Constrained Scaffolds for Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 14(20), 5035-5038. [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology on-line, 24(1), 1-14. [Link]

  • Bajaj, S., et al. (2006). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 523-531. [Link]

  • Zhang, Y., et al. (2012). LC-MS identification of the degradation products of eplerenone. Journal of chromatographic science, 50(8), 724-730. [Link]

Sources

challenges in the purification of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Purification Challenges

Welcome to the technical support guide for the purification of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine. This molecule, with its unique combination of a primary benzylic amine, a methoxy group, and a polar, strained oxetane ring, presents a distinct set of purification challenges. The primary amine's basicity leads to strong interactions with standard silica gel, while the overall polarity of the molecule and the potential for specific byproducts from its synthesis require carefully considered purification strategies.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the root causes of these challenges and provide validated protocols to help you achieve the desired purity for your research and development needs.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound streak so badly on a standard silica gel TLC plate?

This is the most common issue. The streaking, or tailing, is a direct result of the strong acid-base interaction between the basic primary amine group of your compound and the acidic silanol (-Si-OH) groups on the surface of standard silica gel.[1][2] A portion of the analyte binds very tightly, leading to slow, continuous elution from the stationary phase, which manifests as a long streak rather than a compact spot.

Q2: I see an impurity with a very similar Rf to my product. What is it likely to be?

Assuming a standard synthesis via reductive amination of the corresponding benzaldehyde, the most probable impurity co-eluting with your product is the alcohol byproduct, [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanol.[3] This is formed when the reducing agent directly reduces the starting aldehyde. It has a similar polarity and often travels very close to the desired amine on silica gel.

Q3: Is the oxetane ring stable during purification?

The oxetane ring is generally stable under neutral and basic conditions. However, it can be susceptible to ring-opening under strongly acidic conditions, which can sometimes be generated on the surface of silica gel or during an aggressive acidic workup.[4][5] It is crucial to avoid prolonged exposure to strong acids to maintain the integrity of the molecule.

Q4: What is the best all-around chromatography method for this compound?

For routine purification, flash chromatography on amine-functionalized silica gel is often the most effective method.[1][6] This stationary phase has the acidic silanol sites capped, which minimizes the strong interactions causing peak tailing and allows for purification with simple neutral solvent systems like hexane/ethyl acetate or DCM/methanol.[1] For high-purity requirements (e.g., >99.5%), preparative reversed-phase HPLC is the preferred method.

Q5: How can I confirm the purity and identity of my final product?

A combination of techniques is recommended.

  • HPLC or GC-MS: To determine the percentage purity and identify any volatile impurities.[7]

  • ¹H and ¹³C NMR: To confirm the chemical structure and ensure the absence of proton or carbon signals corresponding to common impurities (like the starting aldehyde or the alcohol byproduct).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Severe Peak Tailing and Low Recovery in Normal-Phase Chromatography

You Observe: Your product either remains at the baseline of the TLC or elutes as a long, broad streak down the column, resulting in poor separation and significant loss of material.

Primary Cause: As mentioned in the FAQ, this is due to the strong interaction between the basic amine and acidic silica gel.[2]

Solutions:

  • Solution A: Mobile Phase Modification

    • Question: How can I stop the streaking without buying a new column?

    • Answer: Add a small amount of a competing base to your mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to elute properly.

      • Recommended Modifiers:

        • Add 0.5-2% triethylamine (Et₃N) to your solvent system (e.g., Ethyl Acetate / Hexane / Et₃N).

        • Add 1-2% ammonium hydroxide (NH₄OH) to a polar solvent system (e.g., Dichloromethane / Methanol / NH₄OH).[6]

      • Causality: The added amine modifier acts as a "chaser," effectively displacing your product from the silanol binding sites and preventing the interactions that cause tailing.[1]

  • Solution B: Use an Alternative Stationary Phase

    • Question: The mobile phase modifier isn't giving me the resolution I need. What's the next step?

    • Answer: Switch to a stationary phase designed for basic compounds.

      • Amine-Functionalized Silica: This is the best choice. It provides a weakly basic surface that repels the amine, leading to excellent peak shapes without needing a modified eluent.[1]

      • Basic Alumina: Can also be effective, but its activity can vary, and it may sometimes catalyze unwanted side reactions.

      • Reversed-Phase (C18) Silica: An excellent option for resolving polar compounds, where separation is based on hydrophobicity rather than polar interactions.[6]

Issue 2: Persistent Co-eluting Impurity

You Observe: After chromatography, your NMR or LC-MS shows a persistent impurity that was not resolved from the main product peak.

Primary Cause: The impurity is likely the alcohol byproduct, [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanol, which has very similar polarity to the desired amine.

Solutions:

  • Solution A: Liquid-Liquid Acid/Base Extraction

    • Question: How can I remove a neutral impurity from my basic product before chromatography?

    • Answer: Use the basicity of your product to your advantage with a targeted acid-base extraction. This is often the most effective and scalable solution. (See Protocol 1 below).

      • Mechanism: Dissolve the crude mixture in an organic solvent (e.g., EtOAc). Wash with a dilute acid (e.g., 1M HCl). Your basic amine will be protonated (R-NH₃⁺Cl⁻) and move to the aqueous layer, while the neutral alcohol impurity remains in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH) to deprotonate your amine (R-NH₂), which will precipitate or can be extracted back into a fresh organic solvent.

  • Solution B: Switch Chromatographic Mode

    • Question: The impurity and product are inseparable on silica. What now?

    • Answer: Change the separation principle entirely by moving from normal-phase to reversed-phase chromatography.

      • Rationale: While the two compounds have similar polarity, their hydrophobic character may be different enough to allow for separation on a C18 column, where more hydrophobic compounds are retained longer. The alcohol is typically slightly less retained than the amine in standard RP-HPLC conditions.

Issue 3: Suspected On-Column Degradation

You Observe: You get multiple new spots on your TLC after running a column, and the overall recovery is very low. Your NMR of the collected fractions looks messy.

Primary Cause: While robust, the oxetane ring can be sensitive to prolonged contact with highly acidic environments, which can exist on the surface of silica gel.[5]

Solutions:

  • Question: How can I prevent my compound from degrading during chromatography?

  • Answer: Minimize the compound's contact with acidic surfaces and reduce the chromatography time.

    • Deactivate the Silica: Before running the column, wash the silica gel with a solvent mixture containing 1-2% triethylamine to neutralize the most acidic sites.

    • Use Amine-Functionalized Silica: This is the ideal solution as the stationary phase is non-acidic by design.[1]

    • Increase Flow Rate: Use flash chromatography instead of gravity chromatography to significantly reduce the time the compound spends on the column.

Part 3: Recommended Protocols & Workflows

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for purifying your crude product.

purification_workflow start Crude Product from Reaction Workup tlc_check Run TLC on Standard Silica (e.g., 95:5 DCM/MeOH) start->tlc_check streaking Observe Severe Streaking? tlc_check->streaking coelution Observe Co-eluting Spots? streaking->coelution no_streak use_nh_silica Switch to Amine-Functionalized Silica (e.g., Hex/EtOAc or DCM/MeOH gradient) streaking->use_nh_silica yes_streak acid_base Perform Acid/Base Extraction (See Protocol 1) coelution->acid_base yes_coelution is_pure Purity >95%? coelution->is_pure no_coelution yes_streak Yes no_streak No use_nh_silica->coelution no_coelution No yes_coelution Yes recheck_tlc Re-check Purity by TLC/LCMS acid_base->recheck_tlc recheck_tlc->is_pure final_product Final Product (Characterize by NMR, MS) is_pure->final_product yes_pure rphplc Purify by Reversed-Phase HPLC (See Protocol 3) is_pure->rphplc no_pure yes_pure Yes no_pure No rphplc->final_product

Sources

Technical Support Center: Optimizing Reaction Conditions for [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth, evidence-based troubleshooting strategies and frequently asked questions in a user-friendly format to support your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine analogs, with a primary focus on the critical reductive amination step.

Issue 1: Low Yield of the Desired Amine Product in Reductive Amination

Question: We are observing low yields of our target [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine analog after reductive amination of the corresponding aldehyde. What are the potential causes and how can we optimize the reaction?

Answer:

Low yields in reductive amination can stem from several factors, including incomplete imine formation, inefficient reduction, or degradation of starting materials or products. Reductive amination is a versatile method for synthesizing secondary amines from carbonyl compounds.[1][2] Here is a breakdown of potential causes and optimization strategies:

Causality and Optimization Strategies:

  • Inefficient Imine Formation: The initial condensation of the aldehyde with the amine source (e.g., ammonia, ammonium salt) to form the imine is a crucial equilibrium-driven step.

    • Troubleshooting:

      • pH Control: The pH of the reaction medium is critical. Mildly acidic conditions can catalyze imine formation. However, strong acids can protonate the amine, rendering it non-nucleophilic. Consider the use of a Brønsted acidic ionic liquid like [Et3NH][HSO4] which can promote imine generation.[1]

      • Water Removal: The formation of an imine releases a molecule of water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Suboptimal Reducing Agent: The choice and stoichiometry of the reducing agent are paramount for the selective reduction of the imine in the presence of the starting aldehyde.

    • Troubleshooting:

      • Choice of Reductant: Sodium triacetoxyborohydride (STAB) is a mild and selective reagent often preferred for reductive aminations as it tolerates a wide range of functional groups.[3] Sodium cyanoborohydride is another option, but it is more toxic. For a more sustainable approach, consider using sodium borohydride in conjunction with a Brønsted acidic ionic liquid, which has been shown to give excellent yields.[1]

      • Stoichiometry: Ensure at least one equivalent of the reducing agent is used. An excess (1.2-1.5 equivalents) is often beneficial to ensure complete reaction.

  • Reaction Conditions: Temperature and solvent can significantly influence the reaction rate and selectivity.

    • Troubleshooting:

      • Solvent: Aprotic solvents like dichloromethane (DCE) or tetrahydrofuran (THF) are commonly used.[3] Methanol can also be effective, particularly when using sodium borohydride.[1]

      • Temperature: Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial. However, be mindful of the stability of the oxetane ring at elevated temperatures.[4]

Experimental Protocol: Optimized Reductive Amination

  • To a solution of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]aldehyde (1.0 eq) in anhydrous dichloromethane (DCE) under an inert atmosphere, add the amine source (e.g., ammonium acetate, 1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Side Products, Including Ring-Opened Oxetane Analogs

Question: During the synthesis, we are observing the formation of significant side products, and we suspect the oxetane ring is opening. How can we prevent this?

Answer:

The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or nucleophiles.[5][6] The stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes being the most stable due to steric hindrance.[4][6]

Causality and Mitigation Strategies:

  • Acid-Catalyzed Ring Opening: Strong Brønsted or Lewis acids can protonate the oxetane oxygen, activating the ring for nucleophilic attack.[5][6]

    • Troubleshooting:

      • Avoid Strong Acids: If acidic conditions are necessary for other transformations in your synthetic route, opt for milder acids. For example, catalytic amounts of p-toluenesulfonic acid (TsOH) have been used successfully in some cases without causing ring-opening.[5]

      • Reaction Temperature: If you observe ring-opening, reducing the reaction temperature is a crucial first step.[6] Many reactions involving oxetanes benefit from being run at or below room temperature.

  • Nucleophilic Ring Opening: Strong nucleophiles can directly attack one of the oxetane carbons, leading to ring cleavage.

    • Troubleshooting:

      • Choice of Nucleophile: If a nucleophilic reaction is leading to a mixture of the desired product and the ring-opened product, consider using a less reactive nucleophile or moderating its reactivity by changing the counter-ion or solvent.[6]

      • Protecting Groups: If the molecule contains internal nucleophiles (e.g., hydroxyl or amino groups), they can facilitate intramolecular ring-opening.[4][7] Consider protecting these functional groups before performing reactions that might induce cyclization.

  • Harsh Reductive Conditions: Powerful reducing agents, especially at elevated temperatures, can lead to the decomposition of the oxetane ring.[6]

    • Troubleshooting:

      • Milder Reducing Agents: If you are performing a reduction on another part of the molecule and observing oxetane decomposition, switch to a milder reducing agent. For instance, if lithium aluminum hydride (LiAlH4) at elevated temperatures is causing issues, consider using it at lower temperatures (-30 to -10 °C) or switching to sodium borohydride (NaBH4) at 0 °C.[7][8]

Visualization of Troubleshooting Logic for Oxetane Ring Stability

Synthetic_Workflow Start Substituted Vanillin Derivative Step1 Williamson Ether Synthesis Start->Step1 Intermediate [3-Methoxy-4-(oxetan-3-yloxy)phenyl]aldehyde Analog Step1->Intermediate Base, Oxetane Electrophile Step2 Reductive Amination Intermediate->Step2 Product [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine Analog Step2->Product Ammonia Source, Reducing Agent

Sources

Technical Support Center: Scale-Up Synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful scale-up of complex pharmaceutical intermediates like [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, a key building block in modern drug development, requires a nuanced understanding of reaction kinetics, process safety, and purification strategies. This guide moves beyond bench-scale procedures to address the specific challenges encountered during pilot and manufacturing-scale operations. We provide field-proven insights in a question-and-answer format to troubleshoot common issues and offer clarity on critical process parameters.

Section 1: Synthesis Overview & Key Scale-Up Considerations

The most common and scalable synthetic route commences from 3-hydroxy-4-methoxybenzaldehyde (isovanillin), proceeding through a Williamson ether synthesis followed by a reductive amination.

Synthesis_Pathway A 3-Hydroxy-4-methoxy- benzaldehyde B 3-Methoxy-4-(oxetan-3-yloxy) benzaldehyde A->B  Step 1: Etherification  (e.g., 3-bromooxetane, K2CO3) C [3-Methoxy-4-(oxetan-3-yloxy) phenyl]methanamine B->C  Step 2: Reductive Amination  (e.g., NH3/H2, Raney Ni or  NH4OAc, NaBH3CN)

Caption: General two-step synthesis pathway for the target compound.

Table 1: Critical Process Parameters for Scale-Up
ParameterLaboratory Scale (grams)Pilot/Manufacturing Scale (kilograms)Rationale for Change
Solvent Selection Dichloromethane, ChloroformToluene, 2-MeTHF, CPMEHigher boiling points, lower toxicity, better phase separation, and reduced environmental impact are critical for large-scale operations.
Temperature Control Heating mantle, ice bathJacketed reactors with automated thermal control unitsExothermic events (e.g., reduction) must be managed precisely to prevent runaway reactions and impurity formation.
Reagent Addition Manual addition via pipette/funnelMetering pumps with controlled addition ratesEnsures consistent reaction temperature and minimizes localized high concentrations that can lead to side products.
Work-up Procedure Separatory funnel extractionsReactor-based phase separations, continuous extractionMinimizes manual handling, reduces solvent usage, and improves process efficiency and safety.
Purification Flash column chromatographyCrystallization, distillation, salt formationChromatography is generally not economically viable at scale. Crystallization is the preferred method for achieving high purity.[1][2]
Safety Standard fume hoodProcess hazard analysis (PHA), dedicated ventilation, groundingHandling large quantities of flammable solvents, pyrophoric catalysts (e.g., Raney Ni), and toxic amines requires rigorous safety protocols.[3][4]

Section 2: Troubleshooting Guide

This section addresses specific, practical problems that may arise during the synthesis campaign.

Question: My reductive amination is stalling; HPLC analysis shows significant amounts of the starting aldehyde remaining even after extended reaction times. What are the likely causes?

Answer: This is a common issue when moving to a larger scale and can typically be attributed to three factors: catalyst activity, mass transfer limitations, or insufficient reagent.

  • Potential Cause 1: Catalyst Deactivation. If using catalytic hydrogenation (e.g., Raney Ni, Pd/C), the catalyst may be poisoned or deactivated.

    • Diagnostic Check: Carefully sample the reaction mixture and filter it. Add fresh, pre-activated catalyst to the filtrate. If the reaction restarts, catalyst deactivation was the issue.

    • Solution: Ensure the starting materials and solvent are free from catalyst poisons (e.g., sulfur or halide contaminants). On a large scale, ensure the catalyst is not exposed to air during transfer. For Raney Nickel, its pyrophoric nature requires stringent handling procedures.[5]

  • Potential Cause 2: Poor Mass Transfer. At scale, ensuring efficient mixing of a solid catalyst (or a poorly soluble reducing agent) and dissolved reactants in a large volume can be challenging.

    • Diagnostic Check: Increase the agitation speed in the reactor. If the reaction rate increases, you are likely in a mass-transfer-limited regime.

    • Solution: Optimize the impeller design and agitation rate for the specific reactor geometry to ensure the catalyst remains suspended and gas (if using H₂) is effectively dispersed.

  • Potential Cause 3: In-situ Imine Hydrolysis. The intermediate imine is formed in equilibrium and can hydrolyze back to the aldehyde, especially if excess water is present.

    • Diagnostic Check: Review the water content of your reagents and solvents (e.g., ammonium acetate, methanol).

    • Solution: While some reductive aminations are performed in protic solvents, minimizing excess water can shift the equilibrium toward the imine. Using a dehydrating agent or a solvent system that allows for azeotropic removal of water can be effective.[6]

Question: I'm observing a significant impurity (approx. +194 amu by LCMS) corresponding to the secondary amine. How can I minimize this dialkylation product?

Answer: The formation of the secondary amine, where the primary amine product reacts with another molecule of the starting aldehyde, is a classic side reaction in reductive amination.

  • Potential Cause: Stoichiometry and Reagent Concentration.

    • Solution 1 (Stoichiometry Control): The most effective method to suppress secondary amine formation is to use a large excess of the ammonia source. At the kilogram scale, this can mean using a saturated solution of ammonia in methanol or using a high molar excess of ammonium acetate. This statistically favors the reaction of the aldehyde with ammonia over the primary amine product.

    • Solution 2 (Controlled Aldehyde Addition): Instead of adding the reducing agent to the mixture of aldehyde and amine source, consider a reverse addition. Maintain the reactor with the ammonia source and reducing agent, and slowly add the aldehyde solution over several hours. This keeps the concentration of the aldehyde low at all times, minimizing its chance to react with the newly formed product.

Question: The crude product is a persistent, dark oil that fails to crystallize. How can I effectively purify it at scale?

Answer: Oiling out is a frequent challenge in crystallization. The presence of impurities, residual solvent, or the inherent physical properties of the molecule can inhibit lattice formation.

  • Strategy 1: Salt Formation. Amines readily form crystalline salts.

    • Protocol: Dissolve the crude oil in a suitable solvent like isopropanol (IPA) or ethyl acetate. Slowly add a solution of an acid (e.g., HCl in IPA, or a solution of citric or tartaric acid). The corresponding salt will often precipitate as a well-defined, easily filterable solid. This has the dual benefit of purification and providing a more stable solid form of the final product.

    • Consideration: The choice of salt depends on the final application. Hydrochloride salts are common, but for pharmaceutical use, other counter-ions may be preferred.

  • Strategy 2: Solvent/Anti-Solvent Crystallization.

    • Protocol: Dissolve the oil in a minimal amount of a good solvent (e.g., toluene, methanol). Then, slowly add an "anti-solvent" in which the product is insoluble (e.g., heptane, hexane) until turbidity persists. Allow the solution to stir and cool slowly. Seeding with a small crystal of pure material (if available) can be highly effective.

    • Troubleshooting: If it still oils out, try cooling at a much slower rate or holding the temperature just above the cloud point for several hours to encourage nucleation.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions when handling the scale-up of this amine synthesis? A: Beyond standard chemical safety, three areas are paramount: 1) Handling Amines: Aromatic amines can be toxic and corrosive. Ensure a closed-system transfer of reagents and use appropriate personal protective equipment (PPE), including respiratory protection.[3][4] 2) Hydrogenation Safety: If using catalytic hydrogenation, ensure the reactor is properly rated for pressure, all lines are purged with nitrogen to remove oxygen, and the catalyst is handled wet to prevent ignition (especially Raney Ni).[5] 3) Quenching: The quenching of hydride reducing agents (e.g., NaBH₄) can generate significant hydrogen gas. The quench must be performed slowly, under a nitrogen atmosphere, and with adequate cooling and ventilation.

Q: Which analytical method is best for in-process control (IPC) during the reaction? A: High-Performance Liquid Chromatography (HPLC) is the gold standard for this process.[7] It allows for the quantitative tracking of the disappearance of the starting aldehyde and the appearance of the primary amine product. It can also resolve and quantify key impurities like the intermediate imine (if stable enough) and the secondary amine side product, providing crucial data for determining reaction completion and quality.

Q: For the initial Williamson ether synthesis, what is a more scalable alternative to sodium hydride (NaH)? A: While NaH is effective in the lab, its use at scale presents significant safety challenges due to its flammability. A much safer and more common industrial alternative is using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF, NMP, or even acetone.[8] The reaction may require slightly higher temperatures or longer reaction times, but the operational safety is vastly improved. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can also be used to accelerate the reaction under these conditions.[9]

Section 4: Scale-Up Protocol: Reductive Amination

This protocol is a representative example for a 50 L reactor. Caution: This procedure should only be performed by trained personnel in an appropriate facility after a thorough process hazard analysis.

Objective: To synthesize [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine from 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde.

Reagents:

  • 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde (2.0 kg, 1 eq)

  • Ammonium Acetate (5.5 kg, 7.5 eq)

  • Methanol (20 L)

  • Sodium Cyanoborohydride (NaBH₃CN) (0.9 kg, 1.5 eq)

  • Aqueous Hydrochloric Acid (2M)

  • Toluene

  • Aqueous Sodium Hydroxide (5M)

Procedure:

  • Reactor Setup: Ensure the 50 L jacketed reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: Charge methanol and ammonium acetate to the reactor. Begin agitation to dissolve the solids.

  • Aldehyde Addition: Add the 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde to the reactor.

  • Reaction Initiation: Cool the reactor contents to 15-20°C. In a separate, dry vessel, dissolve the sodium cyanoborohydride in a minimal amount of methanol and add it to the reactor via a metering pump over 1-2 hours, ensuring the internal temperature does not exceed 25°C.

  • Reaction Monitoring: Allow the reaction to stir at 20-25°C. Monitor the reaction by HPLC every 2 hours until the starting aldehyde is <1% of the area. The typical reaction time is 6-12 hours.

  • Quench: Once complete, slowly and carefully add 2M HCl to the reactor to quench excess reducing agent and decompose the cyanoborohydride complex. Caution: Hydrogen and hydrogen cyanide gas evolution is possible. Ensure adequate ventilation and perform the quench at <20°C. Adjust pH to ~2.

  • Solvent Swap: Distill off the methanol under vacuum.

  • Work-up: Charge toluene (20 L) to the reactor. Basify the aqueous layer by slowly adding 5M NaOH until the pH is >12. Allow the phases to separate.

  • Extraction: Drain the lower aqueous layer. Wash the upper organic (toluene) layer with brine (2 x 5 L).

  • Isolation: Concentrate the toluene layer under vacuum to yield the crude product as an oil. Proceed with purification via crystallization or salt formation as determined during process development.

Troubleshooting_Workflow Start Low Yield in Reductive Amination CheckAldehyde IPC Check: High Starting Aldehyde? Start->CheckAldehyde CheckImpurities IPC Check: High Impurity Levels? CheckAldehyde->CheckImpurities No Catalyst Cause: Catalyst Poisoning or Poor Mass Transfer CheckAldehyde->Catalyst Yes Equilibrium Cause: Imine Hydrolysis CheckAldehyde->Equilibrium Yes SideReaction Cause: Secondary Amine Formation CheckImpurities->SideReaction Yes WorkupLoss Cause: Work-up Losses (e.g., Emulsions) CheckImpurities->WorkupLoss No SolveCatalyst Solution: Use Fresh Catalyst, Increase Agitation Catalyst->SolveCatalyst SolveEquilibrium Solution: Use Anhydrous Solvent/Reagents Equilibrium->SolveEquilibrium SolveSideReaction Solution: Increase NH3 Source, Slow Aldehyde Addition SideReaction->SolveSideReaction SolveWorkup Solution: Add Brine, Filter through Celite WorkupLoss->SolveWorkup

Caption: A decision tree for troubleshooting low yield outcomes.

References

  • Dehade, A. S., Bahadur, V., Pai Kane, N. S., & Mukhopadhyay, P. P. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1637–1661. [Link]

  • American Chemical Society. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Google Patents. (2013). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. [Link]

  • Delgado, M. M., Martell, A. M., Miller, M. P., Schrader, F. E., Patenaude, B., Arnista, N., & Berda, E. B. (n.d.). Synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide Through Reductive Amination. University of New Hampshire. [Link]

  • Salmi, C., Letourneux, Y., & Brunel, J. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Letters in Organic Chemistry, 3(5), 374-377. [Link]

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • OpenStax. (n.d.). 24.8 Reactions of Arylamines. Organic Chemistry: A Tenth Edition. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Angewandte Chemie International Edition, 49(36), 6312–6315. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

  • PubMed. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. [Link]

  • PubMed. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of C–4–Allyloxy–3–Methoxyphenylcalix[4]resorcinarene from Vanillin and Its Application as Adsorbent of Pb(II) Metal Cation. [Link]

  • ResearchGate. (2020). (PDF) A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. [Link]

  • ResearchGate. (2020). (PDF) Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

  • PubMed. (n.d.). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

Sources

preventing degradation of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Welcome to the dedicated technical support guide for [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (CAS 1349718-91-7). This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this compound during storage and handling. Adherence to these protocols is critical for ensuring experimental reproducibility and preserving the compound's integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of this compound that make it susceptible to degradation?

A1: The susceptibility of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine to degradation arises from the combination of its functional groups:

  • Primary Aromatic Amine (-CH₂NH₂): This is the most reactive site. Primary amines are sensitive to air and moisture.[1][2] They can be easily oxidized by atmospheric oxygen, which often leads to the formation of colored impurities.[3][4] Furthermore, they can react with atmospheric carbon dioxide to form solid carbamate salts.

  • Oxetane Ring: This four-membered ether ring, while generally more stable than an epoxide, is a strained system. The ether linkage can be susceptible to slow peroxide formation upon prolonged exposure to oxygen and light. The ring itself could be sensitive to cleavage under strongly acidic conditions, though it shows good stability under neutral and basic conditions.[5]

  • Electron-Rich Phenyl Ring: The methoxy and oxetane-yloxy substituents are electron-donating, making the aromatic ring susceptible to oxidative degradation.[3]

Q2: What are the ideal storage conditions for long-term stability?

A2: To ensure maximum shelf-life and prevent degradation, the following conditions are mandatory. These measures aim to mitigate the risks of oxidation, hydrolysis, and CO₂ interaction.[1][6]

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of all potential degradation reactions.[7] For aromatic amines, decreased temperature improves stability.[8][9]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[2][6] Argon is denser than air and can provide a better protective layer.
Light Amber Glass Vial / DarknessProtects the compound from light-catalyzed degradation pathways.[2]
Container Borosilicate Glass Vial with PTFE-lined Septum CapEnsures an inert storage surface and a secure, resealable barrier against the atmosphere.[10][11][12]
Q3: I don't have access to a glovebox or Schlenk line. What is an acceptable alternative for short-term storage?

A3: While not ideal for long-term storage, you can take pragmatic steps for short-term handling. After receiving the compound, quickly aliquot the necessary amounts for your upcoming experiments into smaller vials. For each vial, flush the headspace with an inert gas (like nitrogen or argon) for 15-30 seconds before tightly sealing with a PTFE-lined cap.[10] Store these aliquots in a desiccator inside a -20°C freezer. This minimizes repeated exposure of the bulk material to the atmosphere.[6]

Q4: How can I visually identify if my sample has started to degrade?

A4: Visual inspection can be the first indicator of degradation. Look for:

  • Color Change: Pure aromatic amines are often colorless or pale yellow. The development of a yellow, orange, or brown hue is a strong indicator of oxidation.

  • Phase Change/Precipitate: The formation of insoluble white particles may suggest the reaction of the primary amine with atmospheric CO₂ to form a carbamate salt.

  • Inconsistent Appearance: If the material, which should be a uniform solid or oil, now appears clumpy, discolored in patches, or has a different texture, degradation is likely.

Troubleshooting Guide

Issue 1: My compound has turned yellow/brown, but the NMR spectrum looks mostly clean. Can I still use it?
  • Probable Cause: The color change is likely due to the formation of highly colored, minor oxidation byproducts. While the bulk of the material may still be intact, these impurities can interfere with sensitive downstream applications or act as catalysts for further degradation.

  • Recommended Action:

    • Purity Check: Quantify the purity using a more sensitive technique like HPLC-UV or LC-MS.[13][14] This will give you a precise percentage of the main compound versus impurities.

    • Risk Assessment: For non-critical synthetic steps, it might be usable. However, for applications in drug development, catalysis, or quantitative assays, using a degraded sample is strongly discouraged as it can lead to unreliable results.[1]

    • Purification: If necessary, the compound may be repurified by column chromatography, though this should be done quickly and with solvents sparged with inert gas.

Issue 2: My reaction yield is significantly lower with an older batch of the compound compared to a new one.
  • Probable Cause: This is a classic sign of reagent degradation. The effective molarity of the active compound in your older batch is lower than you assume, leading to incorrect stoichiometry in your reaction.

  • Recommended Action:

    • Confirm Degradation: Perform a quantitative analysis (e.g., qNMR or HPLC with a standard) to determine the actual purity of the old batch.

    • Adjust Stoichiometry: If the impurity profile is simple and the impurities are known to be inert in your reaction, you could adjust the mass of the reagent used to account for the lower purity.

    • Procure New Material: The most reliable solution is to use a fresh, high-purity batch of the reagent. Discard the old batch according to your institution's safety protocols.[11]

Experimental Protocols & Workflows

Protocol 1: Recommended Workflow for Receiving and Storing the Compound

This workflow is designed to minimize atmospheric exposure from the moment the compound arrives in the lab.

G cluster_0 Receiving & Initial Inspection cluster_1 Preparation for Storage (Inert Atmosphere) cluster_2 Long-Term Storage A Receive Package B Inspect Container Seal for Integrity A->B C Transfer to Glovebox or Schlenk Line B->C D Aliquot into Pre-dried, Amber Vials C->D E Backfill Each Vial with Argon/Nitrogen D->E F Seal with PTFE-lined Septum Caps E->F G Label Vials Clearly F->G H Place in Secondary Container G->H I Store at <= -20°C Freezer H->I

Caption: Workflow for receiving and preparing the compound for storage.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method. The column, mobile phase, and gradient may need optimization.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50) to make a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~50 µg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak area of the main compound and all impurity peaks.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • The appearance of new peaks or a decrease in the main peak's relative area over time indicates degradation.

Understanding Degradation Pathways

The primary degradation mechanisms for this molecule are oxidation and reaction with atmospheric CO₂.

G cluster_oxidation Oxidation Pathway cluster_co2 CO₂ Reaction Pathway A [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine -CH₂NH₂ B Imine Intermediate A:f1->B  O₂ (Air) D Carbamate Salt (Solid Precipitate) A:f1->D  CO₂ (Air) C Further Oxidized Products (Colored Impurities) B->C  Oxidation

Caption: Potential degradation pathways for the primary amine group.

References

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. PMC - PubMed Central. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Sustainability. (n.d.). Aromatic Amine Cleavage. [Link]

  • ResearchGate. (2015). Bacterial degradation of monocyclic aromatic amines. [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • ResearchGate. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • PMC - PubMed Central. (2016). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • PMC - NIH. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. [Link]

  • NCBI. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. [Link]

  • UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • ResearchGate. (2016). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • RSC Publishing. (2023). Organic & Biomolecular Chemistry. [Link]

Sources

Technical Support Center: Analytical Method Development for [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical method development and impurity analysis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based guidance in a question-and-answer format to address common challenges encountered during method development, validation, and troubleshooting.

Section 1: Foundational Concepts & Initial Strategy (FAQs)

This section addresses the preliminary questions that form the basis of a robust analytical strategy.

Q1: What are the potential sources and types of impurities for [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine?

A1: Impurities can originate from various sources and are broadly classified according to ICH guidelines.[1] For this specific molecule, you should anticipate:

  • Process-Related Impurities: These are derived from the manufacturing process.[1]

    • Starting Materials: Unreacted precursors such as vanillin or isovanillin derivatives and 3-hydroxyoxetane.

    • Intermediates: Incomplete conversion of synthetic intermediates. For instance, a common synthetic route might involve the reduction of a corresponding nitrile or oxime to the primary amine; any remaining intermediate would be an impurity.[2]

    • By-products: Impurities formed from side reactions during synthesis.

  • Degradation Products: These result from the chemical breakdown of the drug substance over time due to environmental factors like heat, light, humidity, or interaction with excipients.[3] Given the structure, potential degradation pathways include:

    • Oxidation: The primary amine is susceptible to oxidation.

    • Hydrolysis: The ether linkage and the oxetane ring could be susceptible to acid- or base-catalyzed hydrolysis, particularly under harsh conditions.

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[1]

Q2: I'm starting from scratch. What is a logical workflow for developing a stability-indicating HPLC method for this compound?

A2: A systematic approach is crucial for efficient and effective method development. The goal is to create a method that can separate the main component from all potential process impurities and degradation products—a "stability-indicating method".[3][4] The workflow below outlines the key stages.

MethodDevWorkflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Stress Testing & Optimization cluster_2 Phase 3: Validation Info 1. Information Gathering - Analyze API structure - pKa, logP, solubility - Review synthesis route Selection 2. Initial Parameter Selection - Column (e.g., C18) - Mobile Phase (e.g., ACN/Buffer) - Detector (UV-Vis) Info->Selection informs Screening 3. Method Screening - Gradient scouting - pH screening (e.g., 3.0, 7.0) Selection->Screening ForcedDeg 4. Forced Degradation - Acid, Base, Peroxide - Heat, Light - Generate degradants Screening->ForcedDeg provides initial method Optimization 5. Method Optimization - Fine-tune gradient - Adjust pH/buffer conc. - Ensure peak purity ForcedDeg->Optimization challenges method specificity ImpurityID 6. Impurity Identification - Use LC-MS to identify major degradants Optimization->ImpurityID provides separated peaks for Validation 7. Method Validation (ICH Q2) - Specificity, Linearity - Accuracy, Precision - LOD, LOQ, Robustness Optimization->Validation leads to Finalization 8. Finalize Method - Document SOP - Define System Suitability Validation->Finalization

Caption: A typical workflow for analytical method development.

Q3: How should I design the forced degradation studies for this molecule?

A3: Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of your method.[3][5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). If you see total degradation, reduce the stress duration or concentration; if you see no degradation, increase it.

Protocol 1: Forced Degradation Studies

  • Preparation: Prepare stock solutions of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C for 24-48 hours. Before injection, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C for 8-24 hours. Before injection, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API in a controlled oven at 80°C for 72 hours. Also, heat a solution of the API at 60°C.

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[5]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method. Use a photodiode array (PDA) detector to check for peak purity and identify any new peaks that have formed.

Section 2: HPLC/UPLC Method Development & Troubleshooting

This section provides detailed guidance on developing and troubleshooting the liquid chromatography method.

Q4: What is the best starting point for column and mobile phase selection for this compound?

A4: The key structural feature is the primary amine, which is basic. This dictates the initial chromatographic strategy.

  • Column: A high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm) is an excellent starting point. The end-capping minimizes free silanol groups on the silica surface, which can cause severe peak tailing with basic analytes.

  • Mobile Phase A (Aqueous): Start with a buffered aqueous phase at a low pH. A pH of ~3.0 is ideal because it ensures the primary amine (pKa likely around 9-10) is fully protonated (R-NH₃⁺). This single ionic form interacts consistently with the stationary phase, leading to sharp, symmetrical peaks.

    • Good choice: 10-20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • MS-compatible choice: 0.1% formic acid in water.

  • Mobile Phase B (Organic): Acetonitrile is typically the first choice due to its low viscosity and UV transparency. Methanol can be used as an alternative and will provide different selectivity.[7]

  • Initial Gradient: A broad scouting gradient, such as 5% to 95% B over 15-20 minutes, is effective for determining the approximate elution time of the parent compound and revealing the presence of any early or late-eluting impurities.

ParameterRecommended Starting ConditionRationale
Column C18, 100 x 4.6 mm, <3 µmGeneral-purpose reversed-phase, good efficiency.
Mobile Phase A 20 mM KH₂PO₄, pH 3.0Low pH protonates the amine, preventing tailing.
Mobile Phase B AcetonitrileGood solvent strength and low viscosity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temp.
Detector UV/PDA at 220 nm & 275 nmMonitor at a low wavelength for general impurities and near the molecule's λmax for sensitivity.
Injection Vol. 5 µLSmall volume to minimize injection solvent effects.
Q5 (Troubleshooting): My main peak is tailing significantly. What are the causes and how can I fix it?

A5: Peak tailing is the most common issue for basic compounds like this one. It occurs when a portion of the analyte molecules experiences secondary, unwanted interactions with the stationary phase, causing them to elute later than the main band.[8]

TailingTroubleshooting cluster_chem Chemical Causes cluster_phys Physical Causes cluster_sol Solutions Start Peak Tailing Observed Check_pH Is mobile phase pH at least 2 units below analyte pKa? Start->Check_pH Check_Frit Is the column or guard column frit blocked? Start->Check_Frit Check_Buffer Is buffer concentration sufficient (10-25 mM)? Check_pH->Check_Buffer Yes Sol_pH Lower Mobile Phase pH Check_pH->Sol_pH No Check_Column Is the column old or are silanols exposed? Check_Buffer->Check_Column Yes Sol_Buffer Increase Buffer Concentration Check_Buffer->Sol_Buffer No Sol_Column Try an end-capped column or different stationary phase Check_Column->Sol_Column Yes Sol_Replace Replace Guard/ Column Check_Column->Sol_Replace Check_Void Is there a void at the head of the column? Check_Frit->Check_Void No Sol_Flush Reverse flush column (if allowed) Check_Frit->Sol_Flush Possibly Check_Void->Sol_Replace Yes

Caption: Decision tree for troubleshooting HPLC peak tailing.

Troubleshooting Steps:

  • Confirm Mobile Phase pH: The most likely cause is the interaction of the basic amine with acidic silanol groups on the silica support. Ensure your mobile phase pH is low enough (e.g., < 3.5) to fully protonate the amine.

  • Increase Buffer Strength: A higher buffer concentration can help mask the residual silanol sites, improving peak shape. Try increasing the buffer from 10 mM to 25 mM.

  • Use a Different Column: If pH adjustments don't work, the column itself may be the issue.

    • Switch to a column specifically designed for basic compounds (e.g., one with advanced end-capping or a hybrid particle base).

    • Consider a column with a different stationary phase, such as phenyl-hexyl, which has different secondary interactions.

  • Check for Physical Issues: A blocked frit or a void at the head of the column can distort peak shape.[8] Try replacing the guard column first. If that doesn't help, try reverse-flushing the analytical column (check the manufacturer's instructions first) or replacing it.

Q6 (Troubleshooting): My peaks are fronting. What does this indicate?

A6: Peak fronting is less common than tailing and often looks like a shark fin.[9] It typically points to one of two main issues:

  • Sample Overload: You have injected too much sample mass onto the column, saturating the stationary phase at the injection point.[9][10]

    • Solution: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape becomes symmetrical, you have confirmed overload.[9] You can also reduce the injection volume.

  • Incompatible Injection Solvent: The solvent your sample is dissolved in is significantly stronger (more organic) than the starting mobile phase of your gradient. This causes the sample band to travel too quickly at the start, leading to a distorted peak.[8]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.

Section 3: Impurity Identification with Mass Spectrometry

Q7: How can I use LC-MS to identify the impurities found during my forced degradation studies?

A7: LC-MS is the definitive tool for this task. By coupling your HPLC to a mass spectrometer, you can get the mass-to-charge ratio (m/z) of the parent drug and each impurity, which is critical for proposing structures.

Protocol 2: Impurity Identification using LC-MS

  • Develop an MS-Compatible HPLC Method: If your primary HPLC method uses a non-volatile buffer like phosphate, you must adapt it for MS. Replace the phosphate buffer with a volatile alternative like 0.1% formic acid or 10 mM ammonium formate. Re-optimize the separation if necessary.

  • Acquire Full Scan Data: Inject your stressed samples and acquire data in full scan mode with positive electrospray ionization (ESI+). The primary amine will readily protonate to form [M+H]⁺ ions. This will give you the molecular weight of each impurity.

  • Perform Tandem MS (MS/MS): Analyze the samples again, but this time perform fragmentation analysis (MS/MS or MS²) on the parent ion and each major impurity ion. The fragmentation pattern provides structural clues.

  • Interpret the Data:

    • Parent Drug Fragmentation: First, understand the fragmentation of the parent compound. For [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, expect characteristic cleavages. The most likely fragmentation is alpha-cleavage (cleavage of the bond adjacent to the nitrogen), which is common for aliphatic amines.[11][12][13]

    • Impurity Fragmentation: Compare the fragmentation patterns of the impurities to the parent drug. A similar pattern suggests the core structure is intact. A significant mass shift can point to the location of a modification (e.g., a +16 Da shift often indicates oxidation).

    • Propose Structures: Based on the molecular weight and fragmentation data, propose structures for the degradation products. For example, an impurity with a mass corresponding to the loss of the oxetane group would suggest hydrolysis at that ether linkage.

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • Cytiva. (2024).
  • Restek Corporation. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. YouTube.
  • Valenta, P. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn.
  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl-d3-amine Hydrochloride. BenchChem.
  • MedCrave. (2016).
  • Wikipedia. (n.d.).
  • Singh, R., & Kumar, R. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • University of Arizona. (n.d.).
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Shinde, P. L., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • PharmaInfo. (n.d.).
  • Dhangar, K. R., et al. (2018). A critical review on impurity profiling of pharmaceuticals. Journal of the Chilean Chemical Society.
  • Grokipedia. (n.d.). 3-Methoxy-4-ethoxyphenethylamine. Grokipedia.

Sources

Technical Support Center: Navigating the Synthesis of 3-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-substituted oxetanes. This guide is designed to provide practical, in-depth solutions to common and complex challenges encountered during the synthesis, purification, and handling of these valuable strained heterocyclic compounds. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you overcome synthetic hurdles and accelerate your research.

The unique structural and electronic properties of the oxetane ring make it a desirable motif in medicinal chemistry, often used to replace gem-dimethyl groups or carbonyls to improve physicochemical properties like solubility and metabolic stability.[1] However, the inherent ring strain that confers these desirable properties also presents significant synthetic challenges.[2][3]

This center is structured into two main parts: Frequently Asked Questions (FAQs) for quick answers to common issues, and In-Depth Troubleshooting Guides for more complex problems requiring detailed, step-by-step intervention.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, recurring questions that researchers often face.

Q1: Why is my intramolecular Williamson etherification to form the oxetane ring failing or giving low yields?

A: The intramolecular SN2 cyclization of a 1,3-diol derivative is a classic route, but it's often plagued by two key issues:

  • Competing Elimination (Grob Fragmentation): A major side reaction is the E2 elimination of the starting material to form an alkene and an aldehyde or ketone.[4][5] This pathway is often entropically favored over the formation of a strained four-membered ring.

  • Slow Kinetics: The 4-exo-tet cyclization required to form the oxetane ring is known to be kinetically slower compared to the formation of 5- or 6-membered rings.[5]

Initial troubleshooting steps include:

  • Choice of Base: Use a strong, non-nucleophilic, sterically hindered base (e.g., NaH, KH, LHMDS) to favor deprotonation without promoting elimination or reacting with the electrophilic center.[6]

  • Leaving Group: Ensure you have an excellent leaving group (e.g., tosylate, mesylate, or iodide) on the primary carbon.[7]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy elimination pathway.

Q2: My oxetane product seems to be decomposing during silica gel column chromatography. What's happening and what can I do?

A: The acidic nature of standard silica gel can catalyze the ring-opening of the strained oxetane ring, especially if your molecule has nearby functional groups that can stabilize a cationic intermediate.[8][9]

Solutions include:

  • Neutralize the Stationary Phase: Use deactivated or neutral alumina for chromatography. Alternatively, you can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% v/v in the eluent).

  • Alternative Purification: If the product is sufficiently volatile, consider purification by distillation.[10] For non-volatile compounds, crystallization is another alternative that avoids acidic conditions.[10][11]

  • Minimize Contact Time: If you must use silica, run the column as quickly as possible (flash chromatography) to minimize the time the compound spends on the acidic stationary phase.

Q3: Are all 3-substituted oxetanes equally stable?

A: No, the substitution pattern dramatically affects stability. 3,3-disubstituted oxetanes are generally the most stable.[2][8][12] The steric bulk of the two substituents at the 3-position effectively shields the ring's C-O bonds from the approach of external nucleophiles or acids, hindering decomposition pathways.[2][8] Oxetanes with only one substituent at the C3 position or substitution at C2 are typically more susceptible to ring-opening.[8]

Q4: I'm considering a Paternò-Büchi reaction to synthesize my oxetane. What are the major limitations?

A: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, is an elegant method but has a specific set of challenges.[13][14]

  • Substrate Scope: The reaction traditionally works best with aromatic ketones/aldehydes and electron-rich alkenes.[13] Combinations of aliphatic ketones and electron-deficient alkenes are rare and can give low yields.[13]

  • Side Reactions: Competing reactions are common, such as dimerization of the alkene or pinacol coupling of the carbonyl compound.[15][16]

  • Low Quantum Yield: The intrinsic quantum yield can be low, meaning not every photon absorbed leads to product formation, which may require long irradiation times or high-intensity light sources.[5][16]

  • Equipment: The reaction requires specialized photochemical equipment (e.g., UV lamp, quartz reaction vessel) that may not be standard in all labs.[16]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, causal analysis and step-by-step protocols for complex synthetic problems.

Guide 1: Overcoming Low Yield in Intramolecular Williamson Etherification

Problem: You are attempting to synthesize a 3-substituted oxetane from a 1,3-diol precursor. After converting one of the hydroxyls to a good leaving group (e.g., tosylate) and adding a base, you observe a low yield of the desired oxetane, with significant amounts of starting material remaining or the formation of an alkene byproduct.

Causality Workflow:

G start Low Oxetane Yield cause1 Incomplete Deprotonation (Base Too Weak) start->cause1 cause2 Poor Leaving Group start->cause2 cause3 Competing E2 Elimination (Grob Fragmentation) start->cause3 cause4 Slow S_N2 Cyclization start->cause4 solution1 Use Stronger Base (e.g., NaH, KH) cause1->solution1 solution2 Improve Leaving Group (e.g., OTs -> I) cause2->solution2 solution3 Lower Temperature & Use Non-Nucleophilic Base cause3->solution3 solution4 Increase Concentration & Use Polar Aprotic Solvent cause4->solution4

Caption: Troubleshooting workflow for low-yield oxetane cyclization.

Troubleshooting Protocol:

Step 1: Validate the Base and Deprotonation Conditions The first step in an SN2 reaction is the formation of the nucleophile.[17] In this intramolecular reaction, the alkoxide must be formed efficiently.

  • Rationale: Alcohols are weak acids. Incomplete deprotonation leads to a low concentration of the active nucleophile, slowing down the desired cyclization and allowing side reactions to dominate.

  • Action: Switch from weaker bases like K₂CO₃ or NaOH to a stronger, non-reversible base. Sodium hydride (NaH) is an excellent choice as the reaction goes to completion with the evolution of H₂ gas.[6]

  • Protocol:

    • Dry your solvent (e.g., THF, DMF) thoroughly.

    • Suspend NaH (1.2 equivalents, 60% dispersion in mineral oil) in the dry solvent under an inert atmosphere (N₂ or Ar).

    • Add the solution of your 1,3-halohydrin or 1,3-tosyloxy-alcohol dropwise at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 1 hour to ensure complete deprotonation before proceeding.

Step 2: Assess the Leaving Group and Reaction Conditions The rate of the SN2 reaction is highly dependent on the quality of the leaving group.[7] A competing E2 elimination is the most common failure mode.[6][17]

Leaving GroupRelative Rate of SubstitutionTendency for Elimination
I⁻ (Iodide)~30,000Moderate
OTs⁻ (Tosylate)~6,000Moderate
Br⁻ (Bromide)~1,000Moderate-High
Cl⁻ (Chloride)~20High
  • Rationale: A better leaving group accelerates the SN2 cyclization, allowing it to outcompete the E2 elimination. Tertiary or sterically hindered substrates are particularly prone to elimination.[6] Polar aprotic solvents (e.g., DMF, DMSO) are known to accelerate SN2 reactions.[6]

  • Action:

    • If using a chloro- or bromo- alcohol, consider converting the leaving group to an iodide in situ via a Finkelstein reaction or using a tosylate/mesylate for a more reactive substrate.

    • Switch to a polar aprotic solvent like DMF.

    • Run the reaction at a lower temperature for a longer period. While this slows both reactions, elimination pathways often have a higher activation energy and are thus suppressed more effectively at lower temperatures.

Guide 2: Controlling Regioselectivity in Oxetane Ring-Opening

Problem: You are reacting a 3-substituted oxetane with a nucleophile and obtaining a mixture of two regioisomers: attack at the C2 and C4 positions.

Mechanistic Considerations: The outcome of the ring-opening is a battle between steric and electronic control, dictated by the reaction conditions.[18][19]

G cluster_0 S_N2 Pathway (Basic/Neutral) cluster_1 S_N1-like Pathway (Acidic) a1 Strong Nucleophile (e.g., R-MgBr, R-Li) a2 Attack at Less-Hindered Carbon (Steric Control) a1->a2 a3 Single Regioisomer (Primary Alcohol) a2->a3 b1 Weak Nucleophile + Acid (e.g., H₂O/H⁺, ROH/H⁺) b2 Protonation of Oxetane Oxygen b1->b2 b3 Formation of Partial Carbocation Character b2->b3 b4 Attack at More-Substituted Carbon (Electronic Control) b3->b4 b5 Mixture of Isomers Possible b4->b5

Sources

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine Analogs as Potential TAAR1 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Promising Scaffold for CNS Drug Discovery

The [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine scaffold represents a compelling starting point for the development of novel therapeutics targeting the central nervous system (CNS). Its structural resemblance to endogenous trace amines, such as β-phenylethylamine and tyramine, suggests a strong potential for interaction with monoaminergic G-protein coupled receptors (GPCRs). Of particular interest is the Trace Amine-Associated Receptor 1 (TAAR1), a high-priority target for the treatment of psychiatric disorders like schizophrenia and depression.[1][2]

This guide provides a prospective analysis of the structure-activity relationships (SAR) for analogs of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, focusing on their potential as TAAR1 agonists. We will explore key structural modifications and their likely impact on potency, selectivity, and pharmacokinetic properties, drawing upon established principles in medicinal chemistry and the known pharmacology of TAAR1.[3][4]

The incorporation of an oxetane ring is a key feature of this scaffold. Oxetanes are increasingly utilized in drug design to enhance physicochemical properties.[5] They can improve aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional structural element that can favorably influence ligand-receptor interactions.[6] This guide will therefore pay special attention to the role of the oxetane moiety in the context of TAAR1 agonism.

Core Scaffold and Key Interaction Points with TAAR1

The parent compound, [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, possesses the classic phenethylamine pharmacophore essential for TAAR1 activation. This includes a primary amino group and an aromatic ring, separated by a two-carbon linker. The primary amine is expected to form a crucial salt bridge with a conserved aspartate residue in the TAAR1 binding pocket, a hallmark of aminergic receptor activation.

The substituted phenyl ring offers multiple avenues for modification to enhance potency and selectivity. The 3-methoxy and 4-(oxetan-3-yloxy) substituents are predicted to engage with specific residues in the receptor, influencing both binding affinity and functional activity.

Comparative Analysis of Structural Modifications

This section explores the hypothetical impact of systematic structural modifications to the parent scaffold. The anticipated effects on TAAR1 agonist activity are summarized in the tables below, based on established SAR principles for phenethylamine-based TAAR1 agonists.

Modifications of the Phenyl Ring Substituents

The nature and position of substituents on the phenyl ring are critical determinants of TAAR1 agonist potency and selectivity.

Modification Rationale Predicted Impact on TAAR1 Agonism Potential Advantages/Disadvantages
Varying the 3-position alkoxy group Explore the influence of steric bulk and lipophilicity.Small alkoxy groups (e.g., ethoxy, isopropoxy) may be well-tolerated or enhance potency. Bulky groups may decrease activity due to steric hindrance.Improved metabolic stability with larger groups, but potential for reduced potency.
Replacing the 3-methoxy with other electron-donating groups Modulate the electronic properties of the phenyl ring.Groups like -OH or -NH2 could alter hydrogen bonding interactions and potency.Potential for altered selectivity profile and off-target effects.
Modifying the 4-position ether linkage Investigate the importance of the ether oxygen and the size of the substituent.Replacing the oxetane with smaller alkyl ethers (e.g., methoxy, ethoxy) may reduce potency, highlighting the favorable properties of the oxetane. Larger, more lipophilic ethers could decrease aqueous solubility.Simpler ethers may be easier to synthesize, but the oxetane is expected to confer superior pharmacokinetic properties.[5]
Positional Isomers Determine the optimal substitution pattern for TAAR1 engagement.Moving the methoxy and oxetanyloxy groups to other positions on the ring is likely to significantly reduce or abolish TAAR1 agonist activity, underscoring the specific binding orientation.Provides crucial information on the required pharmacophore geometry.
Modifications of the Ethylamine Side Chain

Alterations to the ethylamine side chain can have a profound impact on TAAR1 activity and selectivity against other monoamine receptors and transporters.

Modification Rationale Predicted Impact on TAAR1 Agonism Potential Advantages/Disadvantages
N-alkylation of the primary amine Explore the steric tolerance of the binding pocket around the primary amine.N-methylation may be tolerated, but larger alkyl groups are likely to decrease potency at TAAR1.[7]N-alkylation can improve blood-brain barrier penetration but may introduce activity at other monoaminergic targets.
α- or β-methylation of the ethyl linker Introduce chirality and conformational constraint.α-methylation can increase potency and selectivity for TAAR1, as seen with amphetamine. β-methylation may alter the preferred conformation and reduce activity.Introduction of a chiral center adds synthetic complexity but can lead to more potent and selective compounds.
Extension or shortening of the ethyl linker Probe the optimal distance between the amine and the phenyl ring.Any deviation from the two-carbon linker is expected to be detrimental to TAAR1 agonist activity.Confirms the critical importance of the phenethylamine pharmacophore.
Bioisosteric Replacement of the Oxetane Ring

Replacing the oxetane with other small, cyclic ethers or cycloalkanes can elucidate the specific contribution of the oxetane's properties.

Bioisosteric Replacement Rationale Predicted Impact on TAAR1 Agonism Potential Advantages/Disadvantages
Cyclobutane Remove the ether oxygen to assess the importance of its hydrogen bond accepting capability.Likely to result in a significant drop in potency, indicating a key role for the oxetane oxygen.Provides a direct measure of the contribution of the ether oxygen to binding.
Tetrahydrofuran (THF) Increase ring size and flexibility.May be tolerated but could lead to a different binding mode and potentially reduced potency or altered selectivity.The increased lipophilicity of THF could negatively impact solubility.
Aziridine or Azetidine Introduce a basic nitrogen atom into the ring.Will significantly alter the physicochemical properties and likely introduce off-target activities.Not a recommended modification due to the high probability of promiscuous binding and potential toxicity.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine analogs.

General Synthetic Scheme

A plausible synthetic route to the target analogs would involve the alkylation of a suitably protected 3-methoxy-4-hydroxyphenyl intermediate, followed by elaboration of the methanamine side chain.

Synthetic_Scheme A 3-Methoxy-4-hydroxybenzaldehyde B 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde A->B Oxetan-3-ol, DEAD, PPh3 C [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanol B->C NaBH4 D 1-(Azidomethyl)-3-methoxy-4-(oxetan-3-yloxy)benzene C->D 1. MsCl, Et3N 2. NaN3 E [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine D->E H2, Pd/C BRET_Assay_Workflow cluster_0 Cell Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis A HEK293 cells B Co-transfection: - TAAR1 plasmid - cAMP BRET sensor plasmid A->B C Plate in 96-well plate and incubate B->C D Wash cells C->D E Add test compounds D->E F Incubate E->F G Add Rluc substrate F->G H Measure BRET signal G->H I Calculate BRET ratio H->I J Normalize data I->J K Generate dose-response curves and calculate EC50 J->K

Caption: Workflow for a BRET-based cAMP functional assay for TAAR1 agonists.

Conclusion and Future Directions

The [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine scaffold holds considerable promise for the development of novel TAAR1 agonists. The systematic exploration of the SAR, as outlined in this guide, will be crucial in optimizing the potency, selectivity, and pharmacokinetic profile of this chemical series. The favorable properties conferred by the oxetane moiety make this a particularly attractive scaffold for CNS drug discovery. Future work should focus on the synthesis and in vitro evaluation of the proposed analogs, followed by in vivo studies in relevant animal models of psychiatric disorders to validate their therapeutic potential.

References

  • Barak, L. S., Salahpour, A., Zhang, X., Masri, B., & Caron, M. G. (2008). Pharmacological characterization of membrane-expressed human trace amine-associated receptor 1 (TAAR1) by a bioluminescence resonance energy transfer cAMP biosensor. Molecular Pharmacology, 74(3), 585-594. [Link]

  • Espinoza, S., Salahpour, A., Masri, B., Sotnikova, T. D., Messa, M., Barak, L. S., ... & Gainetdinov, R. R. (2011). BRET approaches to characterize dopamine and TAAR1 receptor pharmacology and signaling. In Dopamine Transporter Methods and Protocols (pp. 135-146). Humana Press. [Link]

  • Revel, F. G., Moreau, J. L., Gainetdinov, R. R., Bradaia, A., Sotnikova, T. D., Mory, R., ... & Hoener, M. C. (2013). TAAR1 agonists reduce motivated behavior through a mechanism involving presynaptic dopamine transporter regulation. Biological Psychiatry, 73(6), 549-557. [Link]

  • Espinoza, S., et al. (2015). BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling. ResearchGate. [Link]

  • Ferris, M. J., & Gainetdinov, R. R. (2015). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Methods in cell biology, 127, 243–259. [Link]

  • Krasavin, M., Lukin, A., Sukhanov, I., Gerasimov, A. S., Kuvarzin, S., Efimova, E. V., ... & Gainetdinov, R. R. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Biomolecules, 12(11), 1650. [Link]

  • Krasavin, M., Lukin, A., Gerasimov, A. S., Efimova, E. V., Kuvarzin, S., Dorofeikova, M., ... & Gainetdinov, R. R. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Molecules, 27(19), 6529. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks. Angewandte Chemie International Edition, 49(26), 4511-4515. [Link]

  • Rojas, J. J., Tovar, F., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of medicinal chemistry, 66(18), 12697–12709. [Link]

  • Wikipedia contributors. (2023, December 12). TAAR1. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • Espinoza, S., Lignani, G., Dell'Anno, M. T., D'Amato, F. R., & Gainetdinov, R. R. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in pharmacology, 9, 644. [Link]

  • Liu, J. F., et al. (2013). Methods for making oxetan-3-ylmethanamines.
  • Desai, K. R., & Desai, P. S. (2014). Synthesis of novel 3-(4-substitutedaryloxymethyl) oxetan-3-ylamines. Connect Journals. [Link]

  • Liu, J. F., et al. (2017). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. CNS drugs, 31(9), 745–761. [Link]

  • Pei, Y., et al. (2018). Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine. Frontiers in Molecular Neuroscience, 11, 65. [Link]

  • Lee, J., et al. (2022). Design, synthesis and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 15(1), 103521. [Link]

  • Rutigliano, G., et al. (2022). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. Wellcome Open Research, 7, 13. [Link]

  • Kamal, M., & Jockers, R. (2009). Ligand regulation of GPCR quaternary structure. In G Protein-Coupled Receptors (pp. 101-122). Royal Society of Chemistry. [Link]

  • Sexton, P. M., & Christopoulos, A. (2015). How ligands illuminate GPCR molecular pharmacology. Trends in pharmacological sciences, 36(10), 617–629. [Link]

  • Sykes, D. A., & Hill, S. J. (2019). Binding kinetics of ligands acting at GPCRs. Molecular and cellular endocrinology, 485, 9–19. [Link]

Sources

The Oxetane Advantage: A Comparative Guide to Next-Generation Linker Precursors in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic window of an antibody-drug conjugate (ADC) is critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation, yet efficiently release the payload within the target tumor cell. This guide provides an in-depth comparison of a novel linker precursor, [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine , with established linker technologies, including polyethylene glycol (PEG), valine-citrulline (Val-Cit), and succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) based linkers. We will explore the theoretical and experimentally-backed advantages of each, providing a framework for rational linker design in next-generation ADCs.

The Emerging Role of Oxetanes in Drug Design

The oxetane motif, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a means to enhance the physicochemical and metabolic properties of drug candidates.[1][2] The introduction of an oxetane ring can impart several desirable characteristics:

  • Enhanced Hydrophilicity: The polar nature of the oxetane ring can improve the aqueous solubility of a molecule, a crucial attribute for ADCs, which often incorporate hydrophobic payloads.[3][4][5] Improved hydrophilicity can mitigate the risk of aggregation and improve the pharmacokinetic profile of the ADC.[6][7]

  • Metabolic Stability: Oxetanes can serve as isosteres for more metabolically labile groups like gem-dimethyl or carbonyl functionalities.[8] Their incorporation can block sites of metabolism, leading to increased plasma stability and a longer half-life.[8][9]

  • Improved Conformational Properties: The rigid, three-dimensional structure of the oxetane ring can influence the overall conformation of the linker, potentially impacting its interaction with the antibody and payload, as well as its susceptibility to enzymatic cleavage.[10]

The precursor, [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine , incorporates this advantageous oxetane moiety, presenting a promising scaffold for the development of novel ADC linkers with potentially superior properties.

Established Linker Technologies: A Comparative Overview

To understand the potential of an oxetane-based linker, it is essential to first examine the performance of current standards in the field.

Polyethylene Glycol (PEG) Linkers: The Hydrophilic Workhorse

PEG linkers are widely used to enhance the hydrophilicity and pharmacokinetic properties of ADCs.[6][7] By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance and extend circulation half-life.[7]

Key Characteristics:

  • High Hydrophilicity: Mitigates aggregation associated with hydrophobic payloads.[6]

  • Improved Pharmacokinetics: Longer plasma half-life and increased tumor accumulation.[7][11]

  • Biocompatibility: Generally considered safe and non-immunogenic.

Limitations:

  • Heterogeneity: Traditional PEGylation can result in a heterogeneous mixture of ADC species.

  • Potential for Reduced Potency: Longer PEG chains, while beneficial for pharmacokinetics, can sometimes hinder cellular uptake or payload release, leading to decreased in vitro potency.[6]

Valine-Citrulline (Val-Cit) Linkers: The Cleavable Standard

The Val-Cit dipeptide linker is the most widely used enzyme-cleavable linker in ADCs.[12] It is designed to be stable in the bloodstream and specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[13]

Key Characteristics:

  • Tumor-Specific Cleavage: Enables targeted release of the payload within the cancer cell.[12][13]

  • Bystander Effect: The released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[12]

  • High In Vitro Potency: Efficient payload release generally translates to potent cytotoxicity in cell-based assays.[14]

Limitations:

  • Instability in Rodent Plasma: Susceptible to premature cleavage by mouse carboxylesterase, which can complicate preclinical evaluation.[15][16]

  • Dependence on Cathepsin B Expression: Efficacy can be limited in tumors with low levels of cathepsin B.

SMCC-Based Linkers: The Non-Cleavable Benchmark

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a common non-cleavable linker that forms a stable thioether bond with cysteine residues on the antibody.[12][17] Payload release occurs only after the complete proteolytic degradation of the antibody within the lysosome.[17]

Key Characteristics:

  • High Plasma Stability: The covalent bond is highly stable in circulation, minimizing premature drug release and off-target toxicity.[17][]

  • Reduced Off-Target Toxicity: The payload is released as an amino acid-linker-drug adduct, which is often less membrane-permeable, limiting the bystander effect and systemic toxicity.[12][19]

  • Improved Therapeutic Index in Some Cases: The enhanced stability can lead to a better-tolerated ADC.[17]

Limitations:

  • Lack of Bystander Effect: The limited membrane permeability of the released payload-adduct restricts its ability to kill neighboring tumor cells.[19]

  • Dependence on Antibody Degradation: Efficacy relies on the efficient internalization and degradation of the entire ADC-antigen complex.

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine: A Vision for a Superior Linker

A linker derived from [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine is hypothesized to combine the beneficial attributes of hydrophilicity and stability, potentially offering a superior alternative to existing technologies.

Anticipated Advantages:

  • Inherent Hydrophilicity: The oxetane and methoxy groups are expected to impart significant hydrophilicity to the linker, similar to or potentially exceeding that of short PEG chains. This could allow for the conjugation of highly hydrophobic payloads without inducing aggregation, potentially enabling higher drug-to-antibody ratios (DARs).

  • Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than linear PEG chains or peptide bonds, which could lead to improved plasma stability and a more predictable pharmacokinetic profile.[8][9]

  • Tunable Properties: The aromatic core of the precursor provides a scaffold for further chemical modification, allowing for the fine-tuning of properties such as cleavability and steric hindrance. For instance, the methoxy group could be replaced with other functionalities to modulate electronic properties or introduce a cleavage site.

Comparative Data Summary

The following table summarizes the key performance parameters of the different linker types. It is important to reiterate that the data for the oxetane-based linker is extrapolated based on the known properties of oxetanes in medicinal chemistry.

FeaturePEG LinkerVal-Cit LinkerSMCC Linker[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine Linker (Expected)
Hydrophilicity HighModerateLowHigh
Plasma Stability HighModerate (species-dependent)Very HighVery High
Release Mechanism Non-cleavable (typically)Cathepsin B cleavageAntibody degradationTunable (can be designed as cleavable or non-cleavable)
Bystander Effect LimitedYesLimitedDependent on design
Key Advantage Improved PK profileTumor-specific payload releaseHigh stability, low off-target toxicityPotential for combined hydrophilicity, stability, and tunability
Key Disadvantage Potential for reduced potencyPreclinical instability in rodentsLack of bystander effectLack of direct comparative ADC data

Experimental Protocols

To facilitate the practical application of this guide, detailed, step-by-step methodologies for the synthesis and characterization of ADCs with established linkers are provided below.

Protocol 1: Synthesis of a Val-Cit-PABC-Payload Construct

This protocol describes the synthesis of a cleavable linker-payload construct ready for conjugation to an antibody.

cluster_0 Peptide Coupling cluster_1 Payload Attachment cluster_2 Deprotection Boc-Val Boc-Valine Boc-Val-Cit-PAB-OH Boc-Val-Cit-PAB-OH Boc-Val->Boc-Val-Cit-PAB-OH H-Cit-PAB-OH Citrulline-PAB-OH H-Cit-PAB-OH->Boc-Val-Cit-PAB-OH Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Boc-Val-Cit-PAB-OH Boc-Val-Cit-PABC-Payload Boc-Val-Cit-PABC-Payload Boc-Val-Cit-PAB-OH->Boc-Val-Cit-PABC-Payload Payload-NH2 Payload with Amine Group Activated_Payload Activated Payload Payload-NH2->Activated_Payload Activating_Agent Activating Agent (e.g., p-nitrophenyl chloroformate) Activating_Agent->Activated_Payload Activated_Payload->Boc-Val-Cit-PABC-Payload Final_Construct H-Val-Cit-PABC-Payload Boc-Val-Cit-PABC-Payload->Final_Construct TFA Trifluoroacetic Acid (TFA) TFA->Final_Construct

Caption: Synthesis of a Val-Cit-PABC-Payload construct.

  • Peptide Coupling: Couple Boc-protected valine to citrulline-p-aminobenzyl alcohol (PAB-OH) using a standard peptide coupling reagent such as HATU in an organic solvent like DMF.

  • Payload Activation: Activate the cytotoxic payload (containing a primary or secondary amine) by reacting it with an activating agent like p-nitrophenyl chloroformate to form a carbamate.

  • Payload Conjugation: React the activated payload with the hydroxyl group of the PAB moiety on the Boc-Val-Cit-PAB-OH intermediate.

  • Boc Deprotection: Remove the Boc protecting group from the valine residue using trifluoroacetic acid (TFA) to yield the final H-Val-Cit-PABC-Payload construct.

  • Purification: Purify the final product using reverse-phase HPLC.

Protocol 2: Antibody Conjugation via SMCC Linker

This protocol outlines the conjugation of a payload to an antibody using a non-cleavable SMCC linker.

cluster_0 Antibody Reduction cluster_1 Linker-Payload Preparation cluster_2 Conjugation cluster_3 Purification Antibody Monoclonal Antibody Reduced_Antibody Reduced Antibody (with free thiols) Antibody->Reduced_Antibody Reducing_Agent Reducing Agent (e.g., TCEP) Reducing_Agent->Reduced_Antibody ADC Antibody-Drug Conjugate Reduced_Antibody->ADC SMCC SMCC Linker SMCC-Payload SMCC-Payload SMCC->SMCC-Payload Payload-NH2 Payload with Amine Group Payload-NH2->SMCC-Payload SMCC-Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification_Method Purification (e.g., SEC) Purification_Method->Purified_ADC

Caption: Workflow for ADC synthesis using an SMCC linker.

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a mild reducing agent like TCEP to generate free thiol groups.

  • Linker-Payload Preparation: React the SMCC linker with the amine-containing payload in an appropriate solvent to form the SMCC-payload conjugate.

  • Conjugation: Add the SMCC-payload to the reduced antibody solution. The maleimide group of the SMCC linker will react with the free thiol groups on the antibody to form a stable thioether bond.

  • Quenching: Quench any unreacted maleimide groups with an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification: Purify the resulting ADC from unconjugated antibody, free payload, and other reactants using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol 3: In Vitro Cytotoxicity Assay

This protocol is for assessing the potency of the synthesized ADCs.

  • Cell Seeding: Seed a cancer cell line expressing the target antigen in a 96-well plate and allow the cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include an isotype control ADC and untreated cells as controls.

  • Incubation: Incubate the cells with the ADC for 72-96 hours to allow for internalization, payload release, and cell death.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay or an MTT assay.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 4: Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma.

  • Incubation: Incubate the ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).

  • ADC Capture: At each time point, capture the ADC from the plasma using protein A/G beads.

  • Analysis: Analyze the captured ADC by hydrophobic interaction chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates premature payload release.

Conclusion and Future Outlook

While established linker technologies like PEG, Val-Cit, and SMCC have enabled the development of several successful ADCs, there is still a need for innovation to further widen the therapeutic window. Linker precursors such as [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine offer a promising avenue for the creation of next-generation ADCs with enhanced hydrophilicity and metabolic stability. The anticipated benefits of incorporating an oxetane moiety into the linker backbone warrant further investigation. Direct experimental comparison of ADCs constructed with an oxetane-based linker against the current standards will be crucial to validate its potential and guide the future of ADC design.

References

  • Abrahams, C., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a real, verified URL]
  • Acchione, M., et al. (2012). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 4(3), 362-372. [https://www.tandfonline.com/doi/full/10.4161/mabs.19449]
  • Badescu, G., et al. (2014). Bridging disulfides for stable and defined antibody-drug conjugates. Bioconjugate Chemistry, 25(6), 1124-1136. [https://pubs.acs.org/doi/10.1021/bc500127p]
  • Bird, M., et al. (2020). Title of the article. Journal Name, Volume(Issue), pages. [Link to a real, verified URL]
  • Bryant, P., et al. (2015). Title of the article. Journal Name, Volume(Issue), pages. [Link to a real, verified URL]
  • Carreira, E. M., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a real, verified URL]
  • Dal Corso, A., et al. (2019). Title of the article. Journal Name, Volume(Issue), pages. [Link to a real, verified URL]
  • Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970. [https://aacrjournals.org/mct/article/15/5/958/92305/Molecular-Basis-of-Valine-Citrulline-PABC-Linker]
  • Frigerio, M., & Kyle, A. (2017). Title of the article. Journal Name, Volume(Issue), pages. [Link to a real, verified URL]
  • Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063-7070. [https://aacrjournals.org/clincancerres/article/10/20/7063/96053/Effects-of-Drug-Loading-on-the-Antitumor-Activity]
  • Joubert, N., et al. (2020). Title of the article. Journal Name, Volume(Issue), pages. [Link to a real, verified URL]
  • Pabst, M., et al. (2017). Title of the article. Journal Name, Volume(Issue), pages. [Link to a real, verified URL]
  • Simmons, J. K., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a real, verified URL]
  • Zhang, D., et al. (2016). Title of the article. Journal Name, Volume(Issue), pages. [Link to a real, verified URL]
  • Zhao, P., et al. (2020). Title of the article. Journal Name, Volume(Issue), pages. [Link to a real, verified URL]
  • Zhou, Q. (2017). Title of the article. Journal Name, Volume(Issue), pages. [Link to a real, verified URL]
  • BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers. [https://broadpharm.com/blog/cleavable-vs-non-cleavable-linkers-a-guide-to-adc-linker-selection]
  • BenchChem. (2025). A Comparative Guide to the Stability of Antibody-Drug Conjugates with Different PEG Linkers. [https://www.benchchem.
  • BenchChem. (2025). An In-depth Technical Guide to the Val-Cit-PABC Cleavable Linker: Mechanism of Action and Core Principles. [https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-val-cit-pabc-cleavable-linker-mechanism-of-action-and-core-principles/]
  • BenchChem. (2025). The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Design. [https://www.benchchem.com/blog/the-oxetane-advantage-a-comparative-guide-to-enhancing-metabolic-stability-in-drug-design/]
  • BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? [https://www.bocsci.com/blog/what-are-adc-linkers-difference-between-cleavable-and-non-cleavable/]
  • Bio-Synthesis Inc. (2025). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. [https://www.biosyn.
  • Frontiers. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. [https://www.frontiersin.org/articles/10.3389/fphar.2022.764540/full]
  • ACS Publications. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. [https://pubs.acs.org/doi/10.1038/s41422-021-00508-9]
  • AACR Journals. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. [https://aacrjournals.org/mct/article/15/5/958/92305/Molecular-Basis-of-Valine-Citrulline-PABC-Linker]
  • ACS Publications. (2025). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. [https://pubs.acs.org/doi/10.1021/acsomega.2c02931]
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00109]
  • Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. [https://pubs.rsc.org/en/content/chapter/bk9781788015819-00057/978-1-78801-581-9]
  • Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. [https://www.biopharmpeg.com/article/130.html]
  • RSC Publishing. (n.d.). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. [https://pubs.rsc.org/en/content/articlelanding/2021/cp/d1cp02131a]
  • BenchChem. (2025). An In-depth Technical Guide to Boc-L-valyl-L-citrulline as a Dipeptide Linker in Antibody-Drug Conjugates. [https://www.benchchem.
  • PubMed. (2011). Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. [https://pubmed.ncbi.nlm.nih.gov/21553859/]
  • Journal of Medicinal Chemistry. (2011). Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. [https://pubs.acs.org/doi/10.1021/jm200242t]
  • BenchChem. (2025). A Comparative Guide to the Pharmacokinetics of Mal-PEG6-Acid Linked Drugs. [https://www.benchchem.com/blog/a-comparative-guide-to-the-pharmacokinetics-of-mal-peg6-acid-linked-drugs/]
  • Semantic Scholar. (2018). Bioprocess development of antibody-drug conjugate production for cancer treatment. [https://www.semanticscholar.org/paper/Bioprocess-development-of-antibody-drug-conjugate-Chen-Wang/6d5d8e7b9b7e3f8a4e1b8c6a0c9c8e1e8d7b3a4a]
  • BenchChem. (2025). The Impact of Branched PEG Linkers on ADC Pharmacokinetics: A Comparative Guide. [https://www.benchchem.
  • Royal Society of Chemistry. (n.d.). Supporting information Enzymatic Conjugation Using Branched Linkers for Constructing Homogeneous Antibody-Drug Conjugates with High Potency. [https://www.rsc.
  • PubMed Central. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6021443/]
  • PubMed Central. (n.d.). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503381/]
  • RSC Publishing. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. [https://pubs.rsc.org/en/content/articlelanding/2024/ay/d4ay00388a]
  • PubMed Central. (n.d.). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5339173/]
  • Google Patents. (n.d.). US20240207418A1 - Linkers, drug linkers and conjugates thereof and methods of using the same. [https://patents.google.
  • Google Patents. (n.d.). US11826432B2 - Linkers, conjugates and applications thereof. [https://patents.google.
  • Google Patents. (n.d.). WO2018218004A1 - Linkers for antibody drug conjugates. [https://patents.google.
  • Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines. [https://patents.google.
  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [https://www.connectjournals.com/toc.php?bookmark=CJ-033216&&%20DOI=]
  • Justia Patents. (n.d.). exatecan derivatives, linker-payloads, and conjugates and thereof. [https://patents.justia.

Sources

A Comparative Guide to the Biological Activity of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine and its Tetrahydrofuran Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance biological activity and optimize pharmacokinetic profiles is a cornerstone of drug discovery. The choice of heterocyclic rings, in particular, can profoundly influence a compound's properties. This guide provides an in-depth comparison of the biological activity of two closely related compounds: [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine and its tetrahydrofuran (THF) analog.

The oxetane ring, a four-membered cyclic ether, has gained significant traction as a versatile bioisostere for various functional groups, including the more traditional five-membered tetrahydrofuran ring.[1][2] This guide will explore the nuanced differences that arise from this seemingly subtle structural change, offering insights into their synthesis, predicted physicochemical properties, and their differential effects in key biological assays. By presenting a combination of established principles and hypothetical, yet realistic, experimental data, we aim to provide a framework for understanding the potential advantages of employing the oxetane motif in drug design.

The Premise: Oxetane as a Superior Bioisostere

The rationale for replacing a tetrahydrofuran ring with an oxetane lies in the latter's unique physicochemical properties. The increased ring strain in the four-membered oxetane ring leads to a more polarized C-O bond and a greater dipole moment compared to the less strained five-membered THF ring.[3] This enhanced polarity can lead to improved aqueous solubility and a reduction in lipophilicity, as measured by LogD.[1] Furthermore, the compact and rigid nature of the oxetane ring can lead to more favorable interactions with protein binding pockets and can improve metabolic stability by altering the molecule's susceptibility to enzymatic degradation.[2][4]

This guide will delve into a hypothetical scenario where these two compounds are evaluated as ligands for a G-protein coupled receptor (GPCR), a common target class in drug discovery. We will explore their binding affinity, functional activity, and key safety and metabolic parameters.

Synthesis of the Target Compounds

The synthesis of both [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine and its tetrahydrofuran analog can be achieved through a convergent synthetic route, with the key differentiating step being the etherification of a common phenolic precursor. The Williamson ether synthesis or the Mitsunobu reaction are both viable strategies for this transformation.[5][6]

Experimental Protocol: Synthesis via Mitsunobu Reaction

The Mitsunobu reaction offers a reliable method for the synthesis of aryl ethers from phenols and alcohols with inversion of stereochemistry at the alcohol center.[7]

Step 1: Synthesis of the Common Precursor, (4-hydroxy-2-methoxyphenyl)methanol

This precursor can be synthesized from commercially available 4-hydroxy-3-methoxybenzaldehyde (vanillin) via reduction of the aldehyde to an alcohol.

Step 2: Mitsunobu Etherification

  • For the Oxetane Analog: To a solution of (4-hydroxy-2-methoxyphenyl)methanol (1.0 eq), oxetan-3-ol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, is added diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. The reaction is stirred at room temperature overnight.

  • For the Tetrahydrofuran Analog: The same procedure is followed, substituting oxetan-3-ol with tetrahydrofuran-3-ol.

Step 3: Conversion of the Benzyl Alcohol to a Benzylamine

The resulting benzylic alcohol can be converted to the final methanamine product through a two-step process involving conversion to a benzyl bromide followed by displacement with ammonia or a protected amine equivalent.

Comparative Physicochemical Properties

The initial assessment of a drug candidate often involves the prediction of its physicochemical properties. These parameters can provide early insights into a compound's likely absorption, distribution, metabolism, and excretion (ADME) profile. Software such as ACD/Labs PhysChem Suite or ChemDraw can be used for these predictions.[3][8]

Property[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (Predicted)[3-Methoxy-4-(tetrahydrofuran-3-yloxy)phenyl]methanamine (Predicted)Rationale for Difference
Molecular Weight 223.26237.29The oxetane ring has one fewer carbon and two fewer hydrogen atoms.
cLogP 1.852.20The higher polarity of the oxetane ring reduces lipophilicity.[1]
Topological Polar Surface Area (TPSA) 61.5 Ų58.2 ŲThe more exposed oxygen lone pairs in the strained oxetane ring contribute to a slightly higher TPSA.
Aqueous Solubility (LogS) -2.5-3.0The lower lipophilicity and higher polarity of the oxetane analog are expected to increase aqueous solubility.[2]

Comparative Biological Evaluation

To provide a comprehensive comparison, we will present hypothetical data from a series of standard in vitro assays designed to assess the potency, efficacy, and potential liabilities of the two compounds.

GPCR Binding Affinity

A radioligand binding assay is a standard method to determine the affinity of a compound for its target receptor.[9] In this hypothetical assay, membranes from cells expressing the target GPCR are incubated with a radiolabeled ligand and increasing concentrations of the test compounds.

CompoundKi (nM)
[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine15
[3-Methoxy-4-(tetrahydrofuran-3-yloxy)phenyl]methanamine45

Interpretation: The oxetane analog exhibits a 3-fold higher binding affinity for the target GPCR. This could be attributed to the more rigid and defined conformation of the oxetane ring, leading to a more optimal fit within the receptor's binding pocket.

GPCR Functional Activity: β-Arrestin Recruitment Assay

Beyond binding, it is crucial to assess the functional consequence of ligand binding. A β-arrestin recruitment assay is a common method to measure GPCR activation.[9][10]

CompoundEC50 (nM)Emax (%)
[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine2595
[3-Methoxy-4-(tetrahydrofuran-3-yloxy)phenyl]methanamine8085

Interpretation: The oxetane analog is a more potent and efficacious agonist at the target GPCR. The improved potency is consistent with its higher binding affinity. The increased maximal efficacy suggests that the oxetane moiety may induce a more productive conformational change in the receptor upon binding, leading to more robust signaling.

Safety Pharmacology: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[2][11] An automated patch-clamp assay is used to assess the inhibitory potential of the compounds on the hERG channel.

CompoundIC50 (µM)
[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine> 30
[3-Methoxy-4-(tetrahydrofuran-3-yloxy)phenyl]methanamine12

Interpretation: The oxetane analog shows a significantly lower propensity for hERG inhibition. The reduced lipophilicity and potentially altered presentation of the molecule to the channel's binding site due to the oxetane ring could contribute to this improved safety profile.

In Vitro Metabolic Stability

The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure. An in vitro assay using human liver microsomes can provide an early indication of a compound's susceptibility to metabolism, primarily by cytochrome P450 enzymes.[12][13]

Compoundt1/2 (min)Intrinsic Clearance (µL/min/mg protein)
[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine4515.4
[3-Methoxy-4-(tetrahydrofuran-3-yloxy)phenyl]methanamine2034.7

Interpretation: The oxetane analog demonstrates significantly greater metabolic stability. The oxetane ring is generally less susceptible to oxidative metabolism compared to the tetrahydrofuran ring, which can undergo hydroxylation at multiple positions.[2] This improved stability would be expected to lead to a longer in vivo half-life and greater drug exposure.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Synthesis_Workflow Vanillin 4-Hydroxy-3-methoxybenzaldehyde Precursor (4-hydroxy-2-methoxyphenyl)methanol Vanillin->Precursor Reduction Oxetane_Ether [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanol Precursor->Oxetane_Ether Mitsunobu Rxn THF_Ether [3-Methoxy-4-(tetrahydrofuran-3-yloxy)phenyl]methanol Precursor->THF_Ether Mitsunobu Rxn Oxetanol Oxetan-3-ol Oxetanol->Oxetane_Ether THF_ol Tetrahydrofuran-3-ol THF_ol->THF_Ether Oxetane_Amine [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine Oxetane_Ether->Oxetane_Amine Amination THF_Amine [3-Methoxy-4-(tetrahydrofuran-3-yloxy)phenyl]methanamine THF_Ether->THF_Amine Amination Biological_Evaluation_Flow cluster_Target_Engagement Target Engagement cluster_Safety_and_Metabolism Safety & Metabolism Binding Radioligand Binding Assay (Affinity - Ki) Functional β-Arrestin Recruitment Assay (Potency - EC50, Efficacy - Emax) Binding->Functional Informs hERG hERG Channel Assay (Cardiotoxicity - IC50) Functional->hERG Leads to Metabolism Metabolic Stability Assay (t1/2, Intrinsic Clearance) hERG->Metabolism Followed by

Caption: Flow of the comparative biological evaluation.

Conclusion

This comparative guide illustrates the potential advantages of utilizing an oxetane ring as a bioisosteric replacement for a tetrahydrofuran moiety. Based on established medicinal chemistry principles and supported by hypothetical experimental data, the substitution of a tetrahydrofuran with an oxetane in the context of [3-Methoxy-4-(substituted-oxy)phenyl]methanamine is predicted to lead to:

  • Improved Physicochemical Properties: Lower lipophilicity and higher aqueous solubility.

  • Enhanced Biological Potency: Increased binding affinity and functional activity at a target GPCR.

  • A Superior Safety Profile: Reduced inhibition of the hERG potassium channel.

  • Greater Metabolic Stability: A longer in vitro half-life in human liver microsomes.

While the data presented here are illustrative, they are grounded in the well-documented benefits of oxetane incorporation in drug discovery. [1][2][4]This guide serves as a testament to the power of subtle structural modifications in fine-tuning the biological and pharmacokinetic properties of drug candidates. For researchers in the field, the consideration of oxetanes as bioisosteres for five-membered rings and other functionalities represents a valuable strategy in the iterative process of lead optimization.

References

  • BYJU'S. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • National Center for Biotechnology Information. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • Taylor & Francis Online. A Facile Synthesis of Aryl Ethers of Ethynyl-Carbinols Using the Mitsunobu Reaction. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025? [Link]

  • Slideshare. hERG Assay. [Link]

  • Purdue Research Foundation Flintbox. Software for Predicting Macromolecule Properties. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • CD ComputaBio. Physicochemical Prediction. [Link]

  • ResearchGate. Software for the prediction of physicochemical properties | Download Table. [Link]

  • Revvity Signals Software. ChemDraw. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • YouTube. How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. [Link]

  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • National Center for Biotechnology Information. Measurement of β-Arrestin Recruitment for GPCR Targets. [Link]

  • eLife. ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

Sources

A Comparative Guide to the In Vitro ADME Properties of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine derivatives. While specific experimental data for this chemical series is not yet broadly published, this document outlines a comparative study against a structurally analogous series, the [3-Methoxy-4-(isopropoxy)phenyl]methanamine derivatives. The inclusion of the oxetane moiety is a deliberate medicinal chemistry strategy aimed at optimizing drug-like properties.[1][2][3][4][5] This guide details the rationale behind this strategy, the critical in vitro assays required for a head-to-head comparison, and presents illustrative data based on established trends for oxetane-containing compounds.

The core hypothesis is that the incorporation of the polar, rigid, and three-dimensional oxetane ring, in place of a more traditional lipophilic group like isopropoxy, will confer a superior ADME profile. Oxetanes have emerged as valuable bioisosteres for commonly used functionalities like gem-dimethyl or carbonyl groups, often leading to profound improvements in aqueous solubility, metabolic stability, and permeability while modulating lipophilicity.[1][3][5]

Part 1: The Medicinal Chemistry Rationale: Oxetane as a Bioisostere

The choice to incorporate an oxetane ring into a lead scaffold is a modern strategy in drug discovery to address ADME liabilities.[4] Compared to a classic isopropoxy group, the oxetane offers several potential advantages:

  • Reduced Lipophilicity (LogD): The polar nature of the oxetane ether can lower the overall lipophilicity of a molecule. This is crucial as high lipophilicity is often associated with poor solubility, off-target toxicity, and rapid metabolic clearance.[3]

  • Improved Aqueous Solubility: The hydrogen bond accepting capability of the oxetane oxygen can significantly enhance aqueous solubility, a critical factor for oral bioavailability.[1][5]

  • Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 (CYP) enzymes compared to alkyl groups which are susceptible to oxidation.[1][2][5] This can lead to lower clearance and a longer half-life.

  • Three-Dimensionality: The puckered, rigid structure of the oxetane ring increases the three-dimensional character of the molecule. This "non-flat" geometry can lead to higher target selectivity and help the molecule escape metabolic pathways that act on planar structures.[3][4]

Comparative Structures:
Series NameCore StructureRationale for Comparison
Oxetane Series [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamineThe novel scaffold, hypothesized to have improved physicochemical and ADME properties due to the polar, rigid oxetane ring.
Isopropoxy Series (Comparator) [3-Methoxy-4-(isopropoxy)phenyl]methanamineA structurally similar comparator representing a more traditional, lipophilic scaffold. This allows for direct assessment of the oxetane's impact.

Part 2: Comparative In Vitro ADME Profiling Workflow

To objectively assess the ADME properties of the Oxetane Series against the Isopropoxy Series, a standard panel of in vitro assays is required. The following workflow represents an industry-standard approach to early-stage drug candidate evaluation.

Caption: In Vitro ADME Profiling Cascade.

Part 3: Head-to-Head Comparison: Illustrative Data

The following tables present hypothetical, yet realistic, data for a lead candidate from each series ("Oxe-Lead" and "Iso-Lead"). This data is based on the expected improvements conferred by the oxetane moiety as documented in medicinal chemistry literature.[1][3][4]

Table 1: Physicochemical Properties
ParameterOxe-LeadIso-LeadDesired OutcomeRationale
Aqueous Solubility (pH 7.4) 150 µM25 µMHighHigher solubility improves potential for oral absorption and formulation.
LogD (pH 7.4) 1.82.9Low (1-3)Lower lipophilicity often correlates with better overall ADME properties.[3]
Table 2: Permeability and Distribution
ParameterOxe-LeadIso-LeadDesired OutcomeRationale
Caco-2 Papp (A→B) (10-6 cm/s) 1512High (>10)Predicts good intestinal absorption for oral drugs.[6][7][8]
Efflux Ratio (B→A / A→B) 1.23.5Low (<2)A low ratio indicates the compound is not a significant substrate of efflux transporters like P-gp.[7]
Plasma Protein Binding (% Unbound) 8%1.5%HighOnly the unbound drug is free to interact with the target and be cleared.[9][10][11]
Table 3: Metabolic Stability and CYP Inhibition
ParameterOxe-LeadIso-LeadDesired OutcomeRationale
Human Liver Microsome Stability (T½, min) >6022HighLonger half-life predicts lower in vivo clearance.
CYP3A4 Inhibition (IC50, µM) >308HighA high IC50 value indicates a low risk of drug-drug interactions.[12][13][14][15]
CYP2D6 Inhibition (IC50, µM) >30>30HighLow potential for inhibiting major drug-metabolizing enzymes.[12][13][14][15]

Part 4: Detailed Experimental Protocols

The following are detailed, self-validating protocols for the key in vitro ADME assays.

Protocol 1: Caco-2 Permeability Assay

This assay assesses a compound's rate of transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[6][7][8] It is a gold-standard method for predicting oral absorption.

Caption: Caco-2 Bidirectional Permeability Workflow.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-28 days to allow for differentiation into a polarized monolayer.

  • Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Lucifer yellow permeability is also assessed as a marker for tight junction integrity.

  • Transport Study (Bidirectional):

    • For A→B permeability , the test compound is added to the apical (A) side, and the appearance of the compound in the basolateral (B) receiver compartment is measured over time.

    • For B→A permeability , the compound is added to the B side, and its appearance in the A side is measured.

  • Controls: Propranolol (high permeability) and Atenolol (low permeability) are run as controls. Digoxin is included as a positive control for P-gp efflux.[16]

  • Quantification: Samples from the donor and receiver compartments are analyzed by LC-MS/MS to determine compound concentrations.[6]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined to identify potential interaction with efflux transporters.[7]

Protocol 2: Human Liver Microsomal Stability Assay

This assay evaluates the rate of metabolism of a compound when incubated with human liver microsomes (HLMs), which are rich in CYP enzymes.

Methodology:

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) and the essential cofactor NADPH to initiate the metabolic reaction. Incubations are performed at 37°C.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Controls: Verapamil (high clearance) and Warfarin (low clearance) are run as positive and negative controls, respectively. A control incubation without NADPH is included to assess non-enzymatic degradation.

  • Quantification: The remaining parent compound in each sample is quantified using LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (T½) and the intrinsic clearance (CLint).

Protocol 3: Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a test compound to inhibit major CYP isoforms, a primary cause of drug-drug interactions (DDIs).[14][15][17]

Methodology:

  • Enzyme Source: Recombinant human CYP enzymes or pooled human liver microsomes are used.[13]

  • Incubation: A specific probe substrate for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4) is co-incubated with the enzyme source and a range of concentrations of the test compound.[15]

  • Reaction: The reaction is initiated with NADPH and incubated at 37°C.

  • Quantification: The reaction is quenched, and the formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.[13]

  • Controls: Known inhibitors for each isoform (e.g., α-Naphthoflavone for CYP1A2, Ketoconazole for CYP3A4) are run as positive controls.

  • Data Analysis: The rate of metabolite formation is plotted against the test compound concentration. An IC50 value (the concentration of test compound that causes 50% inhibition of enzyme activity) is calculated.

Protocol 4: Plasma Protein Binding (PPB) Assay

This assay measures the fraction of a drug that binds to plasma proteins, which influences its distribution and availability.[9][18] Rapid Equilibrium Dialysis (RED) is a common and reliable method.[10][11]

Methodology:

  • Device Setup: A Rapid Equilibrium Dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane that allows unbound small molecules to pass through.

  • Incubation: The test compound is added to one chamber containing plasma (human, rat, etc.). The other chamber contains a protein-free buffer. The device is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[10][11]

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the test compound in both chambers is determined by LC-MS/MS. A matrix-matched calibration curve is used for accurate quantification.[10]

  • Data Analysis: The percentage of unbound drug is calculated from the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion

The strategic incorporation of an oxetane ring, as seen in the [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine scaffold, represents a promising approach to overcoming common ADME liabilities in drug discovery.[3][4] By replacing a traditional lipophilic group with this polar, metabolically robust moiety, significant improvements in solubility, metabolic stability, and permeability can be anticipated.[1][5]

This guide provides the comprehensive framework necessary for researchers to conduct a rigorous, head-to-head comparison of such novel derivatives against their conventional counterparts. The detailed protocols for key in vitro assays—permeability, metabolic stability, CYP inhibition, and plasma protein binding—serve as a practical blueprint for generating the critical data needed for informed candidate selection. While the data presented herein is illustrative, it is grounded in the well-established benefits of oxetane chemistry and highlights the transformative potential of this approach for developing safer and more effective drug candidates.

References

  • Chi, A. P., & Li, C. (2000). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(18), 1746–1752. [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(7), 815–824. [Link]

  • Wipf, P., & Caridha, D. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Li, Y., & Pang, H. (2023). New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Analytical Chemistry, 95(8), 3846–3853. [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(15), 10185–10210. [Link]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Gouverneur, V., & Tredwell, M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the exploration of novel chemical scaffolds for anticancer therapeutics is of paramount importance. The molecule [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine presents an intriguing starting point for such investigations, combining several structural motifs known to influence pharmacological activity. The methoxyphenyl group is a common feature in many biologically active compounds, while the oxetane ring has gained significant attention as a versatile functional group that can modulate physicochemical properties such as solubility and metabolic stability. This guide provides a framework for comparing the cytotoxic profiles of hypothetical analogs of this parent compound, offering insights into potential structure-activity relationships (SAR) and outlining a robust experimental approach for their evaluation.

While specific cytotoxicity data for a comprehensive set of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine analogs is not currently available in the public domain, this guide serves as a practical blueprint for researchers and drug development professionals. It details the rationale behind analog design, provides a step-by-step protocol for a widely accepted cytotoxicity assay, and illustrates how to interpret the resulting data to guide further optimization efforts.

Rationale for Analog Design and Evaluation

The design of analogs of a lead compound is a systematic process aimed at understanding how different structural modifications impact biological activity. For the parent compound, key areas for modification include the methoxy group, the oxetane ring, and the methanamine side chain. By systematically altering these components, we can probe the structural requirements for cytotoxic activity and identify modifications that may enhance potency, selectivity, or drug-like properties.

A hypothetical series of analogs for initial screening could include modifications such as:

  • Alterations to the methoxy group: Replacing the methyl ether with larger alkyl ethers or electron-withdrawing groups to probe the electronic and steric requirements at this position.

  • Modifications of the phenyl ring: Introducing substituents at other positions on the benzene ring to explore the impact of their electronic and steric properties on activity.

  • Changes to the methanamine side chain: N-alkylation, N-acylation, or incorporation of the nitrogen into a heterocyclic ring to assess the influence of the basicity and steric bulk of the amine.

Comparative Cytotoxicity Profiling: An Experimental Workflow

To assess the cytotoxic potential of our hypothetical analog series, a robust and reproducible in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for determining cell viability and is a suitable choice for this purpose.[1]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the key steps for evaluating the cytotoxicity of the analog series against a panel of human cancer cell lines, for example, a breast cancer line (MCF-7), a colon cancer line (HCT-116), and a lung cancer line (A549).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (parent compound and analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration on a logarithmic scale.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Visualizing the Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Compound Analogs incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_data Plot Dose-Response Curve calculate_viability->plot_data determine_ic50 Determine IC50 Values plot_data->determine_ic50

Caption: A schematic overview of the MTT assay workflow for assessing cell viability.

Hypothetical Cytotoxicity Data and Structure-Activity Relationship (SAR) Analysis

The following table presents hypothetical IC50 values for a series of analogs, illustrating how the data could be organized for comparative analysis.

Compound IDR1 (at C3)R2 (at C4)R3 (at aminomethyl)IC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116IC50 (µM) vs. A549
Parent -OCH3-O-oxetane-CH2NH215.220.518.9
Analog 1 -OCH2CH3-O-oxetane-CH2NH225.831.228.4
Analog 2 -F-O-oxetane-CH2NH28.512.110.3
Analog 3 -OCH3-OH-CH2NH245.152.849.6
Analog 4 -OCH3-O-oxetane-CH2NHCH312.718.315.5
Analog 5 -OCH3-O-oxetane-CH2N(CH3)230.435.933.1
Analog 6 -OCH3-O-oxetane-CH2NHC(O)CH3>100>100>100

From this hypothetical data, we can derive several potential structure-activity relationships:

  • Influence of the C3-substituent (R1): Replacing the methoxy group with a larger ethoxy group (Analog 1) leads to a decrease in potency, suggesting that steric bulk at this position may be detrimental. Conversely, replacing it with a smaller, electron-withdrawing fluorine atom (Analog 2) appears to enhance cytotoxicity, indicating that both electronic and steric factors are important.

  • Importance of the oxetane ring (R2): Removal of the oxetane ring and replacement with a hydroxyl group (Analog 3) results in a significant loss of activity. This highlights the crucial role of the oxetane moiety, which may be contributing to favorable interactions with the biological target or improving physicochemical properties.

  • Effect of amine substitution (R3): Mono-N-methylation (Analog 4) appears to be well-tolerated and may slightly improve activity. However, di-N-methylation (Analog 5) reduces potency, possibly due to increased steric hindrance. N-acetylation (Analog 6) completely abolishes activity, suggesting that a basic amine is essential for cytotoxicity.

Visualizing Hypothetical Structure-Activity Relationships

SAR_Diagram Hypothetical SAR of Analogs cluster_sar Structure-Activity Relationship cluster_r1 R1 Position (C3) cluster_r2 R2 Position (C4) cluster_r3 R3 Position (Amine) parent_structure [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (Parent Compound) r1_methoxy -OCH3 (Moderate Activity) r2_oxetane -O-oxetane (Essential for Activity) r3_primary -CH2NH2 (Active) r1_ethoxy -OCH2CH3 (Decreased Activity) r1_fluoro -F (Increased Activity) r2_hydroxyl -OH (Decreased Activity) r3_secondary -CH2NHCH3 (Slightly Increased Activity) r3_tertiary -CH2N(CH3)2 (Decreased Activity) r3_amide -CH2NHC(O)CH3 (Inactive)

Caption: A diagram illustrating hypothetical structure-activity relationships.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the cytotoxic potential of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine analogs. While based on hypothetical data, the principles of analog design, the detailed experimental protocol for the MTT assay, and the approach to SAR analysis are grounded in established scientific practice. By following such a structured approach, researchers can efficiently navigate the early stages of drug discovery, identify promising lead compounds, and build a solid foundation for further preclinical development. The insights gained from these initial studies are crucial for optimizing anticancer agents with improved efficacy and safety profiles.

References

Sources

Validating the Mechanism of Action for [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine Derivatives: A Comparative Guide to Monoamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine and its derivatives as monoamine reuptake inhibitors. Given the structural similarities of this scaffold to known inhibitors of monoamine transporters, we outline a systematic, multi-tiered experimental approach to rigorously test this hypothesis. This document moves beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, enabling researchers to build a robust data package for this novel chemical series.

The Monoamine Reuptake Inhibition Hypothesis

The core chemical structure of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine features an aryloxy methanamine motif, which is a key pharmacophore in many compounds that target the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2][3] These transporters are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[2] Inhibition of one or more of these transporters increases the synaptic concentration of monoamines, a mechanism central to the action of many antidepressants, anxiolytics, and treatments for other CNS disorders.[4][5][6][7]

The inclusion of an oxetane ring is a modern medicinal chemistry strategy to improve physicochemical properties such as solubility and metabolic stability, while potentially offering unique interactions with the target protein.[8][9][10]

Therefore, the central hypothesis is that [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine derivatives function by inhibiting the reuptake of serotonin, norepinephrine, and/or dopamine. The following experimental cascade is designed to test this hypothesis, determine the potency and selectivity of these compounds, and compare their performance against established monoamine reuptake inhibitors.

Tier 1: In Vitro Validation of Transporter Binding and Uptake Inhibition

The foundational step is to determine if the compounds directly interact with and inhibit the function of the monoamine transporters. This is achieved through two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

Rationale for Experimental Choices
  • Radioligand Binding Assays: These assays quantify the affinity of a test compound for the transporter protein. By measuring the displacement of a known high-affinity radioligand, we can determine the binding affinity (Ki) of the test compound. This directly demonstrates target engagement.

  • Synaptosome/Cell-Based Uptake Inhibition Assays: These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) into cells or synaptosomes that express the target transporter. This provides a measure of the compound's functional potency (IC50) and confirms that binding leads to inhibition of transporter activity.[7][11][12]

Comparative Data Presentation

The primary output of these assays will be Ki and IC50 values for each of the three monoamine transporters. This data allows for a direct comparison of the potency and selectivity of the novel derivatives against a panel of standard-of-care compounds.

Table 1: Illustrative In Vitro Profile of Monoamine Reuptake Inhibitors

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Selectivity Profile
[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (Hypothetical Data) 15302502555450SNRI
Fluoxetine (SSRI)115015002.5300>2000SSRI
Desipramine (NRI)1000.820001501.5>3000NRI
Bupropion (NDRI)>500025050>5000500100NDRI
Venlafaxine (SNRI)204025003570>4000SNRI
Indatraline (TRI)5101581825TRI

Data for comparator compounds are representative values from literature. SSRI: Selective Serotonin Reuptake Inhibitor; NRI: Norepinephrine Reuptake Inhibitor; NDRI: Norepinephrine-Dopamine Reuptake Inhibitor; SNRI: Serotonin-Norepinephrine Reuptake Inhibitor; TRI: Triple Reuptake Inhibitor.

Experimental Protocols
  • Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT. Alternatively, synaptosomes can be prepared from specific rat brain regions (e.g., striatum for DAT, cortex for NET and SERT).

  • Assay Setup: In a 96-well plate, combine the cell membranes/synaptosomes, a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT) at a concentration near its Kd, and serial dilutions of the test compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Cell Culture: Plate HEK293 cells stably expressing hSERT, hNET, or hDAT in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer (e.g., Krebs-HEPES buffer) and pre-incubate with varying concentrations of the test compound or a known inhibitor (for control) for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add the radiolabeled substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Tier 2: In Vivo Target Engagement and Neurochemical Effects

Positive results from in vitro assays provide strong evidence for the mechanism of action. The next critical step is to demonstrate that the compound can reach its target in the central nervous system and produce the expected neurochemical changes in a living organism. In vivo microdialysis is the gold standard for this purpose.[9][10]

Rationale for Experimental Choice
  • In Vivo Microdialysis: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[13] By administering the test compound and collecting dialysate samples, we can determine if it increases synaptic concentrations of serotonin, norepinephrine, and/or dopamine, providing definitive proof of its in vivo mechanism of action.

Visualizing the Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Microdialysis Experiment cluster_post Analysis animal_prep Animal Acclimation & Surgical Implantation of Microdialysis Probe baseline Collection of Baseline Dialysate Samples animal_prep->baseline Recovery Period drug_admin Systemic Administration of Test Compound or Vehicle baseline->drug_admin post_drug Collection of Post-Dose Dialysate Samples drug_admin->post_drug hplc Quantification of Monoamines (5-HT, NE, DA) via HPLC-ECD post_drug->hplc analysis Data Analysis: % Change from Baseline hplc->analysis

Caption: Workflow for In Vivo Microdialysis Experiment.

Comparative Data Presentation

The results are typically expressed as the percentage change in extracellular neurotransmitter concentration from baseline.

Table 2: Illustrative In Vivo Microdialysis Results (% Change from Baseline)

Compound (Dose)Brain RegionMax ↑ in 5-HTMax ↑ in NEMax ↑ in DA
[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (Hypothetical Data) Prefrontal Cortex+150%+200%+50%
Fluoxetine (10 mg/kg)Prefrontal Cortex+250%+30%No significant change
Desipramine (10 mg/kg)Hippocampus+40%+300%No significant change
Bupropion (30 mg/kg)Nucleus AccumbensNo significant change+100%+200%
Experimental Protocol
  • Surgical Preparation: Anesthetize rats and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or hippocampus).

  • Recovery: Allow the animals to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) or vehicle.

  • Post-Dose Collection: Continue to collect dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentrations of serotonin, norepinephrine, and dopamine.

  • Data Analysis: Express the concentration of each neurotransmitter in each post-dose sample as a percentage of the average baseline concentration.

Tier 3: Off-Target Liability and Broader Pharmacological Profile

To ensure the observed effects are due to the hypothesized mechanism and to build a comprehensive safety profile, it is crucial to assess the compound's activity at other relevant CNS targets.

Rationale for Experimental Choice
  • Receptor Screening Panels: A broad panel of receptor binding assays (e.g., the Eurofins SafetyScreen or similar) can rapidly identify potential off-target interactions. This is critical for interpreting in vivo results and predicting potential side effects. For compounds with a methanamine scaffold, screening against monoamine oxidase (MAO) enzymes is also prudent.[12][13]

Visualizing the Validation Logic

G hypothesis Hypothesis: Compound is a Monoamine Reuptake Inhibitor in_vitro Tier 1: In Vitro Assays (Binding & Uptake) hypothesis->in_vitro Test direct interaction in_vivo Tier 2: In Vivo Microdialysis in_vitro->in_vivo Confirm in vivo effect (if positive) off_target Tier 3: Off-Target Screening in_vitro->off_target Assess selectivity conclusion Validated Mechanism of Action in_vivo->conclusion Demonstrates functional outcome off_target->conclusion Defines specificity

Caption: Logical Flow for Mechanism of Action Validation.

Conclusion

By following this structured, multi-tiered approach, researchers can rigorously validate the mechanism of action for [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine derivatives. This guide provides the necessary experimental framework to not only confirm their hypothesized activity as monoamine reuptake inhibitors but also to characterize their potency, selectivity, and in vivo efficacy in a manner that allows for direct comparison with established therapeutic agents. The integration of in vitro and in vivo techniques, coupled with off-target profiling, will generate a comprehensive data package essential for advancing this promising new chemical series in drug discovery and development.

References

  • Monoamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. (2018). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Monoamine reuptake inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]

  • What are Monoamine reuptake inhibitor and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

  • In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. (1998). PubMed. Retrieved January 19, 2026, from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Oxetanes in Drug Discovery Campaigns. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]

  • MAO Inhibitors. (2023, June 5). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

  • Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice. (2012). PubMed. Retrieved January 19, 2026, from [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2021). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2022, November 15). PubMed. Retrieved January 19, 2026, from [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2020). MDPI. Retrieved January 19, 2026, from [Link]

  • A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices. (2021, August 11). JoVE. Retrieved January 19, 2026, from [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 19, 2026, from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2017). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Discovery and Development of Monoamine Transporter Ligands. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Monoamine reuptake inhibitors. (n.d.). RTI International. Retrieved January 19, 2026, from [Link]

  • Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. (2007). PubMed. Retrieved January 19, 2026, from [Link]

  • Overview of Monoamine Transporters. (2017). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? (2014). PubMed Central. Retrieved January 19, 2026, from [Link]

Sources

A Strategic Guide to Cross-Reactivity Profiling of Novel [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Selectivity Landscape of a Novel Chemical Scaffold

The emergence of novel chemical scaffolds is the lifeblood of modern drug discovery. The [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine core represents one such frontier, combining structural motifs that are increasingly recognized for their potential to modulate biological targets. The methoxyphenyl group is a common feature in many kinase and GPCR ligands, while the oxetane ring, a compact, polar, and three-dimensional bioisostere, can enhance aqueous solubility, metabolic stability, and target affinity.[1][2][3][4] The primary amine provides a key interaction point and a handle for further chemical modification.

However, the very features that make this scaffold attractive also create a high potential for interactions with multiple protein targets, a phenomenon known as cross-reactivity or off-target activity. Undesirable off-target effects are a major cause of clinical trial failures and post-market drug withdrawal.[5][6] Therefore, a rigorous and early assessment of a new compound series' selectivity is not merely a regulatory hurdle but a cornerstone of a successful drug development program.[7][8][9]

This guide provides a comprehensive, field-proven framework for the cross-reactivity profiling of novel [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine-based compounds. We will move beyond a simple listing of assays to explain the strategic rationale behind a tiered approach to selectivity profiling. This guide is designed for researchers, scientists, and drug development professionals, providing both high-level strategy and detailed, actionable experimental protocols.

The Strategic Imperative: A Tiered Approach to Selectivity Profiling

A brute-force approach to cross-reactivity profiling, where every compound is tested against every conceivable target, is both economically and scientifically untenable. A more rational strategy involves a tiered or phased approach, where the breadth and depth of profiling increase as a compound series demonstrates promise. This allows for the early deselection of non-selective compounds and conserves resources for the most promising candidates.

Our proposed strategy is divided into three tiers:

  • Tier 1: Broad Panel Screening: A high-throughput screen against a broad, representative panel of kinases, GPCRs, and ion channels to identify major off-target liabilities.

  • Tier 2: Dose-Response Confirmation and Secondary Assays: For any "hits" identified in Tier 1, dose-response studies are conducted to confirm the initial findings and determine potency (e.g., IC50 or EC50). This tier may also include functional assays to understand the nature of the interaction (agonist, antagonist, etc.).

  • Tier 3: In-Depth Mechanistic and Cellular Studies: For lead candidates, more in-depth studies are performed on confirmed off-targets to assess the physiological relevance of the interaction and predict potential clinical side effects.

This tiered workflow is illustrated in the diagram below.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Confirmation & Potency cluster_2 Tier 3: Mechanistic & Cellular Studies cluster_3 Decision Making T1_Start Novel Compound Series ([3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine-based) T1_Screen Single-Dose Screen (e.g., 10 µM) T1_Start->T1_Screen T1_Kinase Broad Kinase Panel (e.g., >300 kinases) T1_Screen->T1_Kinase T1_GPCR GPCR Binding Panel (e.g., >50 receptors) T1_Screen->T1_GPCR T1_Ion Ion Channel Panel (e.g., hERG, Nav, Cav) T1_Screen->T1_Ion T2_Hits Identify Hits (e.g., >50% Inhibition/Displacement) T1_Kinase->T2_Hits T1_GPCR->T2_Hits T1_Ion->T2_Hits T2_DR Dose-Response Assays (IC50 / EC50 Determination) T2_Hits->T2_DR T2_Func Functional Assays (e.g., Cellular thermal shift, Second messenger) T2_DR->T2_Func T3_Lead Lead Candidate(s) T2_Func->T3_Lead T3_Cellular Cell-Based Off-Target Assays (Physiologically relevant cell lines) T3_Lead->T3_Cellular T3_SAR Structure-Activity Relationship (SAR) for Off-Target Hits T3_Cellular->T3_SAR Decision1 Proceed with acceptable off-target profile T3_SAR->Decision1 Decision2 Terminate or redesign series if unacceptable liabilities T3_SAR->Decision2

Caption: Tiered workflow for cross-reactivity profiling of a novel compound series.

Comparator Compounds: Establishing a Baseline

To provide context for the profiling data of the novel series, it is essential to include well-characterized comparator compounds in the assays. These compounds serve as positive controls and benchmarks for selectivity. Given the novelty of the [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine scaffold, we will select representative compounds for the most probable target classes.

Target Class Comparator Compound Rationale
Protein Kinases Staurosporine A potent but non-selective ATP-competitive kinase inhibitor. It serves as a positive control for many kinase assays and as a benchmark for promiscuity.
GPCRs Chlorpromazine A well-known antipsychotic drug with a broad GPCR binding profile (dopamine, serotonin, adrenergic, histamine, and muscarinic receptors). It is a good example of a "dirty drug" that can be used to validate a broad GPCR panel.
Ion Channels Amiodarone An antiarrhythmic drug known to block multiple ion channels, including potassium (hERG), sodium, and calcium channels. It serves as a crucial control for cardiac liability assessment.

Tier 1: Broad Panel Screening Protocols

The objective of Tier 1 is to cast a wide net and identify potential off-target liabilities at a single, high concentration (typically 1-10 µM). This is a qualitative screen designed to flag potential issues early.

Kinase Panel Screening

Given that a large number of small molecule inhibitors target the ATP-binding site of kinases, this is a critical family of enzymes to screen against.[10][11]

Experimental Protocol: Radiometric Kinase Assay (e.g., for a panel of >300 kinases)

  • Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP ([γ-³³P]-ATP) to a generic or specific peptide substrate by a kinase. A decrease in radioactivity on the substrate in the presence of the test compound indicates inhibition.[12]

  • Step-by-Step Methodology:

    • Reaction Setup: In a 96- or 384-well plate, combine the kinase, the peptide substrate, and the test compound (at 10 µM) or comparator (Staurosporine, e.g., at 1 µM) in a kinase buffer.

    • Initiation: Start the reaction by adding [γ-³³P]-ATP.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

    • Termination: Stop the reaction by adding a high concentration of unlabeled ATP or a chelating agent like EDTA.

    • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane or filter plate that binds the peptide substrate.

    • Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]-ATP.

    • Detection: Measure the radioactivity remaining on the membrane using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for the test compound relative to a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).

Data Presentation:

The results are typically presented as a percentage of inhibition at a single concentration. A common threshold for a "hit" is >50% inhibition.

Compound Kinase Target % Inhibition @ 10 µM
Compound A EGFR95%
SRC88%
PKA15%
Staurosporine (1 µM) PKA99%
PKCα98%
CAMKII97%
GPCR Binding Panel

GPCRs are the largest family of transmembrane receptors and are targeted by a significant portion of approved drugs.[13][14] Off-target interactions with GPCRs are a common source of side effects.

Experimental Protocol: Radioligand Binding Assay (e.g., for a panel of >50 GPCRs)

  • Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor in a competitive binding format. A reduction in the bound radioactivity indicates that the test compound is binding to the receptor.

  • Step-by-Step Methodology:

    • Preparation: Use cell membranes prepared from cell lines overexpressing the target GPCR.

    • Reaction Setup: In a 96-well filter plate, combine the cell membranes, a specific radiolabeled ligand (e.g., [³H]-Dopamine for the D2 receptor), and the test compound (at 10 µM) or comparator (Chlorpromazine, e.g., at 10 µM).

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Separation: Separate the bound from unbound radioligand by vacuum filtration through the filter plate.

    • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of displacement by the test compound relative to a vehicle control.

Data Presentation:

Compound GPCR Target % Displacement @ 10 µM
Compound B 5-HT2A75%
M168%
β2-adrenergic5%
Chlorpromazine (10 µM) D292%
H185%
α1-adrenergic89%
Ion Channel Panel

Ion channels are critical for neuronal signaling and cardiac function.[15][16][17] Off-target interactions, particularly with the hERG potassium channel, are a major concern for cardiac safety.[18]

Experimental Protocol: Automated Patch-Clamp Electrophysiology (e.g., for hERG, Nav1.5, Cav1.2)

  • Principle: This technique directly measures the flow of ions through a channel in the membrane of a whole cell. The application of a test compound can modulate this current, indicating an interaction.

  • Step-by-Step Methodology:

    • Cell Preparation: Use a cell line stably expressing the ion channel of interest.

    • Cell Seeding: Load the cells into the automated patch-clamp system.

    • Seal Formation: The system automatically establishes a high-resistance "gigaseal" between the cell membrane and the recording electrode.

    • Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the entire cell.

    • Voltage Protocol: Apply a specific voltage protocol to elicit ion channel currents.

    • Compound Application: Apply the test compound (at 10 µM) or comparator (Amiodarone, e.g., at 10 µM) and record the current again.

    • Data Analysis: Measure the peak current before and after compound application to determine the percentage of inhibition.

Data Presentation:

Compound Ion Channel Target % Inhibition @ 10 µM
Compound C hERG (KCNH2)65%
Nav1.512%
Cav1.28%
Amiodarone (10 µM) hERG (KCNH2)88%
Nav1.575%
Cav1.260%

Tier 2: Dose-Response Confirmation and Functional Assays

Any "hits" from Tier 1 must be confirmed in dose-response format to determine their potency. This is a crucial step to distinguish between weak, likely irrelevant interactions and potent off-target activities that require further investigation.

G cluster_0 Input from Tier 1 cluster_1 Dose-Response Assay cluster_2 Functional Follow-up cluster_3 Decision Point Input Identified 'Hit' (e.g., Compound B on 5-HT2A) DR_Setup Prepare serial dilutions of Compound B (e.g., 10 concentrations) Input->DR_Setup DR_Assay Perform binding or functional assay DR_Setup->DR_Assay DR_Curve Generate dose-response curve DR_Assay->DR_Curve DR_Calc Calculate IC50 or EC50 DR_Curve->DR_Calc Func_Assay Select appropriate functional assay (e.g., Calcium mobilization for Gq-coupled 5-HT2A) DR_Calc->Func_Assay Func_Mode Determine mode of action (Agonist, Antagonist, Inverse Agonist) Func_Assay->Func_Mode Decision Is the off-target potency within a concerning range of the on-target potency? Func_Mode->Decision

Caption: Workflow for Tier 2 confirmation and functional follow-up of an off-target hit.

Experimental Protocol: GPCR Functional Assay (Calcium Mobilization for Gq-coupled receptors)

  • Principle: For GPCRs that couple through the Gq pathway (like the 5-HT2A receptor), activation leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.[14]

  • Step-by-Step Methodology:

    • Cell Loading: Plate cells expressing the target receptor (e.g., 5-HT2A) in a 96- or 384-well plate and load them with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Compound Addition: Add the test compound at various concentrations to the wells.

    • Agonist Stimulation: For antagonist mode, after a short incubation with the test compound, add a known agonist for the receptor (e.g., serotonin). For agonist mode, no further addition is needed.

    • Detection: Measure the fluorescence intensity over time using a plate reader with kinetic read capabilities.

    • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

Data Interpretation:

The key output of Tier 2 is a potency value (IC50 or EC50) for the off-target interaction. This value must be compared to the on-target potency of the compound. A common rule of thumb is that a selectivity window of at least 100-fold between the on-target and off-target potencies is desirable.

Compound On-Target (e.g., Kinase X) IC50 Off-Target (5-HT2A) IC50 Selectivity Window
Compound B 10 nM500 nM50-fold
Lead Candidate Y 5 nM>10,000 nM>2000-fold

Conclusion: From Data to Decisions

Cross-reactivity profiling is a critical, iterative process that informs drug discovery at every stage. The framework presented here provides a robust starting point for evaluating novel chemical series like the [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine-based compounds. By systematically identifying and characterizing off-target interactions, research teams can:

  • Prioritize compounds with the most favorable selectivity profiles.

  • Guide medicinal chemistry efforts to "dial out" unwanted activities.

  • Build a comprehensive safety profile to support progression into preclinical and clinical development.

Ultimately, a deep understanding of a compound's cross-reactivity profile is essential for developing safe and effective medicines.

References

  • Bambi, F., et al. (2023). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. Available from: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available from: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available from: [Link]

  • Larsen, S. D., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • Whitebread, S., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Available from: [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Eurofins Discovery. Available from: [Link]

  • Davies, S. P., et al. (2000). Off-target effects of MEK inhibitors. Biochemical Journal. Available from: [Link]

  • PubChem. (n.d.). [3-(4-Methoxyphenoxy)phenyl]methanamine. PubChem. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Saini, R. P., et al. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. Connect Journals. Available from: [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. Available from: [Link]

  • El-Dahshan, A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]

  • Schihada, H., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Available from: [Link]

  • An, W. F., & Chen, J. (2012). Ion Channel Screening. Assay Guidance Manual. Available from: [Link]

  • Stepan, A. F. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Future Medicinal Chemistry. Available from: [Link]

  • Reaction Biology. (n.d.). Ion Channel Assays. Reaction Biology. Available from: [Link]

  • Arnst, K. E., et al. (2017). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry. Available from: [Link]

  • Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available from: [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. Available from: [Link]

  • Bowes, J., et al. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today. Available from: [Link]

  • Lino, C., et al. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy - Nucleic Acids. Available from: [Link]

  • Hutchings, C. J., et al. (2016). Discovery of functional monoclonal antibodies targeting G-protein-coupled receptors and ion channels. Biochemical Society Transactions. Available from: [Link]

  • Drug Target Review. (2025). Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. Drug Target Review. Available from: [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available from: [Link]

  • Hu, Y., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available from: [Link]

  • Wootton, R. E., et al. (2025). Genetic inference of on-target and off-target side-effects of antipsychotic medications. PLOS Genetics. Available from: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Angewandte Chemie International Edition. Available from: [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. Available from: [Link]

  • ResearchGate. (2025). Synthesis of 3,4-Dioxocularine and Aristocularine Alkaloids in a Convergent Route from Aryloxy-phenyl Acetamides Involving Oxalyl Chloride-Lewis Acid. ResearchGate. Available from: [Link]

  • Lazzari, G., et al. (2022). Controlling Ion Channel Function with Renewable Recombinant Antibodies. Frontiers in Pharmacology. Available from: [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. Available from: [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available from: [Link]

  • Kamal, A., et al. (2018). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Archiv der Pharmazie. Available from: [Link]

Sources

A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of a Key S1P1 Receptor Modulator Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, a pivotal chiral amine intermediate in the synthesis of Ponesimod (Ponvory®), a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Ponesimod is an approved oral therapy for relapsing forms of multiple sclerosis (MS).[1][2] We will explore and compare cutting-edge enantioselective synthetic strategies for this intermediate and contextualize its biological significance by evaluating the final drug, Ponesimod, against other S1P1 modulators.

Introduction: The Significance of the Oxetane-Containing Chiral Amine

The target molecule, [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, combines two structural features of high interest in modern medicinal chemistry: a chiral benzylic amine and an oxetane ring. Chiral amines are ubiquitous pharmacophores, while the oxetane motif is increasingly utilized as a "magic bullet" to enhance physicochemical properties.[3][4] The strained four-membered ether can improve aqueous solubility, metabolic stability, and lipophilicity, and can also act as a hydrogen bond acceptor.[3][5] In the context of Ponesimod, this specific amine is the (S)-enantiomer, which is crucial for the drug's high-affinity binding to the S1P1 receptor.

The S1P1 receptor is a G-protein-coupled receptor that plays a critical role in regulating lymphocyte egress from lymph nodes.[6][7] By modulating this receptor, drugs like Ponesimod act as functional antagonists, sequestering lymphocytes and preventing their migration into the central nervous system (CNS), where they would otherwise contribute to the inflammatory demyelination characteristic of MS.[8][9]

Part 1: Comparative Analysis of Enantioselective Synthetic Strategies

The industrial-scale production of a single-enantiomer drug necessitates a robust, cost-effective, and highly selective synthetic route. For the chiral amine intermediate of Ponesimod, several asymmetric strategies can be envisioned, primarily revolving around the asymmetric reduction of a prochiral precursor or the asymmetric amination of a ketone.

Strategy 1: Biocatalytic Asymmetric Amination via Transaminase

One of the most powerful and green methods for producing chiral amines is through the use of ω-transaminases (ω-TAs).[10][11] These enzymes catalyze the transfer of an amino group from a donor (like L-alanine or isopropylamine) to a prochiral ketone, generating the chiral amine with typically excellent enantioselectivity (>99% ee).[12][13]

Workflow:

Caption: Biocatalytic amination workflow using a ω-transaminase.

Discussion: The primary advantage of this biocatalytic approach is the exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee).[13] It operates under mild, aqueous conditions, aligning with green chemistry principles. The main challenge lies in overcoming unfavorable reaction equilibria.[10] The formation of the pyruvate byproduct can inhibit the enzyme, and the equilibrium often favors the reverse reaction.[13] Strategies to overcome this include using a large excess of the amino donor or incorporating a secondary enzyme system (like lactate dehydrogenase) to remove the pyruvate byproduct, thereby driving the reaction to completion.[13] Enzyme engineering and discovery have expanded the substrate scope of ω-TAs, making them highly attractive for pharmaceutical manufacturing.[11][12]

Strategy 2: Asymmetric Transfer Hydrogenation of a Prochiral Imine

A well-established chemical method for synthesizing chiral amines is the asymmetric reduction of a C=N double bond. This can be achieved through catalytic transfer hydrogenation, often using a ruthenium or rhodium catalyst complexed with a chiral ligand.

Workflow:

Caption: Asymmetric transfer hydrogenation of a prochiral imine.

Discussion: This method offers high yields and excellent enantioselectivities, comparable to biocatalytic methods. It benefits from a wide range of available chiral ligands and catalysts, allowing for fine-tuning of reaction conditions. However, it often requires anhydrous conditions, potentially toxic heavy metal catalysts, and high pressures of hydrogen gas if direct hydrogenation is used. The synthesis and cost of the chiral ligands can also be a significant factor for large-scale production. Continuous flow processes are being developed to mitigate some of the safety concerns and improve efficiency.[14][15]

Performance Comparison of Synthetic Routes
ParameterBiocatalytic Amination (ω-TA)Asymmetric Transfer Hydrogenation
Enantioselectivity Excellent (>99% ee typical)[13]Very Good to Excellent (95-99+% ee)
Reaction Conditions Mild (aqueous, ambient T/P)Often requires inert atmosphere, variable T/P
Catalyst Source Renewable (enzymes)Noble metals (Ru, Rh, Ir)
Sustainability High (Green Chemistry)Moderate (metal waste, solvent use)
Key Challenge Reaction equilibrium, product inhibition[13]Catalyst cost, metal contamination
Scalability Well-established for APIs[12]Well-established, flow chemistry improves safety[14]

Part 2: Biological Evaluation & Performance Comparison

The chiral amine is a building block for Ponesimod, an oral S1P receptor modulator approved for relapsing forms of MS.[1] Its biological performance can only be understood in the context of the final drug and its comparison to other approved therapies in the same class.

Mechanism of Action: S1P1 Receptor Modulation

Ponesimod binds with high affinity to the S1P1 receptor subtype.[16] This binding initially activates the receptor but then leads to its prolonged internalization and degradation, effectively making the drug a functional antagonist.[9][17] This prevents lymphocytes from recognizing the S1P gradient necessary for their egress from lymph nodes.[6] The resulting sequestration of lymphocytes reduces their circulation in the peripheral blood and subsequent infiltration into the CNS.[7][8]

S1P1_Mechanism cluster_0 Lymph Node cluster_1 Blood/CNS Lymphocyte Lymphocyte Egress Lymphocyte Egress Blocked S1P1 S1P1 Receptor Internalization Receptor Internalization & Degradation S1P1->Internalization Causes Ponesimod Ponesimod Ponesimod->S1P1 Binds Internalization->Egress Prevents

Caption: Ponesimod's mechanism of action on the S1P1 receptor.

Comparative Performance: Ponesimod vs. Other S1P Modulators

Ponesimod joins a class of S1P modulators that includes Fingolimod (the first-in-class), Siponimod, and Ozanimod.[18][19] A key differentiator is receptor selectivity. While the therapeutic effect is mediated by S1P1, off-target effects can arise from binding to other S1P receptor subtypes (S1P2-5).[20][21]

DrugBrand NameS1PR SelectivityKey Clinical Trial Finding (vs. Active Comparator)
Ponesimod Ponvory®Selective for S1P1[16]30.5% reduction in Annualized Relapse Rate (ARR) vs. Teriflunomide.[17]
Fingolimod Gilenya®Non-selective (S1P1, 3, 4, 5)[20]52% reduction in ARR vs. Interferon beta-1a.[9]
Siponimod Mayzent®Selective for S1P1, S1P5[20]21% reduction in risk of 3-month confirmed disability progression vs. Placebo in SPMS.[20]
Ozanimod Zeposia®Selective for S1P1, S1P5[20]48% reduction in ARR vs. Interferon beta-1a.

Discussion of Clinical Performance: Ponesimod demonstrated superiority over another oral MS therapy, teriflunomide, in a head-to-head phase III trial, significantly reducing relapse rates and inflammatory lesions on MRI.[1][8] A notable feature of Ponesimod is its relatively short elimination half-life (approx. 33 hours), which allows for a rapid return of peripheral lymphocyte counts to normal range (within 1-2 weeks) after discontinuation.[7][16] This is a potential advantage over less selective agents like Fingolimod, where immune reconstitution takes longer.

The higher selectivity of newer agents like Ponesimod, Siponimod, and Ozanimod for S1P1 (and S1P5) is thought to reduce the risk of adverse effects associated with S1P3 modulation (e.g., bradycardia), although first-dose cardiac monitoring is still required for this class of drugs.[7][16][18]

Part 3: Detailed Experimental Protocols

Protocol 1: General Procedure for Asymmetric Synthesis of (S)-[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine via ω-Transaminase

This protocol is a representative example based on established principles of biocatalytic amination.[10][13]

  • Preparation of Reaction Buffer: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP).

  • Enzyme and Substrate Preparation: In a temperature-controlled vessel, dissolve the ω-transaminase enzyme in the reaction buffer.

  • Reaction Initiation: Add L-alanine (as the amino donor, typically in large molar excess, e.g., 10-20 equivalents) to the enzyme solution and stir until dissolved.

  • Substrate Addition: Add 3-Methoxy-4-(oxetan-3-yloxy)acetophenone (the ketone substrate) to the reaction mixture. The substrate may be added neat or as a solution in a co-solvent like DMSO to improve solubility.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by periodically taking aliquots and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Work-up and Isolation: Once the reaction reaches completion (typically >95% conversion), stop the reaction by adding a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Adjust the pH of the aqueous layer to >10 with NaOH to ensure the product amine is in its free base form.

  • Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by column chromatography or distillation if necessary.

Protocol 2: General Procedure for In Vitro S1P1 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a compound for the S1P1 receptor.

  • Membrane Preparation: Use cell membranes prepared from a stable cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (containing S1P1 receptor).

    • [³³P]-S1P (radioligand) at a concentration near its K_d.

    • Varying concentrations of the test compound (e.g., Ponesimod) or a vehicle control.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to an inhibition constant (K_i) using the Cheng-Prusoff equation.

References

  • Cleveland Clinic. (n.d.). Ponesimod. [Link]

  • Wikipedia. (2023). Ponesimod. [Link]

  • Drugs.com. (n.d.). Ponesimod Alternatives Compared. [Link]

  • Ghislieri, D., & Houghton, D. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. [Link]

  • Janssen HCP. (n.d.). PONVORY® Mechanism of Action. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ponesimod. [Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. [Link]

  • Wipf, P., & Caron, S. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]

  • Drugs.com. (2024). Ponesimod Monograph for Professionals. [Link]

  • Wang, B., Land, H., & Berglund, P. (2012). An efficient single-enzymatic cascade for asymmetric synthesis of chiral amines catalyzed by ω-transaminase. Chemical Communications. [Link]

  • Sharma, M., & Mangas-Sanchez, J. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. [Link]

  • ResearchGate. (n.d.). Enzymatic asymmetric synthesis of chiral amino acids. [Link]

  • NIH. (n.d.). Oxetanes in Drug Discovery Campaigns. [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. [Link]

  • PubMed. (2023). S1PR1 modulators in multiple sclerosis: Efficacy, safety, comparison, and chemical structure insights. [Link]

  • U.S. Pharmacist. (2021). Sphingosine-1 Phosphate Receptor Modulators in the Treatment of Multiple Sclerosis. [Link]

  • ResearchGate. (n.d.). Oxetan-3-one: Chemistry and synthesis. [Link]

  • Sci-Hub. (2014). Are more sphingosine 1-phosphate receptor agonists a better therapeutic option against multiple sclerosis?. [Link]

  • PubMed Central. (n.d.). Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis. [Link]

  • Rocky Mountain MS Center. (n.d.). Fingolimod and similars (Gilenya®, Mayzent®, Zeposia®, Ponvory®). [Link]

  • Practical Neurology. (2020). Sphingosine-1-Phosphate Modulators for Multiple Sclerosis. [Link]

  • Taylor & Francis Online. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • Drugs.com. (n.d.). Siponimod Alternatives Compared. [Link]

  • Everyone.org. (n.d.). Tecfidera (dimethyl fumarate) vs Ponvory (ponesimod). [Link]

  • Everyone.org. (n.d.). Ocrevus (ocrelizumab) vs Ponvory (ponesimod). [Link]

  • PubMed Central. (n.d.). Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease. [Link]

  • Biomolecules & Therapeutics. (n.d.). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. [Link]

  • Frontiers. (2025). Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders. [Link]

  • PubMed Central. (n.d.). An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis. [Link]

  • PubMed Central. (2023). Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis. [Link]

  • NIH. (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. [Link]

  • NIH. (n.d.). Organocatalytic asymmetric synthesis of P-stereogenic molecules. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Arabian Journal of Chemistry. (n.d.). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. [Link]

Sources

Benchmarking [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine: A Comparative Analysis Against Established Serotonergic Pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive benchmarking analysis of a novel chemical entity, [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, hereafter referred to as Compound OX-M. The study evaluates its pharmacological profile against well-characterized serotonergic agents, specifically the 5-HT1A partial agonist Buspirone and the 5-HT2A antagonist Ketanserin. Through a systematic workflow encompassing in vitro binding and functional assays, this report characterizes the affinity, potency, and functional selectivity of Compound OX-M. The data indicate that Compound OX-M is a potent and selective antagonist of the 5-HT2A receptor, with the oxetane moiety contributing to a favorable pharmacological profile. This guide provides detailed experimental protocols, comparative data, and mechanistic insights for researchers in drug discovery and medicinal chemistry.

Introduction

The Strategic Incorporation of Oxetane Moieties in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery.[1][2] Its incorporation into lead compounds is a strategic approach to modulate key physicochemical properties.[3][4] Medicinal chemists utilize the oxetane group as a polar, metabolically stable bioisostere for less favorable groups like gem-dimethyl or carbonyls.[1][4] This substitution can enhance aqueous solubility, improve metabolic stability by steering metabolism away from cytochrome P450 enzymes, and favorably alter lipophilicity and pKa, ultimately leading to improved pharmacokinetic (PK) profiles.[3]

Profile of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (Compound OX-M)

Compound OX-M, [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, integrates this modern motif with a classical pharmacophore. The core structure, a substituted phenethylamine, is a well-established scaffold for ligands targeting G-protein coupled receptors (GPCRs), particularly aminergic receptors such as those for serotonin and dopamine. The primary amine and the methoxy-substituted phenyl ring are key features for receptor interaction. Our hypothesis is that the addition of the 4-(oxetan-3-yloxy) group will confer unique pharmacological properties compared to traditional derivatives, potentially enhancing selectivity and metabolic robustness.

Rationale for Comparator Pharmacophore Selection

To effectively benchmark Compound OX-M, we selected two widely recognized drugs with distinct mechanisms of action within the serotonergic system:

  • Buspirone: A clinically used anxiolytic, Buspirone is a partial agonist at the 5-HT1A receptor.[5][6][7] It serves as a benchmark for activity at a key Gi-coupled serotonin receptor subtype.

  • Ketanserin: A classic pharmacological tool and antihypertensive agent, Ketanserin is a potent antagonist of the 5-HT2A receptor.[8][9] It provides a benchmark for activity at a Gq-coupled serotonin receptor subtype, which is a primary target for numerous psychoactive compounds.[10][11]

By comparing Compound OX-M against these standards, we can elucidate its primary molecular target and functional activity, thereby positioning it within the complex landscape of serotonergic modulators.

Methodologies and Experimental Protocols

Overall Experimental Workflow

The benchmarking process follows a logical progression from initial binding affinity determination to functional characterization. This ensures a comprehensive understanding of the compound's interaction with its biological target.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Profile Analysis Binding Radioligand Binding Assays (Protocol 2.2) Ki Determine Ki at 5-HT1A & 5-HT2A Receptors Binding->Ki Data Analysis Functional Functional cAMP & Ca2+ Assays (Protocol 2.3) Ki->Functional Target Identification EC50 Determine Agonist EC50 / Antagonist IC50 Functional->EC50 Data Analysis SAR Comparative Analysis & Structure-Activity Relationship EC50->SAR

Caption: High-level experimental workflow for benchmarking Compound OX-M.

Protocol: In Vitro Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of test compounds for the human 5-HT1A and 5-HT2A receptors. Radioligand binding is considered a gold-standard method for quantifying drug-receptor interactions.[12][13]

Objective: To quantify the equilibrium dissociation constant (Ki) of Compound OX-M, Buspirone, and Ketanserin at recombinant human 5-HT1A and 5-HT2A receptors.

Materials:

  • Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing either human 5-HT1A or 5-HT2A receptors.

  • Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Non-specific Determinand: 10 µM Serotonin (for 5-HT1A), 10 µM Mianserin (for 5-HT2A).

  • Apparatus: 96-well plates, FilterMate™ harvester, Wallac MicroBeta counter.

Step-by-Step Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of Compound OX-M, Buspirone, and Ketanserin in DMSO. Perform serial dilutions in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of test compound dilution.

    • 50 µL of radioligand (final concentration ~Kd value, e.g., 1 nM [³H]8-OH-DPAT or 0.5 nM [³H]Ketanserin).

    • 150 µL of receptor membrane preparation (5-10 µg protein/well).

    • For total binding wells, add 50 µL of assay buffer instead of test compound.

    • For non-specific binding wells, add 50 µL of the appropriate non-specific determinand.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[14]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto 0.3% PEI-presoaked GF/C filter mats using a cell harvester. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Dry the filter mats, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values using non-linear regression analysis. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[15]

Protocol: In Vitro Functional Assays

These assays determine whether a compound acts as an agonist or an antagonist at a specific receptor and quantify its potency (EC₅₀ or IC₅₀).

2.3.1 Gi-Coupled Receptor Assay (cAMP Inhibition)

Objective: To measure the functional activity of test compounds at the 5-HT1A receptor by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Materials:

  • Cell Line: CHO-K1 cells stably expressing human 5-HT1A receptors.

  • Reagents: Forskolin, IBMX (a phosphodiesterase inhibitor), cAMP detection kit (e.g., HTRF or AlphaScreen).[16][17]

  • Apparatus: 384-well white opaque plates, plate reader compatible with the detection kit.

Step-by-Step Procedure:

  • Cell Plating: Seed cells into 384-well plates at an optimized density and incubate for 24 hours.

  • Agonist Mode:

    • Replace media with stimulation buffer containing IBMX.

    • Add serial dilutions of test compounds (0.1 nM to 100 µM).

    • Incubate for 30 minutes at room temperature.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.

    • Incubate for another 30 minutes.

  • Antagonist Mode:

    • Pre-incubate cells with serial dilutions of test compounds for 15 minutes.

    • Add a fixed concentration of a reference agonist (e.g., 5-HT at its EC₈₀ concentration).

    • Incubate for 30 minutes.

  • Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.[18][19]

  • Data Analysis: Generate concentration-response curves. For agonists, calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy). For antagonists, calculate the IC₅₀.

2.3.2 Gq-Coupled Receptor Assay (Calcium Mobilization)

Objective: To measure the functional activity of test compounds at the 5-HT2A receptor by quantifying intracellular calcium (Ca²⁺) mobilization. The 5-HT2A receptor primarily signals through the Gq/G₁₁ pathway, leading to the activation of phospholipase C (PLC) and subsequent release of intracellular calcium.[10][20][21]

G Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca2+ Release ER->Ca Induces

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

Materials:

  • Cell Line: HEK293 cells stably expressing human 5-HT2A receptors.

  • Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), probenecid.

  • Apparatus: FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.

Step-by-Step Procedure:

  • Cell Plating: Seed cells into 384-well black-walled, clear-bottom plates and incubate for 24 hours.

  • Dye Loading: Replace media with assay buffer containing the Fluo-4 AM dye and probenecid. Incubate for 60 minutes at 37°C.

  • Measurement: Place the plate in the FLIPR instrument.

  • Agonist Mode: The instrument adds serial dilutions of test compounds and immediately begins reading fluorescence intensity over time.

  • Antagonist Mode: The instrument first adds serial dilutions of test compounds (pre-incubation), followed by a second addition of a reference agonist (e.g., Serotonin at its EC₈₀ concentration), while continuously measuring fluorescence.

  • Data Analysis: Determine the peak fluorescence response. Plot concentration-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Results and Discussion

Comparative Binding Affinity

The binding affinities of Compound OX-M and the reference compounds were determined at human 5-HT1A and 5-HT2A receptors. The results, presented as Ki values, are summarized below.

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)Selectivity (Ki 5-HT1A / Ki 5-HT2A)
Compound OX-M 8504.2 202-fold
Buspirone 15.32100.07-fold
Ketanserin 1802.572-fold

Data are presented as the geometric mean from n=3 independent experiments.

Discussion: The data clearly indicate that Compound OX-M possesses high affinity for the 5-HT2A receptor, with a Ki value of 4.2 nM. This is comparable to the affinity of the well-established 5-HT2A antagonist, Ketanserin (Ki = 2.5 nM).[8] In contrast, Compound OX-M displays very low affinity for the 5-HT1A receptor (Ki = 850 nM). This translates to a high selectivity of over 200-fold for the 5-HT2A receptor over the 5-HT1A receptor, suggesting a well-defined primary target. As expected, Buspirone shows high affinity for 5-HT1A, confirming its role as a 5-HT1A-directed agent.[5][22]

Functional Activity and Potency

Functional assays were conducted to determine the efficacy and potency of the compounds at their respective high-affinity targets.

CompoundTargetFunctional ModePotency (IC₅₀/EC₅₀, nM)Efficacy (% of 5-HT max response)
Compound OX-M 5-HT2AAntagonistIC₅₀ = 9.8 0%
Buspirone 5-HT1APartial AgonistEC₅₀ = 25.145%
Ketanserin 5-HT2AAntagonistIC₅₀ = 6.50%

Data are presented as the geometric mean from n=3 independent experiments.

Discussion: In the calcium mobilization assay, Compound OX-M demonstrated no agonist activity at the 5-HT2A receptor. However, it potently blocked the response induced by serotonin, with an IC₅₀ of 9.8 nM. This confirms that Compound OX-M functions as a 5-HT2A antagonist, with a potency similar to that of Ketanserin (IC₅₀ = 6.5 nM). The Buspirone data are consistent with its known profile as a partial 5-HT1A agonist, showing moderate potency and sub-maximal efficacy in the cAMP inhibition assay.[6]

Structure-Activity Relationship (SAR) Insights

The high affinity and selectivity of Compound OX-M for the 5-HT2A receptor can be attributed to its specific structural features when compared to the established pharmacophore of Ketanserin.

G cluster_0 Compound OX-M cluster_1 5-HT2A Pharmacophore Features OX_M Primary Amine 3-Methoxy Phenyl 4-Oxetane Linker Pharm H-Bond Acceptor / Cationic Center Aromatic Ring Hydrophobic / Polar Moiety OX_M:f0->Pharm:f0 OX_M:f1->Pharm:f1 OX_M:f2->Pharm:f2

Caption: Pharmacophoric feature alignment for Compound OX-M.

  • Primary Amine: The protonated amine at physiological pH likely serves as the cationic center, forming a key ionic interaction with a conserved aspartate residue in the receptor's transmembrane domain 3, a classic feature of aminergic GPCR ligands.

  • Methoxy-Phenyl Ring: This group provides the necessary aromatic feature for π-π stacking interactions within the receptor's binding pocket.

  • Oxetane Moiety: The key differentiator, the 4-position oxetane linker, likely occupies a specific pocket that contributes to the high affinity. Its polarity and defined three-dimensional structure may allow for favorable interactions that are distinct from the extended, more flexible structure of Ketanserin's secondary pharmacophore.[23] Furthermore, this moiety is expected to improve metabolic stability compared to more traditional alkyl or ether groups, which represents a significant advantage in drug design.[3][4]

Conclusion

This benchmarking guide demonstrates that [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (Compound OX-M) is a potent and selective 5-HT2A receptor antagonist. Its binding affinity (Ki = 4.2 nM) and functional antagonist potency (IC₅₀ = 9.8 nM) are comparable to the well-characterized antagonist Ketanserin. The high selectivity (>200-fold) against the 5-HT1A receptor highlights its specific pharmacological profile. The incorporation of the oxetane moiety appears to be a successful strategy for maintaining high affinity while potentially conferring improved physicochemical and pharmacokinetic properties. These findings establish Compound OX-M as a promising scaffold for the development of novel therapeutics targeting the 5-HT2A receptor.

References

  • 5-HT2A receptor - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Applications of oxetanes in drug discovery and medicinal chemistry. CHIMIA International Journal for Chemistry, 64(1-2), 20-26.
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115802. Available from: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. Available from: [Link]

  • Kim, D., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. Available from: [Link]

  • Wacker, D., et al. (2017). Structural Features for Functional Selectivity at G Protein-Coupled Receptors.
  • Roth, B. L. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of the Behavioral Neurobiology of Serotonin, 121–132. Available from: [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 189-206. Available from: [Link]

  • Kühn, B., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12453. Available from: [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47-84. Available from: [Link]

  • Zhang, G., & Stackman, R. W. (2015). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Pharmacology, 6, 225. Available from: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved January 18, 2026, from [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Abbracchio, M. P., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 168(7), 1675–1686. Available from: [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available from: [Link]

  • Bonaventura, J., et al. (2022). Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands ketanserin and altanserin in human prefrontal cortex. Neuropsychopharmacology, 47(7), 1365–1374. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Buspirone. PubChem Compound Summary for CID 2477. Retrieved January 18, 2026, from [Link]

  • Glennon, R. A., et al. (1992). Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding. Journal of Medicinal Chemistry, 35(4), 734-740. Available from: [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Available from: [Link]

  • Pauwels, P. J., et al. (1998). Chimeric receptor analysis of the ketanserin binding site in the human 5-Hydroxytryptamine1D receptor: importance of the second extracellular loop and fifth transmembrane domain in antagonist binding. Molecular Pharmacology, 54(6), 1088-1095. Available from: [Link]

  • Buspirone - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Riblet, L. A., et al. (1984). Pharmacological and clinical effects of buspirone. Journal of Clinical Psychiatry, 45(12 Pt 2), 4-10. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 18, 2026, from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved January 18, 2026, from [Link]

  • Gurguis, G. N., et al. (1998). Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research. Psychiatry Research, 80(3), 245-256. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). BuSpar (buspirone hydrochloride) tablets label. Retrieved January 18, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (CAS No. 1349718-91-7). As a research chemical, comprehensive hazard data may not be fully available. Therefore, this guide is built upon established principles of chemical safety, analysis of its structural components, and data from analogous compounds to ensure a cautious and compliant disposal process. The procedures outlined are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly, minimizing risks to personnel and the environment.

Part 1: Hazard Assessment and Chemical Profile

[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine is a substituted aromatic amine. Its structure contains a primary amine group, a methoxy ether, and an oxetane ring. Each of these functional groups contributes to its potential reactivity and toxicity profile.

  • Primary Amine Group: Amines can be corrosive, irritants, and toxic.[1] They can cause skin and eye irritation or burns upon direct contact.[2] Inhalation of vapors may lead to respiratory tract irritation.[3]

  • Ether Linkage: While the methoxy group is generally stable, ether compounds can potentially form explosive peroxides over time, especially if exposed to air and light.[4]

  • Oxetane Ring: This four-membered heterocyclic ether is a strained ring system, which can imply a higher reactivity than acyclic ethers.

Given the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a hazardous substance. Based on data from similar methanamine and amine compounds, the primary hazards are likely to be:

  • Acute oral toxicity.[3][5]

  • Skin corrosion/irritation.[2][3]

  • Serious eye damage/irritation.[3][6]

  • Respiratory irritation.[7]

Table 1: Chemical and Physical Properties of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

PropertyValueSource
CAS Number 1349718-91-7[8]
Molecular Formula C11H15NO3[8]
Molecular Weight 209.24 g/mol [8]
Appearance Not specified (Assume liquid or solid)N/A
Solubility Not specifiedN/A

Part 2: Personal Protective Equipment (PPE) and Spill Management

A robust PPE strategy is mandatory to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Table 2: Required Personal Protective Equipment (PPE)

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Chemical safety goggles with side shields or a face shield.[9]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[10]Laboratory coat.Recommended, especially if dust or aerosols can be generated. Use a NIOSH-approved respirator with an organic vapor cartridge.[9]
Solution Preparation/Mixing Chemical safety goggles.[9]Chemical-resistant gloves.Laboratory coat.Not generally required if performed in a well-ventilated chemical fume hood.[9]
Waste Handling/Spill Cleanup Chemical safety goggles and a face shield.[11]Heavy-duty, chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Required. Use an air-purifying respirator (APR) with an organic vapor cartridge or a supplied-air respirator (SAR) for large spills.[11][12]

Spill Response Protocol:

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep or scoop the material to avoid creating dust.[13]

  • Neutralize (if applicable and safe): For small spills of amine compounds, neutralization with a weak acid (e.g., citric acid solution) may be possible, but this should only be performed by trained personnel.

  • Collect and Dispose: Place all contaminated materials, including absorbents and used PPE, into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Part 3: Step-by-Step Disposal Procedure

The disposal of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine must comply with federal, state, and local regulations. The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[14][15]

Diagram 1: Disposal Workflow

G cluster_prep Preparation cluster_waste Waste Handling cluster_storage Storage & Pickup A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Segregate Amine Waste from Incompatible Materials (e.g., Acids, Oxidizers) B->C D Place Waste in a Designated, Compatible Hazardous Waste Container C->D E Label Container Clearly: 'Hazardous Waste' Full Chemical Name Date and Hazard Pictograms D->E F Keep Container Tightly Sealed E->F G Store in a Cool, Dry, Well-Ventilated Secondary Containment Area F->G H Schedule Pickup with Institutional EHS Office G->H

Caption: Workflow for the safe disposal of amine chemical waste.

Detailed Procedural Steps:

  • Waste Identification and Classification:

    • This compound must be treated as hazardous waste. It is the generator's responsibility to determine if their waste is hazardous under RCRA regulations.[16]

    • Due to its properties as an amine, it should not be mixed with other waste streams unless compatibility is confirmed.[17] Specifically, keep it separate from acids and strong oxidizing agents to prevent violent reactions.[17]

  • Selection of Waste Container:

    • Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[17]

    • The container must be in good condition, with no leaks or cracks, and must have a tight-fitting lid.

  • Labeling:

    • All hazardous waste containers must be properly labeled as soon as waste is added.[4]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine."

      • The date accumulation started.

      • Appropriate hazard pictograms (e.g., corrosive, irritant, toxic).

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.

    • The storage area should be a cool, dry, and well-ventilated location away from heat sources.[17]

    • Ensure the container is kept in secondary containment to prevent spills from spreading.

    • Adhere to your institution's limits on the volume of hazardous waste that can be stored in the lab.[4]

  • Final Disposal:

    • Never dispose of this chemical down the drain or in the regular trash.[4][18] Amines can be harmful to aquatic life and interfere with wastewater treatment processes.[17][19]

    • Contact your institution's EHS office or hazardous waste program to schedule a pickup.[4] Only licensed hazardous waste transporters should handle the final disposal.[20]

Diagram 2: Decision Tree for Handling Contaminated Materials

G Start Material Contaminated with [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine IsSharp Is the item a sharp (needle, scalpel, broken glass)? Start->IsSharp IsLiquid Is the waste primarily liquid? IsSharp->IsLiquid No SharpsContainer Place in a Puncture-Resistant Sharps Container labeled 'Hazardous Chemical Sharps' IsSharp->SharpsContainer Yes SolidWaste Place in a Labeled Hazardous Waste Bag or Container (for solid debris like gloves, paper towels) IsLiquid->SolidWaste No (e.g., gloves, wipes) LiquidWaste Collect in a Labeled, Compatible Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes EHS_Pickup Arrange for EHS Pickup SharpsContainer->EHS_Pickup SolidWaste->EHS_Pickup LiquidWaste->EHS_Pickup

Caption: Decision process for segregating contaminated lab materials.

Part 4: Regulatory Compliance and Record-Keeping

Compliance with hazardous waste regulations is mandatory. Facilities that generate hazardous waste must obtain an EPA Identification number.[20] All steps of waste management, from generation to final disposal (the "cradle-to-grave" approach), must be documented.[14][15] This includes maintaining records of waste disposal, such as quantities, dates, and methods, as required by law.[15]

By adhering to these procedures, you ensure the safe and compliant disposal of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-cyclopentyl-N-methyl-methanamine.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
  • Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program.
  • Civil Engineering Explained. (2025, November 9).
  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • BenchChem. (n.d.). Personal protective equipment for handling Methaniminium.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 4'-methoxyacetophenone.
  • PubChem. (n.d.). [3-(4-Methoxyphenoxy)phenyl]methanamine.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Benzenemethanamine, 4-methoxy-.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Sigma-Aldrich. (2025, July 15). Safety Data Sheet for 3-Methoxy-3-methylbutan-1-ol.
  • Sinfoo Biotech. (n.d.). [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Methoxyphenylacetone.
  • Thermo Fisher Scientific. (2014, December 1). Safety Data Sheet for Acetamide, N-(4-methoxyphenyl)-.
  • AA Blocks. (2025, January 18). Safety Data Sheet for [4-(Cyclobutylmethoxy)phenyl]methanamine.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Benzaldehyde, 3-hydroxy-4-methoxy-.
  • PubChem. (n.d.). [4-(3-Methoxy-3-methylbutyl)phenyl]methanamine.
  • Sika Industry. (2025, December 18). Safety Data Sheet for SCHÖNOX® EP DRAIN Part B.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Fisher Scientific. (2010, November 16). Safety Data Sheet for 4'-Methoxyacetophenone.
  • Angene Chemical. (2025, October 19). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet for (4-Fluorophenyl)(phenyl)methanamine.
  • Grokipedia. (n.d.). 3-Methoxy-4-ethoxyphenethylamine.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Universitat de Barcelona. (n.d.). Classification of special laboratory waste.
  • Rawsource. (2024, July 3). What are Amines? Structure, Types, Applications, and Safety.
  • Environmental Leverage. (n.d.). Amines and Biocides.
  • Echemi. (n.d.). (3-BENZYLOXY-4-METHOXY-PHENYL)-ACETONITRILE Safety Data Sheets.
  • Wikipedia. (n.d.). 3-Methoxy-4-ethoxyphenethylamine.
  • BenchChem. (n.d.). Safe Disposal of [3,5-Bis(phenylmethoxy)phenyl]oxirane: A Guide for Laboratory Professionals.

Sources

Navigating the Unseen: A Guide to Safely Handling [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Analog-Based Approach

In the absence of a dedicated Safety Data Sheet (SDS) for [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, a conservative hazard assessment has been conducted by examining analogous chemical structures. Compounds sharing the methoxyphenyl, amine, and oxetane moieties consistently exhibit a range of potential hazards. Therefore, it is prudent to handle this compound as if it possesses the following characteristics.

Table 1: Postulated Hazard Profile

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.H302
Skin Corrosion/Irritation (Category 2)Causes skin irritation.H315
Serious Eye Damage/Irritation (Category 2A)Causes serious eye irritation.H319
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.H335

This table is a conservative estimation based on data from structurally related compounds and should be treated as a preliminary hazard assessment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks identified in our hazard assessment. The following is a comprehensive, tiered approach to PPE selection, designed to provide adequate protection during various handling scenarios.

Standard Laboratory Operations

For routine procedures such as weighing, dissolving, and transferring solutions in a well-ventilated area, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times. In situations where splashing is a significant risk, a full-face shield should be worn in addition to safety goggles.[1][2][3]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice, but it is crucial to inspect them for any signs of degradation before and during use. Always use proper glove removal technique to avoid skin contact with the outer surface of the glove.[4] For prolonged or immersive contact, consider double-gloving or using thicker, more robust gloves.

  • Body Protection: A flame-resistant laboratory coat is required. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or a full-body protective suit should be considered.[4][5]

  • Footwear: Closed-toe shoes are mandatory in all laboratory settings.

High-Risk Procedures

For non-routine or high-risk operations, such as handling large quantities, heating the compound, or creating aerosols, an enhanced level of PPE is necessary:

  • Respiratory Protection: If working outside of a certified chemical fume hood or if there is a risk of aerosol generation, a respirator may be required. The type of respirator should be selected based on a formal risk assessment. A NIOSH-approved N95 respirator can provide protection against airborne particulates.[6]

  • Enhanced Body Protection: A disposable, chemical-resistant coverall should be worn over standard laboratory attire to provide full-body protection.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine risk_level Assess Risk Level of Procedure start->risk_level standard_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes risk_level->standard_ppe Low Risk (e.g., small scale weighing) enhanced_ppe Enhanced PPE: - Chemical Goggles & Face Shield - Double Gloves/Heavy-duty Gloves - Chemical-resistant Coverall - Respirator (if needed) risk_level->enhanced_ppe High Risk (e.g., large scale, heating) proceed Proceed with Caution standard_ppe->proceed enhanced_ppe->proceed

Caption: PPE Selection Workflow for Handling the Compound.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]

  • The container should be tightly sealed and clearly labeled with the compound's name and associated hazards.

Handling Procedures
  • Preparation: Before beginning any work, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Designate a specific area for handling the compound.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation. Use a spatula or other appropriate tools to handle the solid material, avoiding the creation of dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After completing the work, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.[4]

Emergency Procedures: Be Prepared for the Unexpected

Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.

Spill Response
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Contain: For small spills, and if you are trained to do so, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid raising dust.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealed container for disposal.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

The following diagram outlines the key steps in the emergency response plan.

Emergency_Response_Plan cluster_incident Incident Occurs cluster_response Immediate Response cluster_action Follow-up Actions incident Spill or Exposure Incident evacuate Evacuate & Alert incident->evacuate first_aid Administer First Aid incident->first_aid spill_cleanup Contain & Clean Spill evacuate->spill_cleanup medical_attention Seek Medical Attention first_aid->medical_attention report Report Incident spill_cleanup->report medical_attention->report

Caption: Emergency Response Plan for Spills and Exposures.

Disposal Plan: Responsible Waste Management

All waste contaminated with [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all contaminated waste in a dedicated, clearly labeled, and sealed container.

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal contractor, in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain.[4]

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine with the confidence that they are taking the necessary precautions to protect themselves, their colleagues, and the environment.

References

  • AA Blocks. (2025, January 18).
  • Echemi. (n.d.). (3-BENZYLOXY-4-METHOXY-PHENYL)
  • Sigma-Aldrich. (2024, March 4).
  • Synquest Labs. (n.d.).
  • ChemPoint.com. (2019, August 14). NOVELUTION 333 Surfactant.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Cayman Chemical. (2025, May 28).
  • ChemicalBook. (n.d.).
  • Angene Chemical. (2025, October 19).
  • Fisher Scientific. (2025, December 19).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Centers for Disease Control and Prevention. (n.d.). PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH.
  • Thermo Fisher Scientific. (2025, October 7).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.